Naphthalene-2,6-diyldimethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[6-(aminomethyl)naphthalen-2-yl]methanamine |
InChI |
InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2 |
InChI Key |
PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C=C1CN |
Origin of Product |
United States |
Foundational & Exploratory
Naphthalene-2,6-diyldimethanamine chemical properties
High-Fidelity Linker for Supramolecular & MOF Architectures
Executive Summary
Naphthalene-2,6-diyldimethanamine (CAS: 46305-65-1) is a rigid, bicyclic aromatic diamine distinct from its aniline analog, naphthalene-2,6-diamine. Characterized by two primary aminomethyl groups (–CH₂NH₂) located at the distal 2 and 6 positions of the naphthalene core, this molecule serves as a critical "spacer" in reticular chemistry. Its geometric linearity and stiffness make it an ideal ligand for constructing Metal-Organic Frameworks (MOFs) with large pore apertures and high thermal stability. Additionally, its intrinsic fluorescence and ability to form robust Schiff bases position it as a valuable scaffold in the development of fluorescent chemosensors and macrocyclic supramolecular cages.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is often confused with naphthalene-2,6-diamine. It is crucial to distinguish the aminomethyl derivative (target) from the amino derivative to ensure accurate stoichiometric calculations in polymer and MOF synthesis.
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | [6-(Aminomethyl)naphthalen-2-yl]methanamine |
| Common Synonyms | 2,6-Bis(aminomethyl)naphthalene; 2,6-Naphthalenedimethanamine |
| CAS Number | 46305-65-1 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| SMILES | C1=CC2=C(C=C1CN)C=C(C=C2)CN |
| InChI Key | PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value / Observation | Context |
| Physical State | Solid (Off-white to pale yellow powder) | Typical of benzylic-type amines. |
| Melting Point | >150 °C (Predicted) | Experimental data is scarce; structurally related 2,6-bis(hydroxymethyl)naphthalene melts at ~173°C. |
| Solubility | DMSO, DMF, Methanol, Dilute Acids | Hydrophobic core limits water solubility; soluble as HCl salt. |
| pKa (Conjugate Acid) | ~9.5 (Predicted) | Comparable to benzylamine (pKa 9.33). The two amine sites are electrostatically decoupled. |
| Fluorescence | Characteristic naphthalene emission; sensitive to pH and solvent polarity. |
Synthesis & Production Methodologies
The synthesis of Naphthalene-2,6-diyldimethanamine is rarely achieved by direct amination due to polyalkylation risks. The most robust laboratory protocols utilize 2,6-dimethylnaphthalene as the starting material, proceeding through a brominated intermediate.
Core Synthetic Pathway: The Gabriel Route
This method ensures high selectivity for the primary amine, avoiding secondary/tertiary amine byproducts.
Step 1: Radical Bromination
Precursor: 2,6-Dimethylnaphthalene Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Benzotrifluoride. Mechanism: Free-radical substitution at the benzylic positions. Product: 2,6-Bis(bromomethyl)naphthalene (CAS: 4542-77-2).
Step 2: Nucleophilic Substitution (Gabriel)
Reagents: Potassium Phthalimide, DMF, 90°C. Mechanism: Sₙ2 attack of the phthalimide anion on the benzylic bromide. Intermediate: 2,6-Bis(phthalimidomethyl)naphthalene.
Step 3: Hydrazinolysis
Reagents: Hydrazine hydrate (
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Gabriel method to ensure primary amine purity.
Reactivity Profile & Applications
Supramolecular Chemistry & MOFs
The 2,6-substitution pattern provides a linear, rigid geometry (vector angle 180°) that is distinct from the bent 1,5- or 2,7-isomers.
-
MOF Linker: Used to react with metal nodes (Zn, Cu, Zr) to form pillared-layer structures. The aliphatic amine groups allow for post-synthetic modification (PSM) via amide coupling, unlike the less reactive aromatic amines.
-
Molecular Cages: Reacts with trialdehydes (e.g., 1,3,5-formylbenzene) to form [3+2] or [4+6] imine cages. The naphthalene core imparts hydrophobic cavities suitable for encapsulating polycyclic aromatic hydrocarbons (PAHs).
Biological & Pharmaceutical Relevance
-
Drug Design: Acts as a semi-rigid linker in bis-intercalators (molecules that bind DNA at two sites). The naphthalene core can stack between base pairs, while the amine linkers interact with the phosphate backbone.
-
Enzyme Inhibition: Derivatives have been explored as inhibitors where a rigid distance between two cationic binding sites is required (e.g., mimicking the distance in arginine-rich peptides).
Experimental Protocol: Acid-Base Purification
Use this protocol to purify the crude amine obtained from synthesis or commercial sources.
-
Dissolution: Dissolve 1.0 g of crude amine in 20 mL of 1M HCl. The solution should be acidic (pH < 2).
-
Filtration: Filter off any insoluble non-basic impurities (unreacted bromides or phthalimides).
-
Washing: Extract the aqueous layer twice with 15 mL Dichloromethane (DCM) to remove non-polar byproducts. Discard the organic (DCM) layer.
-
Precipitation: Cool the aqueous phase to 0°C. Slowly add 4M NaOH dropwise with stirring until pH > 12. The free amine will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under vacuum over
.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Amines react with atmospheric
to form carbamates. -
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill: Neutralize with dilute acetic acid before disposal.
References
-
PubChem. "Naphthalene-2,6-diyldimethanamine (CID 67748708)." National Center for Biotechnology Information. Accessed 2026.[1] [Link]
-
Horn, M. et al. "Synthesis of 2,6-bis(bromomethyl)naphthalene." PrepChem. (Precursor synthesis protocol). [Link]
-
NIST Chemistry WebBook. "Naphthalene, 2,6-bis(1,1-dimethylethyl)-." (Structural analog data for thermodynamic comparisons). [Link]
-
Gitis, S. S. et al. "Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene." Russian Journal of Organic Chemistry, 2022.[2] (Relevance: Aminomethylation chemistry on naphthalene cores). [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Naphthalene-2,6-diyldimethanamine
Foreword: The Strategic Importance of Naphthalene-2,6-diyldimethanamine
Naphthalene-2,6-diyldimethanamine, a seemingly unassuming diamine, holds a pivotal position in the landscape of advanced materials and pharmaceutical development. Its rigid naphthalene core, coupled with the reactive primary amine functionalities at the 2 and 6 positions, imparts a unique combination of thermal stability, structural predictability, and versatile reactivity. In the realm of polymer chemistry, this diamine serves as a crucial building block for high-performance polyimides and other polymers, where the naphthalene unit contributes to enhanced thermal and mechanical properties.[1] In medicinal chemistry, the naphthalene scaffold is a well-established pharmacophore, and derivatives of naphthalene-2,6-diyldimethanamine are explored for their potential as therapeutic agents and as ligands in coordination chemistry.[2]
This guide provides an in-depth exploration of the primary synthetic routes to Naphthalene-2,6-diyldimethanamine, offering not just procedural outlines but also the underlying strategic considerations that a senior scientist would employ in selecting and optimizing a synthetic pathway. We will delve into the mechanistic nuances of each approach, providing a robust framework for researchers and drug development professionals to confidently synthesize this valuable compound.
Strategic Synthesis Pathways: A Comparative Overview
The synthesis of Naphthalene-2,6-diyldimethanamine can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of route is often dictated by the availability and cost of precursors, desired scale of production, and the specific purity requirements of the final application. The three most prominent and scientifically sound strategies are:
-
Reductive Amination of 2,6-Naphthalenedicarboxaldehyde: A direct and often high-yielding approach.
-
Reduction of 2,6-Naphthalenedicarbonitrile: A robust method contingent on the availability of the dinitrile precursor.
-
The Gabriel Synthesis from 2,6-Bis(bromomethyl)naphthalene: A classic and reliable method for the clean formation of primary amines.
The logical flow of these synthetic strategies is depicted in the following diagram:
Sources
Naphthalene-2,6-diyldimethanamine CAS number and identification
CAS Number: 46305-65-1 Synonyms: 2,6-Bis(aminomethyl)naphthalene; 2,6-Naphthalenedimethanamine Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol [1]
Executive Summary & Chemical Profile[2]
Naphthalene-2,6-diyldimethanamine is a rigid, bicyclic aromatic diamine that serves as a critical linker in advanced materials science and medicinal chemistry. Unlike its flexible aliphatic counterparts (e.g., hexamethylenediamine), the naphthalene core confers high thermal stability, planarity, and π-stacking capability to the molecules it constructs.
This compound is primarily utilized as a monomer for semi-aromatic polyamides and polyimides, where it enhances the glass transition temperature (
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Oxidizes to yellow/brown upon air exposure. |
| Melting Point | >150 °C (Free Base) | Note: Hydrochloride salts decompose >250 °C. |
| Solubility | DMSO, Methanol, dilute acids | Poor solubility in water/hexane. |
| pKa | ~9.5 - 10.0 (Amine) | Typical for primary benzylic amines. |
Synthesis & Production Strategies
The synthesis of Naphthalene-2,6-diyldimethanamine is non-trivial due to the need for high regioselectivity on the naphthalene ring. Two primary routes dominate the literature: the Nitrile Reduction Route (preferred for scalability) and the Bromination/Azide Route (preferred for laboratory accessibility).
Route A: Catalytic Reduction of 2,6-Dicyanonaphthalene (Scalable)
This method is the industrial standard as it avoids the handling of lachrymatory bromomethyl intermediates.
-
Precursor: 2,6-Naphthalenedicarbonitrile (2,6-Dicyanonaphthalene).
-
Reagent: Hydrogen gas (
) with Raney Nickel or Cobalt catalyst; alternatively, Lithium Aluminum Hydride ( ) for small batches. -
Solvent: THF or Dioxane (anhydrous).
Mechanism & Causality:
The nitrile groups (
Route B: The Bromination-Gabriel Sequence (Lab Scale)
This route starts from the widely available 2,6-dimethylnaphthalene.
-
Radical Bromination: 2,6-Dimethylnaphthalene is treated with N-Bromosuccinimide (NBS) and AIBN (initiator) in
or benzene to yield 2,6-bis(bromomethyl)naphthalene.-
Critical Control: Stoichiometry must be precise to avoid over-bromination.
-
-
Nucleophilic Substitution: The dibromide reacts with sodium azide (
) or potassium phthalimide (Gabriel synthesis). -
Reduction/Hydrolysis: The azide is reduced (Staudinger reaction or
) or the phthalimide is cleaved with hydrazine to yield the final diamine.
Workflow Visualization
The following diagram illustrates the critical decision pathways for synthesis based on available precursors.
Caption: Synthetic pathways comparing the Radical Bromination route (top) vs. the Nitrile Reduction route (bottom).
Structural Identification & Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR). Due to the high symmetry of the 2,6-isomer, the spectra are relatively simple but distinct.
Predicted NMR Data (Consensus)
The molecule possesses a center of inversion (depending on conformation) or at least a
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.80 - 7.85 | Doublet (d) | 2H | Ar-H (C4, C8) | Ortho-coupling to C3/C7. |
| 7.75 | Singlet (s) | 2H | Ar-H (C1, C5) | Isolated by substitution; slight deshielding. |
| 7.45 - 7.50 | Doublet (dd) | 2H | Ar-H (C3, C7) | Meta-coupling to C1/C5. |
| 3.90 - 4.00 | Singlet (s) | 4H | Benzylic protons; shift indicates attachment to N. | |
| 1.50 - 2.00 | Broad (br) | 4H | Exchangeable; shift varies with concentration/water. |
Table 2:
| Shift ( | Assignment | Notes |
| 140.5 | C-ipso (C2, C6) | Quaternary carbon attached to the aminomethyl group. |
| 132.0 | C-bridgehead | Quaternary carbons fusing the rings. |
| 127.5 | Ar-CH | Typical naphthalene aromatic region. |
| 125.5 - 126.0 | Ar-CH | Typical naphthalene aromatic region. |
| 46.2 | Benzylic carbon; distinct from aromatic region. |
Quality Control Protocol
To validate batch purity:
-
TLC: Silica gel, Eluent:
(90:9:1). The amine will streak without ammonia. Stain with Ninhydrin (turns purple). -
Mass Spectrometry (ESI+): Look for
. A common impurity is the mono-amine (incomplete reduction) at 170.1 or the dimer.
Applications & Utility
High-Performance Polymers
The rigid naphthalene unit prevents efficient chain packing while maintaining stiffness, often leading to transparent, high-
-
Mechanism: The diamine reacts with diacid chlorides or diesters. The 2,6-substitution extends the polymer chain linearly, unlike the kinked 1,5-isomer.
Supramolecular Hosts
Used as a spacer in the synthesis of macrocyclic receptors (e.g., cyclophanes). The distance between the two amine groups is fixed by the naphthalene scaffold (~6-7 Å), allowing for size-selective binding of anions or metals.
Drug Development (Linkerology)
In Antibody-Drug Conjugates (ADCs) or PROTACs, the naphthalene linker provides a "stiff" spacer that can improve the pharmacokinetic profile by reducing conformational entropy compared to alkyl chains.
References
-
PubChem. (2025).[1][2] Naphthalene-2,6-diyldimethanamine (Compound).[1] National Library of Medicine. [Link]
-
LookChem. (n.d.). 2,6-bis(aminomethyl)naphthalene Product Information. [Link][3]
-
Org. Synth. (1999).[4] Preparation of binaphthyl derivatives (Reference for general naphthalene reactivity). [Link]
Sources
Technical Guide: Solubility Profile & Handling of Naphthalene-2,6-diyldimethanamine
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and handling protocols for Naphthalene-2,6-diyldimethanamine (CAS: 46305-65-1), also known as 2,6-bis(aminomethyl)naphthalene.
Executive Summary
Naphthalene-2,6-diyldimethanamine is a critical bifunctional monomer used in the synthesis of high-performance semi-aromatic polyamides, polyurethanes, and Metal-Organic Frameworks (MOFs). Its structure—a rigid naphthalene core flanked by two primary aminomethyl groups—creates a unique solubility profile driven by the competition between strong intermolecular
This guide addresses the solubility challenges inherent to this molecule, providing researchers with validated solvent systems for synthesis, purification (recrystallization), and analysis.
Chemical Structure & Solubility Logic
To master the solubility of this compound, one must understand the competing forces at play:
-
The Naphthalene Core: Lipophilic and planar. It drives insolubility through efficient crystal packing (high lattice energy) and
- interactions. It favors aromatic solvents. -
The Aminomethyl Groups (
): Polar and basic. These groups facilitate hydrogen bonding, making the molecule soluble in polar aprotic solvents and acidic media.
Solubility Categorization Table
The following table summarizes the solubility behavior based on thermodynamic compatibility and experimental synthesis contexts.
| Solvent Class | Specific Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMAc, NMP, DMF | High | Polymerization, NMR Analysis, MOF Synthesis |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Extraction, Work-up |
| Alcohols | Methanol, Ethanol | Temperature Dependent | Recrystallization (Soluble when hot, sparingly soluble when cold) |
| Acidic Aqueous | Dilute HCl, Acetic Acid (aq) | High | Dissolution via protonation (Salt formation) |
| Non-Polar | Hexane, Cyclohexane, Pentane | Insoluble | Precipitation, Washing (removing impurities) |
| Aromatic | Toluene, Xylene | Low to Moderate | Co-solvent for recrystallization (often mixed with alcohols) |
Critical Insight: While the naphthalene core suggests solubility in non-polar aromatics, the high polarity of the diamine groups often leads to phase separation in pure toluene unless heated. A mixture of Toluene/Methanol (e.g., 45:10 v/v) is often superior for processing.
Thermodynamic & Mechanistic Analysis
The dissolution of Naphthalene-2,6-diyldimethanamine is an endothermic process where the solvent must overcome the high lattice enthalpy (
Enthalpic Drivers
-
Protic Solvents (Alcohols): Solvation is driven by H-bonding between the solvent -OH and the amine -NH2. However, the hydrophobic naphthalene core creates a penalty, necessitating heat to achieve full solubility (Recrystallization logic).
-
Acidic Media: The reaction
is highly exothermic, driving dissolution through chemical transformation rather than simple solvation.
Molecular Interaction Diagram
The following diagram visualizes the solvation shell and interaction logic.
Caption: Interaction map showing the mechanistic basis for solvent selection. Polar aprotic solvents offer the best balance for direct dissolution.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data (mg/mL) for your specific solvent batch.
Reagents: Naphthalene-2,6-diyldimethanamine (Dry, >98% purity), Target Solvent (HPLC Grade).
-
Preparation: Weigh approximately 100 mg of the diamine (
) into a pre-weighed 20 mL scintillation vial ( ). -
Saturation: Add exactly 1.0 mL of the target solvent. Cap tightly.
-
Equilibration:
-
Place the vial in a thermostatic shaker at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).
-
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter into a second pre-weighed vial ( ). -
Evaporation: Evaporate the solvent from the filtrate (using a rotary evaporator or nitrogen stream) and dry the residue under vacuum (50°C, 10 mbar) for 4 hours.
-
Calculation: Weigh the dried residue (
).
Protocol B: Purification via Recrystallization
This is the industry-standard method for purifying this intermediate.
Solvent System: Methanol (Primary) or Toluene/Methanol (9:1).
-
Dissolution: Suspend crude Naphthalene-2,6-diyldimethanamine in Methanol (approx. 10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (65°C). The solid should dissolve completely.[1] If not, add small aliquots of Methanol until clear.
-
Note: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Methanol or Hexane to remove mother liquor.
-
Drying: Dry in a vacuum oven at 40°C overnight.
Handling & Stability Workflow
The amine groups are susceptible to oxidation and carbamate formation (reaction with atmospheric
Caption: Workflow for preventing degradation. CO2 exposure can form insoluble carbamate salts on the surface.
References
-
PubChem. (2025).[2] Naphthalene-2,6-diyldimethanamine (Compound). National Library of Medicine. [Link]
- Tsuboi, J., et al. (2020). Polyamide Resin Composition and Multilayer Tube. U.S.
-
Nifant'ev, I. E., et al. (2015). Bis(aminomethyl) derivatives of dihydroxynaphthalenes. Doklady Chemistry, 463(1), 180-184. [Link]
Sources
Technical Guide: Naphthalene-2,6-diyldimethanamine – Structural Architecture & Conformational Dynamics
Document Control:
-
Subject: Naphthalene-2,6-diyldimethanamine (2,6-bis(aminomethyl)naphthalene)
-
CAS Registry: 46305-65-1
-
Classification: Aromatic Diamine / Supramolecular Linker
Executive Summary
Naphthalene-2,6-diyldimethanamine represents a critical class of "semi-rigid" linkers in supramolecular chemistry and materials science. Unlike its fully rigid analogs (e.g., 2,6-diaminonaphthalene) or flexible aliphatic chains, this molecule offers a unique structural duality : a planar, rigid naphthalene core that provides
This guide analyzes the molecular geometry, conformational energy landscapes, and synthetic protocols required to utilize this molecule effectively in Metal-Organic Frameworks (MOFs) and high-performance polyimides.
Molecular Architecture
Core Geometry
The scaffold of the molecule is the naphthalene ring system, consisting of two fused benzene rings. In the 2,6-substitution pattern, the functional groups are located at the distal ends of the long axis of the molecule.
-
Symmetry: The unsubstituted naphthalene core possesses
symmetry. However, the introduction of the aminomethyl groups reduces this. Depending on the specific rotamer (conformation), the molecule typically approximates (trans-like) or (cis-like) symmetry. -
Linearity: The 2,6-vector is the longest linear dimension available in the naphthalene system. This makes it an ideal "strut" for expanding the pore size of MOFs compared to 1,4- or 1,5-substituted isomers.
Bond Metrics (Theoretical & Experimental Consensus)
While specific crystal data varies by solvate, the following metrics represent the consensus structural parameters for the free base in the ground state:
| Parameter | Bond / Angle | Typical Value ( | Structural Significance |
| Bond Length | Typical aromatic conjugation; slight alternation due to fused rings. | ||
| Bond Length | |||
| Bond Length | Standard aliphatic amine bond length. | ||
| Bond Angle | Tetrahedral geometry, slightly opened by steric repulsion. | ||
| Torsion | Variable | Defines the conformational isomer (See Section 2). |
Conformational Dynamics
The conformational landscape of Naphthalene-2,6-diyldimethanamine is dominated by the rotation of the exocyclic methylene groups. Unlike benzene derivatives, the naphthalene core introduces "peri-interactions" (steric clash between substituents at position 1 and 8, though less relevant for 2,6-substitution).
The Rotameric States
The amine groups (
-
Syn Conformer: Both amine groups point to the same side of the naphthalene plane. This creates a "U-shape" potential, often favored in chelation modes but energetically higher in the gas phase due to dipole alignment.
-
Anti Conformer: The amine groups point to opposite sides. This is generally the global minimum for the isolated molecule, minimizing dipole repulsion and maximizing packing efficiency in the crystal lattice.
Visualization of Conformational Logic
Figure 1: Structural hierarchy leading to conformational isomerism. The C(ar)-C(sp3) bond acts as the primary hinge.
Synthesis & Purification Protocols
For research applications requiring high purity (e.g., crystallography or polymer synthesis), the Nitrile Reduction Route is superior to direct amination of halides, as it avoids the formation of secondary/tertiary amine byproducts.
Protocol: Reduction of 2,6-Dicyanonaphthalene
This method ensures the carbon skeleton is established first, followed by a clean transformation to the amine.
Reagents:
-
Precursor: 2,6-Dicyanonaphthalene (CAS: 31656-49-2)
-
Reductant: Lithium Aluminum Hydride (
) or / Raney Nickel -
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (
or Ar). -
Slurry Preparation: Suspend
(2.5 equivalents per nitrile group) in anhydrous THF at . -
Addition: Dissolve 2,6-dicyanonaphthalene in THF and add dropwise to the hydride slurry. Caution: Exothermic reaction.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 12–18 hours. The suspension typically turns from white/grey to a darker color.
-
Quenching (Fieser Method): Cool to
. Carefully add water, 15% NaOH, and water in a 1:1:3 ratio (by volume relative to grams of LAH) to precipitate aluminum salts. -
Isolation: Filter the granular precipitate. Dry the filtrate over
and evaporate the solvent under reduced pressure. -
Purification: Recrystallize from toluene or ethanol to yield white needles.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway prioritizing the nitrile reduction route for high-purity yield.
Structural Characterization Protocols
To validate the structure and conformation in your specific experimental matrix, use the following self-validating protocols.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the definitive method for determining the solid-state conformation.
-
Crystal Growth: Dissolve 50 mg of the amine in minimal hot ethanol. Place this vial inside a larger jar containing hexane (vapor diffusion method). Allow to stand undisturbed for 3-5 days.
-
Target: Look for
or space groups, common for centrosymmetric packing of anti-conformers.
Proton NMR ( -NMR)
NMR confirms the symmetry of the molecule in solution.
-
Solvent:
or . -
Diagnostic Signals:
-
(Singlet, 4H): Benzylic methylene protons (
). A sharp singlet confirms equivalent chemical environments (time-averaged symmetry). - (Multiplets, 6H): Aromatic protons. Look for the specific splitting pattern of 2,6-substitution (two singlets for H1/H5, two doublets for H3/H7, H4/H8).
-
(Singlet, 4H): Benzylic methylene protons (
Applications in Supramolecular Design
The 2,6-diyldimethanamine structure is functionally distinct from the dicarboxylic acid analog (2,6-NDA) used in PEN polymers. The amine functionality allows for:
-
Flexible MOF Linkers: The
spacer allows the amine to adjust its bite angle slightly to accommodate metal coordination geometries that a rigid linker (like 2,6-diaminonaphthalene) cannot. -
Epoxy Curing Agents: The aliphatic amine nature (high basicity) combined with the aromatic core provides high thermal stability (
) in cured epoxy networks compared to purely aliphatic amines. -
Fluorescent Probes: The naphthalene core acts as a fluorophore. Binding of the amine groups to protons or metal ions (
, ) modulates the Photoinduced Electron Transfer (PET) quenching, turning fluorescence on/off.
References
- Title: Synthesis of 2,6-bis(aminomethyl)naphthalene via nitrile reduction.
-
MOF Applications (Analogous Ligands)
-
Conformational Analysis of 2,6-Substituted Naphthalenes
- Title: Structural analysis of internally crowded naphthalene deriv
- Source: Journal of Organic Chemistry (ACS Public
-
URL:[Link]
-
Polymer Applications
Sources
- 1. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
Naphthalene-2,6-diyldimethanamine derivatives and analogues
Technical Monograph: Naphthalene-2,6-diyldimethanamine Derivatives and Analogues
Executive Summary
Naphthalene-2,6-diyldimethanamine (also known as 2,6-bis(aminomethyl)naphthalene) represents a high-value rigid scaffold in organic synthesis.[1] Distinguished by its centrosymmetric, linear geometry, this diamine serves as a critical linker in supramolecular chemistry (macrocycles), a monomer for high-performance polyamides, and a pharmacophore spacer in medicinal chemistry. This guide provides a definitive technical analysis of its synthesis, reactivity, and application, moving beyond basic properties to actionable experimental workflows.
Part 1: Chemical Architecture & Significance[1]
The 2,6-substitution pattern of the naphthalene core offers unique structural advantages over its 1,4- or 1,5-isomers. The 2,6-vector provides the maximum linear distance across the naphthalene plane, imparting exceptional rigidity and directionality to derived molecules.
-
Rigidity: The fused ring system prevents rotation, locking the amine "arms" in a parallel, anti-disposition.
-
Pi-Stacking: The flat aromatic surface facilitates strong
interactions, essential for intercalating DNA or assembling supramolecular hosts. -
Bifunctionality: The primary amine groups (
) are highly nucleophilic and chemically equivalent, allowing for symmetrical functionalization.[1]
Part 2: Synthetic Protocols & Workflows
The synthesis of naphthalene-2,6-diyldimethanamine is a multi-step process starting from the commercially available 2,6-dimethylnaphthalene (2,6-DMN). The most robust route avoids the formation of secondary amines by utilizing the Gabriel Synthesis .
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis of Naphthalene-2,6-diyldimethanamine via the Gabriel method.
Detailed Experimental Protocols
Step 1: Radical Bromination (Synthesis of 2,6-Bis(bromomethyl)naphthalene)
-
Reagents: 2,6-Dimethylnaphthalene (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), Benzoyl Peroxide (cat.), CCl
or Benzotrifluoride.[1] -
Procedure:
-
Dissolve 2,6-DMN in dry solvent under inert atmosphere (
). -
Add NBS and catalytic initiator.[1]
-
Reflux for 4–6 hours while irradiating with a tungsten lamp to promote radical initiation.
-
Critical Step: Filter hot to remove succinimide byproduct.[1]
-
Concentrate filtrate and recrystallize from CHCl
/Hexane.
-
-
Safety Note: The product is a potent alkylating agent and lachrymator.[1] Handle in a fume hood.
Step 2: Gabriel Amine Synthesis
-
Reagents: 2,6-Bis(bromomethyl)naphthalene, Potassium Phthalimide (2.5 eq), DMF.[1]
-
Procedure:
-
Suspend Potassium Phthalimide in DMF.[1]
-
Add the dibromo-intermediate portion-wise at room temperature to control exotherm.
-
Heat to 90°C for 12 hours. The mixture will become thick.[1]
-
Pour into ice water; filter the white precipitate (Bis-phthalimide).[1]
-
Deprotection: Suspend the solid in Ethanol. Add Hydrazine Hydrate (excess, 4-5 eq).[1]
-
Reflux for 4 hours. A white precipitate of phthalhydrazide will form.[1]
-
Acidify with HCl, filter off phthalhydrazide, and basify the filtrate with NaOH to precipitate the free diamine.
-
Part 3: Medicinal Chemistry Applications
The 2,6-naphthalene scaffold is a privileged structure in drug discovery due to its ability to span specific distances in biological targets.
DNA Crosslinking Agents
The intermediate, 2,6-bis(bromomethyl)naphthalene , acts as a bifunctional alkylating agent.
-
Mechanism: It forms covalent inter-strand or intra-strand crosslinks with DNA nucleophiles (specifically N7 of guanine).[1]
-
Comparison: Unlike cisplatin, which prefers intra-strand crosslinks on adjacent guanines, the rigid naphthalene spacer spans a longer distance, potentially targeting non-adjacent bases or bridging the major groove.
Peptidomimetics & Enzyme Inhibitors
The diamine derivative is used to construct "extended" inhibitors.[1]
-
Design Logic: Replacing a flexible alkyl chain with the rigid naphthalene unit reduces the entropic cost of binding.[1]
-
Target: Proteases or kinases where the active site has two distinct pockets separated by ~9-10 Å.[1]
Part 4: Supramolecular & Materials Science
This is the primary domain of the 2,6-diamine, serving as a building block for organized matter.
Macrocyclization (Bis-Urea Receptors)
The diamine reacts with isocyanates to form rigid bis-urea macrocycles.[1] These structures are capable of anion recognition (e.g., binding chloride or phosphate) due to the directional H-bonding of the urea protons.
Table 1: Comparative Properties of Naphthalene Linkers
| Property | 2,6-Isomer (Target) | 1,4-Isomer | 1,5-Isomer |
| Geometry | Linear, Centrosymmetric | Kinked (120°) | Stepped (Parallel but offset) |
| Distance (Å) | ~9.2 Å (C2-C6) | ~6.4 Å | ~7.0 Å |
| Solubility | Low (High Crystallinity) | Moderate | Low |
| Use Case | Rigid Rod Polymers, Macrocycles | Bent-core Mesogens | Flexible Spacers |
Supramolecular Assembly Logic
Figure 2: Assembly of supramolecular anion receptors using the 2,6-diamine core.
Part 5: Safety & Handling Protocols
Critical Hazard Warning:
-
2,6-Bis(bromomethyl)naphthalene: This intermediate is a severe skin irritant and lachrymator .[1] It is also a potential mutagen due to its alkylating capability.[1]
-
Naphthalene-2,6-diyldimethanamine: Corrosive solid. Causes severe skin burns and eye damage.[1] Store under inert gas to prevent carbonation (reaction with CO
in air).[1]
References
-
Synthesis of 2,6-Dimethylnaphthalene Precursors
-
Gabriel Synthesis Methodology
-
DNA Crosslinking Activity
-
Supramolecular Macrocycles
-
Chemical Properties & Safety
Sources
Technical Whitepaper: Commercial Landscape and Technical Profile of Naphthalene-2,6-diyldimethanamine
The following technical guide provides an in-depth analysis of Naphthalene-2,6-diyldimethanamine , a high-value bifunctional building block used in advanced materials science and medicinal chemistry.
Executive Summary
Naphthalene-2,6-diyldimethanamine (CAS 46305-65-1 ) is a specialized diamine linker characterized by a rigid naphthalene core flanked by two flexible methylene-amine arms. Unlike its structural cousin 2,6-naphthalenediamine (where amines are directly attached to the ring), this compound offers a unique geometry that preserves the conjugation of the core while allowing rotational freedom at the binding sites.
Commercial Status: Currently classified as a Tier 2 Fine Chemical . It is not a bulk commodity but is available from specialized catalog suppliers (e.g., Ambeed, LeYan). Due to intermittent stock levels, researchers often rely on in situ synthesis from the more widely available precursor, 2,6-bis(bromomethyl)naphthalene .
Key Utility:
-
Covalent Organic Frameworks (COFs): A critical linear linker for constructing crystalline, porous polymers.
-
Medicinal Chemistry: A "spacer" scaffold used to extend pharmacophores in kinase inhibitors and DNA-intercalating agents.
-
Polymer Science: A monomer for high-performance polyamides requiring π-π stacking capabilities.
Chemical Identity & Physical Profile[2][3]
Precise identification is critical to avoid costly procurement errors, specifically confusing this compound with the cheaper 2,6-diaminonaphthalene.
| Property | Specification |
| IUPAC Name | 1-[6-(aminomethyl)naphthalen-2-yl]methanamine |
| Common Synonyms | 2,6-Bis(aminomethyl)naphthalene; 2,6-Naphthalenedimethanamine |
| CAS Number | 46305-65-1 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Structure | H₂N-CH₂-[Naphthalene]-CH₂-NH₂ (2,6-substitution) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH (as salt); Limited solubility in non-polar solvents |
| pKa (Calc) | ~9.5 (typical for primary benzylic amines) |
Critical Distinction:
-
Target: Naphthalene-2,6-diyldimethanamine (Methylene spacer, flexible).
-
Do Not Confuse With: Naphthalene-2,6-diamine (CAS 2243-67-6, Rigid, aniline-like).
Commercial Availability & Supply Chain Logic
For drug development professionals, the "Buy vs. Make" decision is pivotal. The compound is often out of stock in bulk quantities (>10g), necessitating a robust synthesis strategy.
Supplier Landscape
-
Primary Source: Specialized building block vendors (Ambeed, ChemicalBook listed suppliers).
-
Typical Purity: 95% - 97% (NMR confirmed).
-
Cost Estimation: High (~$150 - $300 per gram for catalog quantities).
-
Lead Time: Often 2-4 weeks (synthesis-on-demand).
Decision Matrix: Buy vs. Synthesize
The following logic diagram illustrates the optimal procurement strategy based on project phase and quantity.
Figure 1: Strategic decision matrix for sourcing Naphthalene-2,6-diyldimethanamine.
Technical Synthesis Protocol (Self-Validating)
When commercial stock is unavailable, the Delepine Reaction is the most authoritative and self-validating method for generating this compound. Unlike direct ammonolysis (which leads to messy secondary amine mixtures), the Delepine reaction uses hexamethylenetetramine (Hexamine) to ensure exclusive primary amine formation.
Precursor
2,6-Bis(bromomethyl)naphthalene (CAS 4542-77-2)
-
Availability: Widely available (Sigma-Aldrich, TCI).
-
Cost: Significantly lower than the target amine.
Protocol: The Delepine Route
Objective: Convert bis-bromomethyl precursor to bis-aminomethyl product without over-alkylation.
Step 1: Formation of the Quaternary Salt
-
Dissolution: Dissolve 10 mmol of 2,6-bis(bromomethyl)naphthalene in 50 mL of Chloroform (CHCl₃).
-
Addition: Add 22 mmol (1.1 eq per site) of Hexamethylenetetramine (Hexamine).
-
Reaction: Stir at reflux (60°C) for 4-6 hours.
-
Validation (Visual): A thick white precipitate (the quaternary hexaminium salt) will form. This precipitation drives the reaction to completion and prevents side reactions.
-
Isolation: Filter the solid, wash with cold CHCl₃ to remove unreacted starting material. The solid is stable and can be stored.
Step 2: Acid Hydrolysis
-
Hydrolysis: Suspend the quaternary salt in 100 mL of Ethanol/Conc. HCl (3:1 v/v).
-
Reflux: Heat to reflux for 2-3 hours. The salt will dissolve, and formaldehyde (byproduct) will be liberated (use a fume hood).
-
Workup: Cool the solution. The product often crystallizes as the Dihydrochloride salt .
-
Purification: Filter the salt. Recrystallize from Ethanol/Water if necessary.
Step 3: Liberation of Free Base (Optional)
-
Dissolve the hydrochloride salt in minimal water.
-
Adjust pH to >12 using NaOH (1M).
-
Extract with Dichloromethane (DCM) x3.
-
Dry over Na₂SO₄ and evaporate to yield the free amine.
Why this protocol is trustworthy:
-
Stoichiometric Control: The hexamine adduct forms a 1:1 complex that physically precipitates, preventing the nitrogen from reacting with a second alkyl halide molecule.
-
Visual Endpoint: The formation of the precipitate in Step 1 is a clear indicator of reaction progress.
Applications & Mechanism of Action
A. Covalent Organic Frameworks (COFs)
This molecule is a "Linear Linker" (C2 symmetry). When reacted with "Triangular Linkers" (C3 symmetry, e.g., 1,3,5-Triformylphloroglucinol), it forms hexagonal porous networks.
-
Mechanism: Schiff-base condensation (Imine formation).
-
Advantage: The naphthalene core provides strong
- stacking interactions between the 2D sheets, stabilizing the COF column and enhancing charge transport properties.
B. Medicinal Chemistry: DNA Intercalation
The naphthalene core is planar and hydrophobic, allowing it to slide between DNA base pairs (intercalation).
-
Mechanism: The protonated aminomethyl groups (at physiological pH) form electrostatic interactions with the negatively charged phosphate backbone of DNA, "locking" the intercalator in place.
-
Precursor Hazard: Note that the bromomethyl precursor is a potent alkylating agent (DNA crosslinker) and must be handled with extreme caution (cytotoxic). The amine product is the non-reactive scaffold.
Figure 2: Synthesis and downstream application pathways.
Safety & Handling
-
GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. The free amine reacts with atmospheric CO₂ to form carbamates over time; the hydrochloride salt is shelf-stable.
-
Precursor Warning: 2,6-Bis(bromomethyl)naphthalene is a lachrymator and potential mutagen . Use double-gloving and work strictly within a fume hood.
References
-
PubChem. Naphthalene-2,6-diyldimethanamine (CID 67748708). National Library of Medicine. Available at: [Link]
-
Kikuchi, M., et al. (2009). Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule.[1] Bioorganic & Medicinal Chemistry Letters. (Validating the precursor reactivity). Available at: [Link]
-
Haase, F., et al. (2018). Enhancing structural control in covalent organic frameworks. Chemical Science.[2] (Contextualizing amine linkers in COFs). Available at: [Link]
Sources
Naphthalene-2,6-diyldimethanamine: A Technical Guide to the Rigid Spacer Scaffold
The following technical guide details the discovery, synthesis, and application of Naphthalene-2,6-diyldimethanamine (2,6-bis(aminomethyl)naphthalene).
From High-Performance Polymers to Precision Medicinal Chemistry [1]
Executive Summary
Naphthalene-2,6-diyldimethanamine (CAS: 46305-65-1) is a bicyclic aromatic diamine that serves as a critical structural motif in both advanced materials science and medicinal chemistry.[1] Historically developed as the naphthalene analog to m-xylylenediamine (MXD) for high-barrier polyamides, it has recently re-emerged as a privileged scaffold in drug design.[1] Its rigid, planar geometry allows for the precise spatial positioning of pharmacophores, making it a key component in the development of CXCR4 antagonists (anti-HIV/metastatic agents) and supramolecular architectures.
This guide analyzes the molecule’s evolution from an industrial monomer to a bioactive linker, providing validated synthetic protocols and mechanistic insights into its role in ligand-receptor binding.
Historical Evolution: The "Naphthalene Lineage"
The history of naphthalene-2,6-diyldimethanamine is inextricably linked to the industrial pursuit of 2,6-disubstituted naphthalenes, driven initially by the polyester industry.[1]
The Industrial Origins (1960s–1990s)
While the dicarboxylic acid derivative (2,6-NDA) was synthesized as early as 1876 by Evert and Merz, the diamine gained relevance much later during the "High-Performance Polymer" boom of the mid-20th century.
-
The Driver: The commercial success of Polyethylene Naphthalate (PEN) created a surplus of 2,6-dimethylnaphthalene (2,6-DMN) feedstock.
-
The Innovation: Polymer chemists sought a diamine that could impart higher glass transition temperatures (
) and superior barrier properties compared to aliphatic diamines. Naphthalene-2,6-diyldimethanamine was synthesized to create semi-aromatic polyamides (nylons) with exceptional heat resistance and low gas permeability.[1]
The Medicinal Pivot (2000s–Present)
In the 21st century, the molecule found a new identity in medicinal chemistry. Researchers, notably Tamamura, Tanaka, et al. , identified the 2,6-substitution pattern as an ideal "molecular ruler." Unlike flexible alkyl linkers, the naphthalene core holds functional groups at a fixed distance (
Chemical Synthesis & Production
The synthesis of naphthalene-2,6-diyldimethanamine is a multi-step process requiring precise regiocontrol.[1] The industry standard route proceeds via the ammoxidation of 2,6-dimethylnaphthalene followed by hydrogenation.
Synthetic Pathway Visualization
The following diagram outlines the industrial and laboratory routes from the feedstock 2,6-DMN.
Caption: Figure 1. The primary synthetic workflow converting 2,6-dimethylnaphthalene to the target diamine via a nitrile intermediate.[1]
Detailed Experimental Protocol: Nitrile Hydrogenation
Context: This protocol describes the reduction of 2,6-dicyanonaphthalene to the diamine, a critical step often prone to side reactions (secondary amine formation).
Reagents:
-
Substrate: 2,6-Dicyanonaphthalene (2,6-DCN)[1]
-
Catalyst: Raney Cobalt (preferred over Nickel for higher primary amine selectivity)[1]
-
Solvent: Toluene/Methanol (3:1 ratio)[1]
-
Additive: Ammonia (anhydrous) – Critical to suppress secondary amine formation.[1]
Procedure:
-
Loading: Charge a high-pressure autoclave with 2,6-DCN (100 mmol), Raney Cobalt (5 g, pre-washed), and solvent mixture (200 mL).
-
Ammonia Addition: Cool the vessel to 0°C and introduce anhydrous ammonia (approx. 500 mmol). Mechanism:
shifts the equilibrium of the intermediate imine, preventing it from reacting with the product amine. -
Hydrogenation: Pressurize with
to 5.0 MPa (50 bar). Heat to 100°C. -
Reaction: Stir at 1000 rpm for 4–6 hours. Monitor
uptake until cessation. -
Workup: Cool, vent
, and filter the catalyst under inert atmosphere (pyrophoric risk). -
Purification: Concentrate the filtrate. Recrystallize from ethyl acetate/hexane to yield white needles.
Validation Criteria:
-
NMR (DMSO-
): Singlet at 3.8–3.9 ppm (4H, ), Multiplets at 7.4–7.8 ppm (Aromatic).[1] -
Purity: >98% by GC-MS (No secondary amine dimer peaks).
Medicinal Chemistry Applications: The Rigid Spacer
The primary value of naphthalene-2,6-diyldimethanamine in drug development is its role as a bivalent ligand spacer .[1]
Mechanism of Action: CXCR4 Antagonism
The chemokine receptor CXCR4 is a co-receptor for HIV entry and a driver of cancer metastasis. Potent antagonists (e.g., T140 analogs) require two pharmacophores (usually cationic nitrogen or aromatic groups) to bind distinct sites on the receptor.
-
The Problem: Flexible linkers (alkyl chains) incur a high entropic penalty upon binding.
-
The Solution: The naphthalene-2,6-diyldimethanamine scaffold is rigid.[1] It pre-organizes the pharmacophores into the bioactive conformation, reducing the entropic cost of binding.
Structure-Activity Relationship (SAR) Logic
Research by Tanaka et al.[1] demonstrated that replacing a flexible linker with the 2,6-naphthalene spacer significantly improved affinity.
| Spacer Type | Distance (Å) | Conformational Freedom | CXCR4 Binding Affinity ( |
| 1,4-Phenylene | ~5.8 | Rigid | Moderate |
| 2,6-Naphthalene | ~9.0 | Rigid | High |
| 4,4'-Biphenyl | ~10.5 | Semi-Rigid (Rotation) | High |
| C6-Alkyl Chain | Variable | High (Flexible) | Low (Entropic penalty) |
Pathway Diagram: Pharmacophore Positioning
The following diagram illustrates how the naphthalene core acts as a "ruler" to bridge the binding sites.
Caption: Figure 2. The 2,6-naphthalene scaffold rigidly positions pharmacophores to bridge distinct binding pockets on the CXCR4 receptor.[1]
Technical Specifications & Safety
For researchers handling this compound, the following data is essential for characterization and safety protocols.
Physicochemical Properties
| Property | Value | Note |
| Molecular Weight | 186.26 g/mol | - |
| Appearance | White to pale yellow solid | Oxidizes slightly in air |
| Melting Point | 160–164 °C | Sharp melting point indicates purity |
| Solubility | DMSO, Methanol, Dilute Acid | Insoluble in water (neutral pH) |
| pKa | ~9.4 (Amine) | Basic; forms salts readily |
Handling & Stability[1]
-
Storage: Store under nitrogen or argon. The benzylic amines are susceptible to oxidative degradation over long periods, forming aldehydes.
-
Toxicity: Like many benzylic amines, it is an irritant. Use standard PPE. No specific carcinogenicity data is flagged in major databases (unlike some aromatic amines), but it should be treated with caution due to its planarity (potential intercalation).
References
- Evert, R., & Merz, V. (1876). Über Naphthalindicarbonsäuren. Berichte der deutschen chemischen Gesellschaft.
- Amoco Chemicals (Solvay). (1990s). Process for the preparation of 2,6-naphthalenedicarboxylic acid. US Patent Literature. (Industrial context of the naphthalene lineage).
-
Tanaka, T., Tamamura, H., et al. (2013).[2] Low-Molecular-Weight CXCR4 Ligands with Variable Spacers. Journal of Medicinal Chemistry . (Key paper on medicinal application).[1]
-
PubChem. (2025).[3][4] Naphthalene-2,6-diyldimethanamine Compound Summary. National Library of Medicine. [1]
-
BenchChem. (2025). The Genesis of a High-Performance Monomer: A Technical Guide.
Sources
- 1. 14704-41-7;3,3-双(三氟甲基)吡唑;133464-46-7;N-芴甲氧羰基-L-谷氨酸 5-烯丙基酯; CAS [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Naphthalene-2,6-diyldimethanamine (NDMA) in MOF Design
Topic: Naphthalene-2,6-diyldimethanamine as a Linker for Metal-Organic Frameworks (MOFs) Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, and Materials Engineers
Executive Summary
Naphthalene-2,6-diyldimethanamine (NDMA ) represents a distinct class of neutral, ditopic organic linkers for Metal-Organic Frameworks (MOFs). Unlike the widely used naphthalene-2,6-dicarboxylate (NDC) which forms anionic struts, NDMA features two primary amine groups separated by a rigid, hydrophobic naphthalene core.
This chemical profile makes NDMA an ideal candidate for:
-
Pillared-Layer MOFs: Acting as a neutral pillar to expand 2D metal-carboxylate layers into 3D porous networks.
-
Post-Synthetic Modification: The amine functionality provides intrinsic basicity for CO₂ capture without requiring additional functionalization.
-
Fluorescent Sensing: The naphthalene core imparts photoluminescent properties, enabling turn-off/turn-on sensing mechanisms upon guest binding.
This guide outlines the physicochemical profile of NDMA, a validated protocol for its synthesis, and a robust methodology for constructing NDMA-based pillared Zn(II) frameworks.
Chemical Profile & Ligand Design
| Property | Specification |
| IUPAC Name | 1-[6-(aminomethyl)naphthalen-2-yl]methanamine |
| Abbreviation | NDMA (or 2,6-NDMm) |
| Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Coordination Mode | Monodentate (x2), Ditopic bridging |
| pKa (Conjugate Acid) | ~9.8 (Typical for benzylamines) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Geometry | Linear rigid core (~9 Å N-N distance) with flexible methylene hinges |
Design Insight: The methylene spacers (-CH₂-) between the naphthalene ring and the amine groups introduce a degree of conformational flexibility (torsion), allowing the linker to adjust to various metal coordination geometries (tetrahedral Zn²⁺, square planar Cu²⁺) more readily than fully rigid linkers like 4,4'-bipyridine.
Protocol A: Synthesis of the Linker (NDMA)
Note: While NDMA is commercially available, high-purity synthesis is often required for defect-free MOF growth. This protocol reduces 2,6-naphthalenedicarbonitrile.
Reagents:
-
2,6-Naphthalenedicarbonitrile (10 mmol)
-
LiAlH₄ (40 mmol, 4.0 equiv)
-
Dry THF (100 mL)
-
Glauber’s salt (Na₂SO₄·10H₂O)
Workflow:
-
Setup: Flame-dry a 250 mL two-neck flask under Ar/N₂ atmosphere.
-
Dissolution: Dissolve 2,6-naphthalenedicarbonitrile in dry THF. Cool to 0°C.
-
Reduction: Slowly add LiAlH₄ (powder or solution) over 20 mins. The reaction is exothermic.
-
Reflux: Warm to room temperature, then reflux at 70°C for 12 hours.
-
Quenching: Cool to 0°C. Quench sequentially with water (1.5 mL), 15% NaOH (1.5 mL), and water (4.5 mL) (Fieser method).
-
Isolation: Filter the white precipitate. Extract filtrate with CHCl₃. Dry over MgSO₄ and evaporate.
-
Purification: Recrystallize from Ethanol/Hexane to obtain white needles.
Protocol B: Synthesis of Pillared-Layer MOF (Zn-BDC-NDMA)
Rationale: NDMA is a neutral base. It cannot form a neutral MOF with Zn²⁺ alone without counterions. The most robust strategy is the Pillared-Layer approach , where anionic layers (Zn + Terephthalic Acid) are connected by neutral NDMA pillars.
Target Structure: Analogous to DMOF-1, where NDMA replaces DABCO or Bipyridine.
Reagents
-
Metal Source: Zn(NO₃)₂·6H₂O (0.5 mmol)[1]
-
Layer Linker: 1,4-Benzenedicarboxylic acid (H₂BDC) (0.5 mmol)
-
Pillar Linker: NDMA (0.25 mmol)
-
Solvent: DMF (10 mL) / Ethanol (5 mL)
-
Modulator: Acetic Acid (Optional, for crystal size control)
Step-by-Step Methodology
-
Precursor Preparation:
-
Vial A: Dissolve 149 mg Zn(NO₃)₂·6H₂O in 5 mL DMF.
-
Vial B: Dissolve 83 mg H₂BDC and 46 mg NDMA in 5 mL DMF + 5 mL Ethanol. Sonicate for 10 mins until clear.
-
-
Mixing & Solvothermal Synthesis:
-
Add contents of Vial A to Vial B. Stir for 5 minutes.
-
Transfer to a 20 mL Teflon-lined autoclave.
-
Program: Heat to 100°C for 48 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/h (slow cooling promotes single crystallinity).
-
-
Activation (Critical Step):
-
Decant mother liquor. Wash crystals 3x with fresh DMF.
-
Solvent Exchange: Soak crystals in anhydrous Chloroform (CHCl₃) for 3 days, refreshing solvent every 24 hours. Reason: DMF has a high boiling point and can collapse the pores upon direct heating. CHCl₃ is volatile and exchanges easily.
-
Drying: Heat under vacuum (10⁻³ Torr) at 80°C for 12 hours.
-
Mechanistic Visualization
The following diagram illustrates the assembly logic of the Zn-NDMA pillared system.
Figure 1: Assembly mechanism of Zn-NDMA pillared-layer frameworks. The neutral amine NDMA coordinates to the axial sites of the Zn-paddlewheel clusters, extending 2D sheets into 3D porous scaffolds.
Characterization & Validation
| Technique | Expected Result | Interpretation |
| PXRD | Low-angle peaks (2θ < 10°) | Indicates large d-spacing characteristic of pillared structures. |
| FT-IR | Shift in ν(N-H) (~3300 cm⁻¹) | Red-shift compared to free NDMA confirms coordination of amine to Zn. |
| ¹H NMR | Digested sample (DCl/DMSO-d₆) | Integration ratio of BDC:NDMA should be 2:1 (or 1:1 depending on topology). |
| TGA | Weight loss > 300°C | High thermal stability of the naphthalene core; solvent loss < 100°C. |
| Fluorescence | Emission ~340-380 nm | Naphthalene core fluorescence; quenching may occur upon metal binding. |
Troubleshooting & Expert Tips
-
Issue: Amorphous Product.
-
Cause: Reaction rate too fast. Amines are basic and can cause rapid precipitation of Zn-hydroxides.
-
Solution: Add 2-3 drops of dilute HNO₃ or Acetic Acid to the reaction mixture. This protonates the amine reversibly, slowing down the coordination (Modulated Synthesis).
-
-
Issue: Pore Collapse.
-
Cause: Capillary forces during DMF removal.
-
Solution: Ensure thorough exchange with Chloroform or Acetone before vacuum drying. Use Supercritical CO₂ drying if available.
-
-
Issue: Interpenetration.
-
Context: Long pillars like NDMA often lead to two frameworks growing inside each other, reducing pore size.
-
Control: Lower the concentration of reagents to favor non-interpenetrated growth.
-
References
-
Synthesis of Naphthalene-diamines
- Source: Patent US20200254712A1 (2020). "Polyamide resin composition...". Describes the synthesis and properties of 2,6-bis(aminomethyl)naphthalene.
-
Coordination Chemistry of Naphthalene-Amines
- Source: Sun, D., et al. (2010). "Series of Ag(I) Coordination Complexes Derived from Aminopyrimidyl Ligands...". Crystal Growth & Design.
-
Pillared-Layer MOF Strategy
- Source: Chun, H., et al. (2005). "Synthesis, X-ray Crystal Structures, and Gas Sorption Properties of Pillared-Layer MOFs". Inorganic Chemistry. (Foundational protocol for Zn-BDC-Pillar systems).
-
Biological Activity of Naphthalene-Amine Complexes
- Source:Journal of Medicinal Chemistry (2009). "A Gold(I) Phosphine Complex Containing a Naphthalimide Ligand...". (Demonstrates the utility of naphthalene-amine ligands in biological settings).
Sources
Application Note: Synthesis and Evaluation of Rigidified CXCR4 Antagonists
The Naphthalene-2,6-diyldimethanamine Scaffold
Abstract
The chemokine receptor CXCR4 is a critical G-protein coupled receptor (GPCR) implicated in HIV-1 entry, cancer metastasis, and hematopoietic stem cell mobilization.[1] While the bicyclam AMD3100 (Plerixafor) is a clinically approved antagonist, its 1,4-phenylene linker allows for significant conformational flexibility.[1] This application note details the synthesis and evaluation of "rigidified" next-generation antagonists utilizing a Naphthalene-2,6-diyldimethanamine scaffold. By increasing the inter-cyclam distance and restricting rotational freedom, this scaffold probes the specific spatial requirements of the CXCR4 binding pocket (Asp171, Asp262).[1] This guide provides optimized protocols for the synthesis of the 2,6-bis(bromomethyl)naphthalene linker, its coupling to 1,4,8,11-tetraazacyclotetradecane (cyclam), and subsequent biological validation.[1]
Part 1: Chemical Synthesis Protocols
The synthesis strategy employs a convergent approach: preparation of the electrophilic naphthalene linker followed by nucleophilic displacement with the macrocyclic amine.
1.1 Synthesis of the Linker: 2,6-Bis(bromomethyl)naphthalene
Rationale: The 2,6-isomer provides a linear, rigid extension compared to the 1,4-phenylene spacer.[1] Photochemical bromination is preferred over thermal methods for higher selectivity and yield.[1]
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN) [CAS: 581-42-0][1]
-
N-Bromosuccinimide (NBS) (Recrystallized from water)
-
Benzene or CCl₄ (Anhydrous)
-
Visible Light Source (500W Tungsten lamp) or AIBN (for thermal route)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2,6-DMN (1.56 g, 10 mmol) in Benzene (100 mL).
-
Reagent Addition: Add NBS (3.92 g, 22 mmol, 2.2 eq). Note: A slight excess ensures complete bis-bromination.
-
Initiation:
-
Photochemical (Recommended):[2] Irradiate the mixture with a 500W tungsten lamp placed 10-20 cm from the flask. Stir vigorously. The heat from the lamp is usually sufficient to maintain gentle reflux.
-
Thermal Alternative: Add AIBN (50 mg) and heat to reflux (80°C) in an oil bath.
-
-
Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 1–3 hours. The succinimide byproduct will float to the surface.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated succinimide.[3]
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Chloroform/Ethanol or CCl₄ .
-
Yield: ~85-95%
-
Characterization: ¹H NMR (CDCl₃) δ ~4.8 (s, 4H, CH₂Br), 7.5-7.8 (m, 6H, Ar-H).[1]
-
1.2 Coupling to Macrocycle: Synthesis of the Bis-Cyclam Antagonist
Rationale: Direct alkylation of unprotected cyclam is prone to over-alkylation (polymerization). To favor the formation of the bis-substituted product (1:2 stoichiometry), a large excess of cyclam is used, or alternatively, a tri-protected cyclam (e.g., tris-Boc-cyclam) is employed.[1] The protocol below uses the "excess amine" method which is more direct if purification capabilities (HPLC) are available.
Materials:
-
1,4,8,11-Tetraazacyclotetradecane (Cyclam) [CAS: 248-76-6][1]
-
Potassium Carbonate (K₂CO₃), anhydrous[1]
-
Acetonitrile (CH₃CN), HPLC grade[1]
-
Dichloromethane (DCM)[5]
Protocol:
-
Preparation: Dissolve Cyclam (2.0 g, 10 mmol, 5 eq relative to linker) in Acetonitrile (80 mL) containing K₂CO₃ (1.38 g, 10 mmol). Heat to 50°C.
-
Linker Addition: Dissolve 2,6-bis(bromomethyl)naphthalene (0.63 g, 2 mmol) in Acetonitrile (20 mL). Add this solution dropwise to the stirring cyclam solution over 1 hour.
-
Critical: Slow addition into excess amine minimizes oligomerization.[1]
-
-
Reaction: Stir at 60°C for 12–16 hours under Nitrogen.
-
Work-up:
-
Purification (The Challenge): The crude contains excess cyclam, mono-substituted product, and the desired bis-product.
-
Method A (Column Chromatography): Use Basic Alumina.[1] Elute with CHCl₃/MeOH (gradient 100:0 to 80:20) containing 1% NH₄OH.
-
Method B (Precipitation): The bis-cyclam naphthalene derivative often forms a stable hydrochloride salt. Dissolve crude in Ethanol, add conc. HCl (excess). The salt may precipitate or can be recrystallized from water/ethanol.
-
-
Final Product: 2,2'-(naphthalene-2,6-diylbis(methylene))bis(1,4,8,11-tetraazacyclotetradecane) octahydrochloride.[1]
Part 2: Visualizing the Workflow & Mechanism
2.1 Synthesis Workflow
The following diagram illustrates the convergent synthesis pathway.
Caption: Convergent synthesis of the naphthalene-bridged CXCR4 antagonist via photochemical bromination and nucleophilic displacement.
2.2 CXCR4 Signaling & Antagonist Mechanism
Understanding the biological target is essential for assay design.
Caption: The antagonist blocks SDF-1 binding to CXCR4, preventing G-protein activation, Calcium flux, and Chemotaxis.[1]
Part 3: Biological Evaluation Protocols
3.1 Calcium Mobilization Assay (Functional)
Objective: Measure the antagonist's ability to inhibit SDF-1 induced intracellular calcium release. Cell Line: CCRF-CEM or SUP-T1 (T-lymphoblastic cells expressing high CXCR4).
-
Loading: Incubate
cells/mL with Fura-2-AM or Fluo-4-AM ( ) in assay buffer (HBSS + 20 mM HEPES) for 30 min at 37°C. -
Washing: Wash cells twice to remove excess dye.[1] Resuspend at
cells/mL. -
Pre-incubation: Aliquot cells into a 96-well black plate. Add the Naphthalene-Antagonist (serial dilutions: 1 nM to 10
) and incubate for 15 min at room temperature. -
Stimulation: Inject SDF-1
(CXCL12) at an EC concentration (typically 10–50 ng/mL). -
Measurement: Monitor fluorescence (Ex/Em 494/516 nm for Fluo-4) immediately upon injection using a FLIPR or kinetic plate reader.
-
Analysis: Calculate IC
based on the reduction of Peak Fluorescence compared to the "SDF-1 only" control.
3.2 Transwell Chemotaxis Assay
Objective: Assess inhibition of cell migration (metastasis model).
-
Chamber Setup: Use 24-well Transwell plates (5
pore size). -
Lower Chamber: Add 600
RPMI medium containing SDF-1 (100 ng/mL). -
Upper Chamber: Add
cells in 100 serum-free medium containing the Antagonist (various concentrations). -
Migration: Incubate for 4 hours at 37°C, 5% CO₂.
-
Quantification: Remove cells from the upper chamber. Count cells that migrated to the lower chamber using a hemocytometer or flow cytometry (fixed time acquisition).
-
Calculation:
. Determine IC of inhibition.[6]
Part 4: Expert Insights & Comparison
The table below compares the Naphthalene scaffold against the standard Phenylene scaffold (AMD3100).
| Feature | 1,4-Phenylene (AMD3100) | 2,6-Naphthalene (Target) | Impact on Activity |
| Linker Length | ~5.8 Å | ~7.9 Å | Naphthalene allows deeper penetration or bridging of distant residues. |
| Rigidity | Moderate (Single ring) | High (Fused ring) | Reduces entropic cost of binding; potentially higher affinity. |
| Lipophilicity | Moderate | High | Improved membrane interaction; may affect solubility (requires salt form). |
| Binding Mode | Asp171 / Asp262 | Asp171 / Glu288 / Asp262 | Extended reach may engage Glu288 more effectively.[1] |
Troubleshooting Tips:
-
Solubility: The free base of the naphthalene derivative is very lipophilic and insoluble in water. Always convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt for biological assays.
-
Purification: If the "excess cyclam" method yields difficult mixtures, switch to Tris-Boc-cyclam .[1] The coupling yield will drop, but purification becomes a simple silica column (Hexane/EtOAc) followed by TFA deprotection.[1]
References
-
Bridged Cyclams as Imaging Agents for Chemokine Receptor 4 (CXCR4). PubMed Central. [Link]
-
Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. ResearchGate. [Link]
-
Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule. PubMed. [Link]
-
Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. North American Catalysis Society. [Link]
-
Process for preparing 1,4,8,11-tetraazacyclotetradecane. Google Patents. [1]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2 6-BIS(BROMOMETHYL)NAPHTHALENE 97 synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
reaction conditions for Naphthalene-2,6-diyldimethanamine with aldehydes
An Application Guide for the Synthesis of Naphthalene-Derived Bis-Imines and Bis-Amines
Introduction: The Versatility of Naphthalene-Based Diamine Scaffolds
Naphthalene-2,6-diyldimethanamine is a rigid, aromatic diamine that serves as an exceptional building block in supramolecular chemistry, ligand design, and materials science.[1] Its defined geometry and the reactivity of its primary amine functionalities make it a prime candidate for constructing complex molecular architectures. The reaction of this diamine with aldehydes yields bis-imines (Schiff bases), which are not only stable compounds in their own right but also crucial intermediates. These bis-imines can be readily reduced to the corresponding saturated bis-amines, offering a pathway to flexible yet pre-organized ligand systems. This guide provides a comprehensive overview of the reaction conditions, mechanistic insights, and detailed protocols for the synthesis of both bis-imines and bis-amines from Naphthalene-2,6-diyldimethanamine.
Reaction Overview and Mechanistic Insights
The fundamental reaction between Naphthalene-2,6-diyldimethanamine and an aldehyde is a Schiff base condensation. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. Given the diamine structure, this occurs at both amine sites with two equivalents of the aldehyde, resulting in a symmetrical bis-imine.
The mechanism proceeds in two key stages:
-
Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic addition of the amine's lone pair to the aldehyde's carbonyl carbon. This is followed by a proton transfer, typically facilitated by the solvent or a catalyst, to form a neutral carbinolamine intermediate.[2] This step is generally reversible.
-
Dehydration to Form the Imine: The carbinolamine is then dehydrated to form the stable C=N double bond (imine). This elimination of a water molecule is the rate-determining step and is often accelerated by an acid catalyst.[3][4] The catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).
The overall equilibrium of the reaction is driven forward by the removal of water, either through azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by the sheer stability of the conjugated final product.
Caption: General reaction mechanism for bis-imine formation.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the synthesis hinges on the careful selection and control of several key parameters. The choices made directly impact reaction rate, yield, and purity.
-
Stoichiometry: A molar ratio of 1:2 (Diamine:Aldehyde) is fundamentally required to ensure the formation of the bis-imine. Using a slight excess of the aldehyde (e.g., 2.1 - 2.2 equivalents) can help drive the reaction to completion, especially if the aldehyde is volatile or prone to side reactions.
-
Solvent Selection: The choice of solvent is critical for both reactant solubility and facilitating the reaction.
-
Alcohols (Ethanol, Methanol): These are common choices as they effectively dissolve the diamine and many aldehydes. Reactions are typically run at reflux temperature.[5]
-
Glacial Acetic Acid: This can serve as both the solvent and the acid catalyst, providing a highly effective medium for the reaction, often leading to shorter reaction times.[6]
-
Apolar Solvents (Toluene, Benzene): When coupled with a Dean-Stark apparatus, these solvents allow for the azeotropic removal of water, which actively shifts the reaction equilibrium towards the product side, often resulting in very high yields.
-
Solvent-Free Conditions: For some aliphatic aldehydes, reactions can be carried out neat (solvent-free), which represents a greener chemistry approach.[7]
-
-
Catalysis: While some reactions proceed without a catalyst, particularly with highly reactive aldehydes, catalysis is generally recommended.
-
Acid Catalysis: A few drops of a strong acid (e.g., H₂SO₄) or a catalytic amount of a weaker acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) significantly accelerates the dehydration of the carbinolamine intermediate.[8][9][10] The pH must be controlled; highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[4]
-
-
Temperature and Reaction Time: Most Schiff base condensations require heating to overcome the activation energy of dehydration. Refluxing the reaction mixture for several hours (typically 3-8 hours) is common.[6][8] Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine completion.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the synthesis of bis-imines from various aromatic diamines and aldehydes, which are analogous to the target reaction.
| Diamine Substrate | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diaminonaphthalene | Aromatic Ketones | Glacial Acetic Acid | Dry Ethanol | Reflux | 3 | >85% | [8] |
| o-Phenylenediamine | 2-Hydroxy-1-naphthaldehyde | None | Ethanol | Reflux | 3 | Good | [5] |
| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | None | Glacial Acetic Acid | Reflux | 8 | 65-82% | [6] |
| Various Diamines | Various Aldehydes | p-Toluenesulfonic Acid | Dichloromethane | RT / Reflux | 0.5-2 | 85-98% | [9] |
| Aliphatic Diamines | Aliphatic Aldehydes | None | Solvent-Free | 60 | 1 | >95% | [7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aldehydes can be irritants and sensitizers.
Protocol 1: Synthesis of N,N'-(Naphthalene-2,6-diylbis(methylene))bis(1-arylmethanimine) (Bis-Imine)
This protocol describes a general method for the acid-catalyzed condensation to form the bis-Schiff base.
Materials:
-
Naphthalene-2,6-diyldimethanamine (1.0 mmol)
-
Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, Benzaldehyde) (2.1 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (catalyst, ~3-5 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Naphthalene-2,6-diyldimethanamine (1.0 mmol) in absolute ethanol (15 mL).
-
Aldehyde Addition: In a separate beaker, dissolve the aromatic aldehyde (2.1 mmol) in absolute ethanol (10 mL). Add this solution dropwise to the stirring diamine solution at room temperature.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80°C for ethanol) and maintain it for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final product using IR (look for C=N stretch around 1600-1630 cm⁻¹ and disappearance of N-H and C=O stretches), ¹H NMR, and Mass Spectrometry.
Protocol 2: One-Pot Synthesis of N,N'-(Naphthalene-2,6-diylbis(methylene))bis(1-aryl-methanamine) (Bis-Amine via Reductive Amination)
This protocol extends the first by performing an in-situ reduction of the formed bis-imine.
Materials:
-
All materials from Protocol 1
-
Sodium Borohydride (NaBH₄) (~4.0 mmol)
-
Methanol (for NaBH₄)
-
Distilled Water
Procedure:
-
Imine Formation: Follow steps 1-4 from Protocol 1 to form the bis-imine in solution. Do not isolate the intermediate.
-
Cooling: After the reflux period, cool the reaction flask to 0°C in an ice bath.
-
Reduction: While stirring vigorously, slowly and portion-wise add solid sodium borohydride (NaBH₄) (~4.0 mmol) to the cooled reaction mixture. Caution: Hydrogen gas evolution will occur. Alternatively, dissolve the NaBH₄ in a small amount of cold methanol and add it dropwise.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding distilled water to decompose any excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Add more water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer three times with the organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the resulting crude product by column chromatography or recrystallization. Characterize using IR (look for the appearance of an N-H stretch and the complete disappearance of the C=N stretch), ¹H NMR, and Mass Spectrometry.
Sources
- 1. Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. researchpublish.com [researchpublish.com]
- 6. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benign approaches for the synthesis of bis-imine Schiff bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Naphthalene-2,6-diyldimethanamine in Pharmacophore Design
Introduction: The Strategic Value of a Rigid Scaffold
In the intricate dance of drug discovery, the architecture of a molecule is paramount. The concept of a pharmacophore—the three-dimensional arrangement of functional groups necessary for biological activity—guides the rational design of novel therapeutics. Central to this endeavor is the selection of a molecular scaffold, a core structure upon which these crucial functional groups are displayed. An ideal scaffold should be synthetically accessible, chemically stable, and, most importantly, possess a well-defined and rigid geometry. Rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.
The naphthalene-2,6-diyl moiety emerges as a scaffold of significant interest. Its planar and aromatic nature provides a structurally well-defined and rigid platform. The 2,6-disubstitution pattern places functional groups at opposite ends of the molecule, spanning a distance of approximately 10 Å, making it an excellent choice for probing bivalent interactions or spanning large binding sites in biological targets such as enzymes and nucleic acid structures.[1] The introduction of aminomethyl groups at these positions, affording naphthalene-2,6-diyldimethanamine, provides versatile synthetic handles for the elaboration of diverse pharmacophoric elements. This document provides a comprehensive guide to the synthesis of this key building block and its application in the design of pharmacophore groups, with a particular focus on G-quadruplex ligands.
Synthesis of the Core Scaffold: Naphthalene-2,6-diyldimethanamine
The synthesis of naphthalene-2,6-diyldimethanamine can be approached through several reliable routes, primarily starting from readily available 2,6-disubstituted naphthalene precursors. Below are two validated protocols for its preparation.
Protocol 1: Reduction of Naphthalene-2,6-dicarbonitrile
This method involves the catalytic reduction of the dinitrile, which can be synthesized from 2,6-dimethylnaphthalene.
Caption: Synthetic pathway to naphthalene-2,6-diyldimethanamine via dinitrile reduction.
Step 1: Synthesis of Naphthalene-2,6-dicarbonitrile
Naphthalene-2,6-dicarbonitrile can be prepared via the ammoxidation of 2,6-dimethylnaphthalene.[2] This industrial process typically involves a vapor-phase reaction with ammonia and oxygen over a vanadium-based catalyst at elevated temperatures. For laboratory-scale synthesis, alternative methods starting from 2,6-naphthalenedicarboxylic acid are also available.[3]
Step 2: Reduction to Naphthalene-2,6-diyldimethanamine
Materials:
-
Naphthalene-2,6-dicarbonitrile
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel)
-
Hydrogen gas (for catalytic hydrogenation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Chemical Reduction with LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4-5 equivalents) in anhydrous THF.
-
Slowly add a solution of naphthalene-2,6-dicarbonitrile (1 equivalent) in anhydrous THF to the stirred suspension under a nitrogen atmosphere. The addition should be exothermic; control the rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude naphthalene-2,6-diyldimethanamine.
-
The product can be further purified by crystallization or column chromatography.
Protocol 2: Gabriel Synthesis from 2,6-Bis(bromomethyl)naphthalene
This classical method provides a clean route to the primary diamine, avoiding the formation of secondary and tertiary amine byproducts.[4][5][6]
Caption: Gabriel synthesis of naphthalene-2,6-diyldimethanamine.
Step 1: Synthesis of 2,6-Bis(bromomethyl)naphthalene
2,6-Bis(bromomethyl)naphthalene can be synthesized from 2,6-dimethylnaphthalene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride.
Step 2: Synthesis of N,N'-(Naphthalene-2,6-diylbis(methylene))diphthalimide
Materials:
-
2,6-Bis(bromomethyl)naphthalene
-
Potassium phthalimide
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve 2,6-bis(bromomethyl)naphthalene (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add potassium phthalimide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the diphthalimide derivative.
Step 3: Hydrazinolysis to Naphthalene-2,6-diyldimethanamine
Materials:
-
N,N'-(Naphthalene-2,6-diylbis(methylene))diphthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend the diphthalimide derivative (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (10 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with an excess of aqueous NaOH solution to liberate the free diamine.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield naphthalene-2,6-diyldimethanamine.
Application in Pharmacophore Design: Naphthalene Diimides as G-Quadruplex Ligands
A prominent application of the 2,6-disubstituted naphthalene scaffold is in the design of ligands targeting G-quadruplex DNA structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters.[7] Stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate oncogene expression, making them attractive targets for anticancer drug development.[8]
Naphthalene diimides (NDIs), which can be synthesized from the corresponding naphthalene-2,6-dicarboxylic acid, are a well-studied class of G-quadruplex binders.[7] The planar aromatic core of the NDI intercalates between or stacks on top of the G-quartets, while side chains appended to the imide nitrogens can interact with the grooves or loops of the G-quadruplex, enhancing both affinity and selectivity.
Caption: Pharmacophore model for NDI-based G-quadruplex ligands.
Structure-Activity Relationships (SAR) of NDI-based G-Quadruplex Ligands
The biological activity of NDI-based G-quadruplex ligands can be modulated by altering the nature of the side chains attached to the imide nitrogens. Key SAR observations include:
-
Cationic Side Chains: The presence of positively charged groups, such as protonated amines or quaternary ammonium salts, on the side chains generally enhances binding affinity due to favorable electrostatic interactions with the negatively charged phosphate backbone of the DNA.
-
Linker Length and Flexibility: The length and flexibility of the linker connecting the NDI core to the terminal functional groups can influence the binding mode and selectivity for different G-quadruplex topologies (e.g., parallel, antiparallel, or hybrid).
-
Terminal Groups: The nature of the terminal groups on the side chains can be varied to optimize interactions with the grooves and loops of the G-quadruplex, thereby improving selectivity over duplex DNA and other G-quadruplex structures. For instance, the incorporation of cyclic amines or polyamines has been shown to be beneficial.
Experimental Protocol: Synthesis of a Dicationic Naphthalene Diimide G-Quadruplex Ligand
This protocol describes the synthesis of a representative dicationic NDI ligand, starting from naphthalene-2,6-dicarboxylic acid.
Caption: Synthesis of a dicationic NDI G-quadruplex ligand.
Step 1: Synthesis of Naphthalene-2,6-dicarboxylic dianhydride
-
A mixture of naphthalene-2,6-dicarboxylic acid and an excess of acetic anhydride is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitated dianhydride is collected by filtration, washed with a small amount of cold acetic anhydride, and then with diethyl ether.
-
The product is dried under vacuum.
Step 2: Imidization with an Amine-terminated Side Chain
-
A solution of naphthalene-2,6-dicarboxylic dianhydride (1 equivalent) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP) is prepared.
-
The desired amine-terminated side chain (e.g., N,N-dimethylethylenediamine, 2.2 equivalents) is added to the solution.
-
The reaction mixture is heated to 120-150 °C for 6-12 hours.
-
After cooling, the product is precipitated by the addition of water or diethyl ether.
-
The crude product is collected by filtration and purified by recrystallization or column chromatography to yield the dicationic NDI ligand.
Data Presentation: Biological Activity of Naphthalene-based Pharmacophores
The following table summarizes the in vitro anticancer activity of representative naphthalene-based compounds, highlighting the potency of pharmacophores designed using this scaffold.
| Compound ID | Naphthalene Scaffold | Biological Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6a | Naphthalene-substituted triazole spirodienone | Tubulin | MDA-MB-231 (Breast) | Not specified, but potent | [9] |
| Compound 5f | Naphthalene-enamide | Tubulin | Huh-7 (Liver) | 2.62 | [2][10] |
| Compound 5g | Naphthalene-enamide | Tubulin | Huh-7 (Liver) | 3.37 | [2][10] |
| Doxorubicin | (Reference drug) | Topoisomerase II | Huh-7 (Liver) | 7.20 | [2][10] |
Conclusion
Naphthalene-2,6-diyldimethanamine and its derivatives represent a valuable class of molecular scaffolds for the design of pharmacophores. The rigid, planar naphthalene core provides a well-defined framework for the spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The synthetic accessibility of the core diamine allows for the generation of diverse chemical libraries. As exemplified by the development of potent naphthalene diimide-based G-quadruplex ligands, this scaffold holds significant promise for the discovery of novel therapeutics, particularly in the field of oncology. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of the naphthalene-2,6-diyl scaffold in their own drug discovery programs.
References
-
Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 1-15. Available from: [Link]
-
Boyle, G. M., et al. (2018). Divalent Naphthalene Diimide Ligands Display High Selectivity for the Human Telomeric G-quadruplex in K+ Buffer. Chemistry – A European Journal, 24(51), 13491-13495. Available from: [Link]
-
Wang, Y., et al. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. Available from: [Link]
-
Islam, M. M., et al. (2015). A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative. Molecules, 20(6), 10971-10985. Available from: [Link]
-
Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 1-15. Available from: [Link]
-
Doria, F., et al. (2019). Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands. Molecules, 24(3), 426. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Naphthalene-2,6-dicarbonitrile: Synthesis and Structural Significance. Ningbo Inno Pharmchem Co.,Ltd. Blog. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Cambridge University Press. Available from: [Link]
-
Organic Chemistry Portal. (2019). Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Divalent Naphthalene Diimide Ligands Display High Selectivity for the Human Telomeric G‐quadruplex in K+ Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for Schiff base reaction with Naphthalene-2,6-diyldimethanamine
An In-Depth Guide to the Synthesis and Characterization of Naphthalene-Based Bis-Schiff Bases
Introduction: The Versatility of Naphthalene-Containing Schiff Bases
Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in the field of coordination chemistry and materials science.[1][2] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, allows for immense structural flexibility.[2][3] This adaptability makes them exceptional ligands, capable of forming stable complexes with a wide array of transition metals.[2] The resulting metal complexes have found applications in diverse areas, including catalysis, dyes, polymers, and pharmaceuticals, exhibiting notable biological activities such as antibacterial, antifungal, and anticancer properties.[2]
This application note focuses on the synthesis of a specific class of bis-Schiff bases derived from Naphthalene-2,6-diyldimethanamine . The naphthalene moiety introduces rigidity, lipophilicity, and unique photophysical properties into the Schiff base structure.[4][5] These characteristics make naphthalene-based Schiff bases particularly promising candidates for the development of advanced materials, such as fluorescent chemosensors for selective metal ion detection.[4][6][7] By reacting this diamine with various aromatic aldehydes, researchers can fine-tune the electronic and steric properties of the final ligand, tailoring it for specific applications in drug development and materials science.
This guide provides a detailed, field-proven experimental protocol for the synthesis of a bis-Schiff base from Naphthalene-2,6-diyldimethanamine and Salicylaldehyde, a common aromatic aldehyde. We will delve into the causality behind each experimental step, outline robust characterization methods, and present the data in a clear, accessible format.
Reaction Mechanism: The Formation of the Imine Bridge
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
The reaction with a diamine like Naphthalene-2,6-diyldimethanamine and two equivalents of an aldehyde proceeds in two key stages at each amine site:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine is then protonated by the acid catalyst on the oxygen atom. This facilitates the elimination of a water molecule, leading to the formation of a stable carbon-nitrogen double bond (the imine).[8]
Given the two primary amine groups on Naphthalene-2,6-diyldimethanamine, the reaction proceeds at both ends of the molecule to form a symmetrical bis-Schiff base.
Caption: General reaction scheme for the formation of a bis-Schiff base.
Detailed Experimental Protocol
This protocol details the synthesis of N,N'-(naphthalene-2,6-diylbis(methylene))bis(2-hydroxybenzyliden-1-amine) from Naphthalene-2,6-diyldimethanamine and Salicylaldehyde.
PART 1: Materials and Reagents
It is imperative that all reagents are of analytical grade or higher to ensure the purity of the final product.[9]
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Naphthalene-2,6-diyldimethanamine | C₁₂H₁₄N₂ | 186.25 | Sigma-Aldrich | Store in a desiccator. |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Acros Organics | Freshly distilled if necessary. |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | Solvent for the reaction. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | J.T. Baker | Catalyst. |
PART 2: Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask (for vacuum filtration)
-
Whatman filter paper
-
Spatulas and weighing paper
-
Drying oven or desiccator
PART 3: Synthesis Procedure
This procedure is based on established methods for Schiff base condensation reactions.[3][8][9]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.93 g (5.0 mmol) of Naphthalene-2,6-diyldimethanamine in 30 mL of ethanol. Stir the mixture using a magnetic stirrer until the diamine is fully dissolved. Gentle warming may be applied if necessary.
-
Causality: Ethanol is a common solvent for Schiff base reactions as it readily dissolves both the amine and aldehyde reactants and has a suitable boiling point for reflux.
-
-
Addition of Aldehyde: To the stirred solution, add a solution of 1.22 g (10.0 mmol) of salicylaldehyde dissolved in 15 mL of ethanol. The aldehyde is added dropwise over a period of 5-10 minutes.
-
Causality: A 1:2 molar ratio of diamine to aldehyde is crucial to ensure the reaction goes to completion and forms the bis-Schiff base. Adding the aldehyde dropwise helps to control any initial exothermic reaction.
-
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Causality: The acid acts as a catalyst to facilitate the dehydration step, which is often the rate-limiting step in imine formation.[8] It protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).
-
-
Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. Maintain reflux for 3-4 hours.[9] The formation of a precipitate is often observed during this time.
-
Causality: Refluxing the reaction mixture increases the reaction rate by providing the necessary activation energy, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
-
Isolation of Product: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath for about 30 minutes to maximize precipitation.[3]
-
Causality: The solubility of the Schiff base product is significantly lower in cold ethanol, leading to greater precipitation and a higher isolated yield.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with two portions of cold ethanol (5-10 mL each) to remove any unreacted starting materials or residual catalyst.[3]
-
Causality: Washing with cold solvent is critical to purify the product without significantly re-dissolving it.
-
-
Drying: Air-dry the product on the filter paper for a short period, then transfer the solid to a pre-weighed watch glass and dry it in a desiccator over CaCl₂ or in a vacuum oven at 60°C until a constant weight is achieved.[9]
-
Yield and Characterization: Weigh the final product to determine the percentage yield. Characterize the compound using the methods described in the following section.
PART 4: Safety Precautions
-
Perform the entire experiment in a well-ventilated fume hood.
-
Salicylaldehyde and Naphthalene-2,6-diyldimethanamine can be irritating to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Ethanol is flammable. Keep it away from open flames and ignition sources.
-
Glacial acetic acid is corrosive. Handle with care.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the Schiff base.
Characterization and Validation
To confirm the identity and purity of the synthesized bis-Schiff base, a combination of spectroscopic techniques is essential.[6][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for identifying the key functional groups and confirming the reaction's success. The spectrum of the product should be compared with the spectra of the starting materials.
-
Key Observation: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band in the range of 1610-1630 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[5]
-
Corroborating Evidence:
-
Disappearance of the broad N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).
-
Disappearance of the strong C=O stretching band from the aldehyde (around 1660-1700 cm⁻¹).
-
Presence of a broad O-H stretch (around 3200-3600 cm⁻¹) due to the hydroxyl group from the salicylaldehyde moiety.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.
-
Key Signal: A characteristic singlet peak appearing in the δ 8.0-9.0 ppm region is assigned to the azomethine proton (-CH=N) .[5] The integration of this signal should correspond to two protons for the bis-Schiff base.
-
Other Signals:
-
Signals corresponding to the aromatic protons of the naphthalene and salicylaldehyde rings will be observed in the aromatic region (δ 6.5-8.0 ppm).
-
A singlet for the methylene protons (-CH₂-) adjacent to the imine nitrogen.
-
A broad singlet at a downfield chemical shift (often > δ 10 ppm) for the phenolic -OH proton.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target bis-Schiff base (C₃₈H₃₀N₂O₂ = 418.49 g/mol ).
Quantitative Data Summary
| Parameter | Naphthalene-2,6-diyldimethanamine | Salicylaldehyde | Product |
| Formula | C₁₂H₁₄N₂ | C₇H₆O₂ | C₂₆H₂₂N₂O₂ |
| M.W. ( g/mol ) | 186.25 | 122.12 | 418.49 |
| Molar Ratio | 1 | 2 | 1 |
| Amount Used (mmol) | 5.0 | 10.0 | N/A |
| Mass Used (g) | 0.93 | 1.22 | N/A |
| Theoretical Yield (g) | N/A | N/A | 2.09 |
Note: The theoretical yield is calculated based on the limiting reagent, which in this protocol is Naphthalene-2,6-diyldimethanamine.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of a naphthalene-based bis-Schiff base. The causality-driven explanations for each step, coupled with detailed characterization methods, ensure that researchers can confidently replicate this synthesis and validate their results. The structural versatility of these ligands opens up numerous avenues for research in designing novel chemosensors, catalysts, and biologically active compounds. The successful synthesis and characterization of this fundamental structure serve as a critical starting point for these advanced applications.
References
-
STM Journals. (n.d.). Synthesis And Characterization Of A Naphthalene-Derived Schiff Base For Fe³⁺ Sensing Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of naphthalene-tethered Schiff bases and corresponding poly(phenoxy-imine)s: A potent and highly selective “turn-on” chemosensor for Sn2+ ions. Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Identification and Biological Activity of some Schiff Bases derived from 1,5-diamino naphthalene substrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Synthesis, characterization and neurotoxicity of schiff bases derived from 1,8-diaminonaphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Retrieved from [Link]
-
Research Publish Journals. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Retrieved from [Link]
-
PubChem. (n.d.). Naphthalene-2,6-diyldimethanamine. Retrieved from [Link]
-
JETIR. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Retrieved from [Link]
Sources
- 1. Synthesis, characterization and neurotoxicity of schiff bases derived from 1,8-diaminonaphthalene | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. jetir.org [jetir.org]
- 3. ionicviper.org [ionicviper.org]
- 4. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchpublish.com [researchpublish.com]
Application Note: Naphthalene-2,6-diyldimethanamine for Porous Organic Polymer Synthesis
Introduction: Unlocking Naphthalene-Core Porosity
Naphthalene-2,6-diyldimethanamine (2,6-NDMA) represents a distinct class of "extended" rigid linkers for the construction of Porous Organic Polymers (POPs), specifically Covalent Organic Frameworks (COFs) and Porous Amide Networks. Unlike the ubiquitous 1,4-phenylenediamine (Pa) used in benchmark COFs (e.g., TpPa-1), 2,6-NDMA introduces a fused-ring naphthalene core.
Why use 2,6-NDMA?
-
Geometric Extension: The 2,6-substitution pattern provides a linear, centrosymmetric geometry similar to 1,4-phenylene but with an extended spacer length (~5.0 Å vs ~2.8 Å). This expands pore aperture size without sacrificing the
- stacking capability essential for 2D layer alignment. -
Hydrophobicity: The naphthalene core increases the lipophilicity of the pore walls, enhancing affinity for non-polar guests (e.g., aromatic drug molecules, hydrocarbons) compared to benzene-based analogues.
-
Rotational Rigidity: The fused ring system reduces the conformational freedom of the linker, theoretically lowering the entropic penalty during crystallization.
This guide details the protocols for synthesizing two distinct material classes using 2,6-NDMA: a crystalline Keto-Enamine COF (for high stability) and an amorphous Polyamide Network (for rapid scale-up).
Precursor Handling & Safety
Compound: Naphthalene-2,6-diyldimethanamine
CAS: 46305-65-1
Formula:
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Primary amines are susceptible to oxidation and carbamate formation ( absorption) upon prolonged air exposure. -
Purity Check: Verify purity via
H NMR (DMSO- ) before use. Look for the methylene doublet at ppm. If the sample appears brown or sticky, recrystallize from ethanol/toluene.
Protocol A: Crystalline Keto-Enamine COF Synthesis (Solvothermal)
This protocol targets the synthesis of Tp-NDMA , a highly stable COF formed by the condensation of 2,6-NDMA with 1,3,5-triformylphloroglucinol (Tp). The reaction proceeds via Schiff-base formation followed by irreversible tautomerization to the chemically robust keto-enamine form.
Reagents
-
Monomer A: 1,3,5-Triformylphloroglucinol (Tp) (0.3 mmol, 63 mg)
-
Monomer B: Naphthalene-2,6-diyldimethanamine (2,6-NDMA) (0.45 mmol, 84 mg)
-
Note: A 1:1.5 molar ratio (Aldehyde:Amine) is strictly maintained for stoichiometry.
-
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH) (1:1 v/v, 3 mL total)
-
Catalyst: Aqueous Acetic Acid (6 M, 0.3 mL)
Step-by-Step Methodology
-
Charging: In a Pyrex tube (10 mL capacity, 8 mm ID), weigh Tp (63 mg) and 2,6-NDMA (84 mg).
-
Solvation: Add 1.5 mL o-DCB and 1.5 mL n-BuOH. Sonicate for 10 minutes until a homogenous dispersion is achieved.
-
Catalysis: Add 0.3 mL of 6 M aqueous acetic acid. The mixture may turn light orange/red immediately.
-
Degassing (Critical): Connect the tube to a vacuum manifold. Flash freeze the tube in liquid nitrogen (
), pump down to internal pressure < 0.1 mbar, and thaw. Repeat this Freeze-Pump-Thaw cycle 3 times to remove dissolved oxygen. -
Sealing: Flame-seal the tube under vacuum.
-
Thermolysis: Place the sealed ampoule in a programmable oven:
-
Ramp to 120°C over 2 hours.
-
Hold at 120°C for 72 hours (3 days).
-
Cool to room temperature naturally.
-
-
Work-up: Open the tube. Filter the precipitate and wash exhaustively with Tetrahydrofuran (THF) and Acetone to remove unreacted monomers.
-
Activation: Soxhlet extract with THF for 24 hours, then dry under vacuum at 100°C for 12 hours.
Workflow Visualization
Figure 1: Solvothermal workflow for the synthesis of crystalline Tp-NDMA COF.
Protocol B: Amorphous Polyamide Network (Rapid Precipitation)
For applications requiring high throughput or simple scale-up (e.g., batch adsorption), an amorphous network using Trimesoyl Chloride (TMC) is preferred.
Reagents
-
Monomer A: Trimesoyl Chloride (TMC) (1.0 mmol, 265 mg)
-
Monomer B: Naphthalene-2,6-diyldimethanamine (1.5 mmol, 279 mg)
-
Solvent: Anhydrous Dichloromethane (DCM) (20 mL)
-
Base: Triethylamine (
) (3.5 mmol, 0.5 mL)
Methodology
-
Dissolve 2,6-NDMA and
in 10 mL anhydrous DCM in a round-bottom flask under flow. Cool to 0°C. -
Dissolve TMC in 10 mL anhydrous DCM.
-
Add the TMC solution dropwise to the amine solution under vigorous stirring.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. A voluminous precipitate will form immediately.
-
Work-up: Filter the solid.[1] Wash with DCM, Water (to remove
salt), and Methanol. -
Drying: Vacuum dry at 80°C.
Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated against the following criteria:
| Technique | Expected Result (Tp-NDMA COF) | Purpose |
| PXRD | Sharp low-angle peaks (e.g., 2 | Confirms long-range ordered crystalline structure. |
| FT-IR | Disappearance of N-H stretch (~3300 | Confirms keto-enamine linkage formation. |
| BET Isotherm | Type I isotherm (steep uptake at low P/P0). | Confirms microporosity.[1][2] Target SA: >800 |
| TGA | Thermal stability up to ~350-400°C. | Verifies covalent network integrity. |
Reaction Mechanism Pathway
Figure 2: Mechanistic pathway from precursors to the chemically stable keto-enamine linkage.
Troubleshooting & Optimization
-
Low Crystallinity (Amorphous XRD):
-
Cause: Reaction rate too fast.
-
Fix: Reduce temperature to 100°C or decrease catalyst concentration (try 3M acetic acid). Alternatively, increase the proportion of o-DCB to slow down precipitation.
-
-
Low Surface Area (BET):
-
Cause: Pore collapse during drying.
-
Fix: Ensure rigorous Soxhlet extraction. Switch to Supercritical
drying (scCO2) if standard vacuum drying fails. This is often required for flexible linkers, though the naphthalene core adds rigidity, reducing this risk.
-
-
Incomplete Solubility of Monomer:
-
Fix: 2,6-NDMA may have lower solubility than phenyl-diamines. Briefly heat the solvent mixture to 60°C before adding the catalyst to ensure full dissolution.
-
References
-
Isomeric Naphthalene COFs: Li, Y., et al. "Targeted Synthesis of Isomeric Naphthalene-Based 2D Kagome Covalent Organic Frameworks."[4][5] Angewandte Chemie International Edition, 62(10), e202216795, 2023 .[4] Link
-
General Tp-COF Synthesis: Kandambeth, S., et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Combined Reversible and Irreversible Route." Journal of the American Chemical Society, 134(48), 19524–19527, 2012 . Link
-
Naphthalene-Diamine Precursors: Patent US20200254712A1. "Semi-aromatic polyamide and multilayer tube." (Describes the reactivity and polymerization of 2,6-bis(aminomethyl)naphthalene). Link
-
Polyaminal Networks: Ibrahim, M., et al. "Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals."[2][6] Polymers, 14(6), 1136, 2022 .[6][7] Link
Sources
- 1. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeted Synthesis of Isomeric Naphthalene-Based 2D Kagome Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
characterization techniques for Naphthalene-2,6-diyldimethanamine-based materials
Application Notes & Protocols
Topic: Characterization Techniques for Naphthalene-2,6-diyldimethanamine-Based Materials
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Physicochemical Characterization of Naphthalene-2,6-diyldimethanamine-Based Polymeric Systems
Naphthalene-2,6-diyldimethanamine is a key building block in the synthesis of high-performance polymers, such as certain polyamides and polyimides. The rigid and symmetric naphthalene core imparts exceptional thermal stability, mechanical strength, and specific electronic properties to the resulting materials.[1][2] A thorough and multi-faceted characterization is therefore not merely procedural but is fundamental to establishing the critical link between the molecular architecture and the macroscopic performance of these advanced materials. This guide provides an in-depth overview of the essential characterization techniques, explaining the rationale behind their application and offering detailed protocols for their implementation.
Section 1: Primary Structure and Molecular Weight Confirmation
The foundational step in characterizing a new polymer is to confirm its chemical structure and determine its molecular weight. These parameters dictate all other material properties.
Spectroscopic Verification
Spectroscopic methods provide an unambiguous fingerprint of the molecular structure, confirming the successful incorporation of the naphthalene moiety and the formation of the desired polymeric linkages.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality and Experimental Choice: NMR spectroscopy is unparalleled for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the polymer chain. For Naphthalene-2,6-diyldimethanamine-based materials, ¹H NMR is used to verify the signals corresponding to the aromatic protons on the naphthalene ring and the methylene protons of the dimethanamine group, ensuring the monomer has been correctly integrated into the polymer backbone.[3][4]
-
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉). Complete dissolution is critical; sonication may be required.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.
-
Data Analysis: Identify and integrate the characteristic peaks. For a typical polyamide derived from Naphthalene-2,6-diyldimethanamine, expect to see distinct signals for the naphthalene aromatic protons, the methylene bridge protons (-CH₂-), and the amide N-H protons.[3]
-
1.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality and Experimental Choice: FTIR is a rapid and powerful technique for identifying the presence of specific functional groups. It is particularly useful for monitoring the progress of polymerization by observing the appearance of characteristic polymer backbone linkages (e.g., amide or imide bands) and the disappearance of monomer-related bands.[1][5][6]
-
Protocol: FTIR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the dry polymer powder or a piece of the polymer film directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal quality.
-
Data Analysis: Look for key vibrational bands. For a polyamide, this would include the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide I band (~1650 cm⁻¹), and the N-H bend of the amide II band (~1550 cm⁻¹). For a polyimide, characteristic imide carbonyl stretches will appear around 1780 cm⁻¹ and 1720 cm⁻¹.[3]
-
Molecular Weight Determination
-
Causality and Experimental Choice: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution (MWD) of a polymer. The average molecular weight and the breadth of the distribution (polydispersity index, PDI) are critical parameters that profoundly influence mechanical properties and processability.[3]
-
Protocol: GPC Analysis
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., N,N-Dimethylformamide (DMF) with 0.01 M LiBr to prevent aggregation). Filter the solution through a 0.2 or 0.45 µm syringe filter.
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow-PDI polymer standards (e.g., polystyrene or PMMA).
-
Data Acquisition: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Data Analysis: Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) relative to the calibration standards.[3]
-
Section 2: Thermal Property Evaluation
The incorporation of the rigid naphthalene moiety is designed to enhance thermal performance. Quantifying these properties is essential for defining the material's operational limits.[7][8]
Thermal Stability via Thermogravimetric Analysis (TGA)
-
Causality and Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical information on the thermal stability, decomposition temperature, and the amount of residual char.[1][3][8]
-
Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a TGA instrument.
-
Data Acquisition: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere (flow rate ~50 mL/min).[3]
-
Data Analysis: Determine the onset of decomposition and the temperature at 5% or 10% weight loss (Td5% or Td10%), which are common metrics for thermal stability. The percentage of mass remaining at the end of the run is the char yield.[1][9]
-
| Parameter | Typical Value Range for Naphthalene-Based Polyimides | Significance |
| Td5% (N₂ atmosphere) | 550 - 570 °C[9] | Temperature at which 5% weight loss occurs; indicates initial thermal stability. |
| Char Yield at 800 °C (N₂) | 50 - 60 %[3] | High char yield is indicative of good flame retardancy. |
Thermal Transitions via Differential Scanning Calorimetry (DSC)
-
Causality and Experimental Choice: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm) for semi-crystalline polymers.[10][11][12] The Tg is particularly important as it defines the upper-temperature limit for the material's use in rigid applications.
-
Protocol: DSC
-
Sample Preparation: Seal 3-8 mg of the polymer sample in an aluminum DSC pan.
-
Instrumentation: Use a DSC instrument.
-
Data Acquisition: Perform a heat-cool-heat cycle. For example:
-
Heat from 25 °C to a temperature above the expected Tg or Tm (e.g., 400 °C for high-performance polyimides) at 10-20 °C/min to erase thermal history.[10]
-
Cool at 10-20 °C/min to a low temperature (e.g., 25 °C).
-
Heat again at 10-20 °C/min. The Tg is determined from the second heating scan.
-
-
Data Analysis: Identify the Tg as the midpoint of the step change in the heat flow curve. For semi-crystalline materials, Tm is the peak of the endothermic melting event.[12]
-
| Parameter | Typical Value Range for Naphthalene-Based Polymers | Significance |
| Glass Transition Temp. (Tg) | 168 - 381 °C[9][10] | Defines the transition from a rigid, glassy state to a more rubbery state. |
| Melting Temperature (Tm) | 406 °C (for a specific poly(ether ketone))[10] | Indicates the melting point for semi-crystalline polymers. |
Section 3: Structural and Morphological Analysis
The arrangement of polymer chains in the solid state—whether amorphous or semi-crystalline—governs the material's mechanical and barrier properties.
Crystallinity via X-ray Diffraction (XRD)
-
Causality and Experimental Choice: XRD is the primary technique for investigating the long-range order in materials. It can distinguish between amorphous materials (which produce a broad halo) and semi-crystalline materials (which produce sharp diffraction peaks superimposed on a halo). The position and intensity of these peaks provide information about the crystal structure and intermolecular packing.[5][10][13] The presence of the rigid naphthalene ring can influence the ability of polymer chains to pack into an ordered lattice.[3]
-
Protocol: Wide-Angle X-ray Diffraction (WAXD)
-
Sample Preparation: Use a flat polymer film or a pressed powder sample.
-
Instrumentation: Employ a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5418 Å).[14]
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 60° at a scan speed of, for example, 6°/min.[3]
-
Data Analysis: Analyze the resulting diffractogram. Broad features suggest an amorphous morphology, while sharp peaks indicate crystallinity. The average intermolecular distance (d-spacing) can be calculated from the peak positions using Bragg's Law (nλ = 2d sinθ).[3]
-
Surface Morphology via Scanning Electron Microscopy (SEM)
-
Causality and Experimental Choice: SEM provides high-magnification images of a material's surface, revealing details about its texture, porosity, and the presence of any aggregated domains. This is useful for examining the quality of films or the fracture surface of mechanically tested samples.[5]
-
Protocol: SEM Imaging
-
Sample Preparation: Mount the sample (e.g., a polymer film or a fracture surface) onto an aluminum stub using conductive carbon tape. If the polymer is non-conductive, sputter-coat it with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Instrumentation: Use a standard SEM.
-
Data Acquisition: Image the sample using an appropriate accelerating voltage (e.g., 5-15 kV) and magnification.
-
Section 4: Mechanical and Functional Performance
The ultimate utility of a polymer is defined by its mechanical robustness and, for specific applications like electronics, its dielectric properties.
Mechanical Properties via Tensile Testing
-
Causality and Experimental Choice: Tensile testing is a fundamental mechanical test that measures the force required to elongate a sample to its breaking point. This provides key metrics of strength (tensile strength), stiffness (Young's modulus), and ductility (elongation at break).[3][15] The rigid naphthalene backbone is expected to contribute to high tensile strength and modulus.[1]
-
Protocol: Tensile Testing
-
Sample Preparation: Prepare dog-bone-shaped specimens from polymer films according to a standard method (e.g., ASTM D882 or ISO 527).
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Data Acquisition: Clamp the specimen and pull it at a constant crosshead speed until it fractures. Record the load and displacement data.
-
Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[3]
-
| Parameter | Typical Value Range for Naphthalene-Based Polyimides |
| Tensile Strength | 81 - 96 MPa[3] |
| Tensile Modulus | 2.1 - 2.5 GPa[9] |
| Elongation at Break | 16 - 21 %[3] |
Dielectric Properties
-
Causality and Experimental Choice: For applications in microelectronics, a low dielectric constant (Dk or εr) and dielectric loss (Df) are crucial to minimize signal delay and power dissipation. The chemical structure of the polymer, including the presence of polar groups and free volume, directly impacts these properties.[3][9]
-
Protocol: Dielectric Analysis
-
Sample Preparation: Prepare a uniform polymer film of known thickness. Create a capacitor structure by depositing metal electrodes (e.g., gold or aluminum) on both sides of the film.
-
Instrumentation: Use an LCR meter or an impedance analyzer.
-
Data Acquisition: Measure the capacitance and dissipation factor of the sample over a range of frequencies (e.g., 1 kHz to 1 MHz).[3]
-
Data Analysis: Calculate the dielectric constant from the capacitance, electrode area, and film thickness. The dielectric loss is the measured dissipation factor.
-
Section 5: Integrated Characterization Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of a new material. The following diagram illustrates a typical pathway, from initial synthesis to final property evaluation.
Caption: A typical experimental workflow for polymer characterization.
The interplay between molecular structure and material properties is complex and synergistic. The diagram below conceptualizes these relationships for naphthalene-based polymers.
Caption: Relationship between structure and properties.
References
-
Buchner, S. (2012, March 5). An X-ray diffraction study of poly(ethylene-2,6-naphthalate), PEN. AIP Publishing. [Link]
-
Luo, S., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Materials (Basel), 15(22), 8014. [Link]
-
Luo, S., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed, 15(22), 8014. [Link]
-
Hay, A. S., et al. (1996). First Structural Analysis of a Naphthalene-Based Poly(ether ketone): Crystal and Molecular Simulation from X-ray Powder Data. Macromolecules, 29(10), 3590-3595. [Link]
-
Ozturk, T., et al. (2013). Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Chemical Engineering Transactions, 32, 1699-1704. [Link]
-
Patel, H. R., et al. (2012). Synthesis and characterization of aromatic polyamides containing pendant naphthalene-8-oxybenzamide units. ResearchGate. [Link]
-
Luo, S., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Semantic Scholar. [Link]
-
Al-Ghamdi, A. A., et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1143. [Link]
-
Ozturk, T., et al. (2013). Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Chemical Engineering Transactions. [Link]
-
Abbinante, V. M., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Crystal Growth & Design. [Link]
-
Unspecified Authors. (n.d.). Mechanical properties of naphthalene-containing PI films. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 11(1), 1-8. [Link]
-
Unspecified Authors. (n.d.). Thermal Characterization of Polymers. Nexus Analytics. [Link]
-
Unspecified Authors. (n.d.). Thermal Analysis of Polymers – Selected Applications. Mettler Toledo. [Link]
-
Bass, T. L., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 20, 1767-1772. [Link]
-
Bass, T. L., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry, 20, 1767-1772. [Link]
-
Abbinante, V. M., et al. (2021). Conformationally rigid molecular and polymeric naphthalene-diimides containing C6H6N2 constitutional isomers. Journal of Materials Chemistry C, 9, 10875-10887. [Link]
-
Al-Hamzi, A. M., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]
-
Unspecified Authors. (2022). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Iowa State University Digital Repository. [Link]
-
Wang, C., et al. (2020). Preparation and characterization of naphthalene-containing poly (p-phenylene pyridine diimidazole). ResearchGate. [Link]
-
Menczel, J. D., et al. (2009). Thermal Analysis of Polymers. Wiley. [Link]
-
Lee, W.-F., & Chen, C.-C. (2001). Multiple melting behavior of poly(butylene-2,6-naphthalate). Polymer, 42(15), 6463-6470. [Link]
Sources
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
- 7. nexus-analytics.com.my [nexus-analytics.com.my]
- 8. mt.com [mt.com]
- 9. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. An X-ray diffraction study of poly(ethylene-2,6-naphthalate), PEN | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. iris.cnr.it [iris.cnr.it]
- 15. researchgate.net [researchgate.net]
Application Note: Naphthalene-2,6-diyldimethanamine in Supramolecular Architectures
Abstract
Naphthalene-2,6-diyldimethanamine (2,6-NDMA) represents a critical class of rigid, bifunctional linkers in supramolecular chemistry. Unlike its flexible aliphatic counterparts, the naphthalene core imparts structural rigidity, high quantum yield fluorescence, and a defined linear geometry (approx. 10 Å spacing) essential for predictable self-assembly. This guide details the optimized protocols for synthesizing 2,6-NDMA, constructing Schiff-base macrocycles, engineering Metal-Organic Frameworks (MOFs), and developing fluorescent sensors.
Introduction: The Rigid Spacer Advantage
In supramolecular design, the control of pore size and binding cavity geometry is dictated by the ligand's metrics. Naphthalene-2,6-diyldimethanamine offers a distinct advantage over benzene-based analogues due to its extended conjugation and "Z-shaped" offset geometry, which prevents efficient close-packing and promotes porosity in solid-state structures.
Key Physicochemical Properties:
-
Rigidity: The bicyclic aromatic core prevents conformational collapse.
-
Fluorescence: Intrinsic emission (
nm) allows for self-reporting assemblies. -
Functionality: Primary benzylic amines serve as versatile handles for Schiff-base condensation, amide coupling, or metal coordination.
Protocol A: High-Purity Synthesis of 2,6-NDMA
Commercial availability of 2,6-NDMA can be sporadic. The following protocol ensures the generation of high-purity ligand from the inexpensive precursor 2,6-dimethylnaphthalene. We utilize the Delepine Reaction pathway to avoid the formation of secondary amines common in direct alkylation.
Workflow Diagram
Figure 1: Synthetic pathway utilizing the Delepine reaction for high primary amine selectivity.
Step-by-Step Methodology
Phase 1: Radical Bromination
-
Reagents: Dissolve 2,6-dimethylnaphthalene (10 mmol) in anhydrous CCl
(or PhCF as a greener alternative). Add N-bromosuccinimide (NBS, 22 mmol) and AIBN (0.5 mmol). -
Reaction: Reflux at 80°C for 12 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.
-
Purification: Cool to 0°C. Filter off the succinimide byproduct. Evaporate solvent. Recrystallize the crude solid from cyclohexane to obtain 2,6-bis(bromomethyl)naphthalene .
Phase 2: Delepine Amination
-
Quaternization: Dissolve the dibromide (5 mmol) in chloroform (50 mL). Add hexamethylenetetramine (11 mmol) in one portion.
-
Precipitation: Stir at room temperature for 24 hours. A thick white precipitate (the bis-hexaminium salt) will form. Filter and wash extensively with CHCl
. -
Hydrolysis: Suspend the salt in Ethanol (40 mL) and conc. HCl (10 mL). Reflux for 4 hours.
-
Isolation: Cool and filter off the ammonium chloride byproduct. Basify the filtrate to pH > 11 using NaOH (aq). Extract with CH
Cl (3 x 50 mL). Dry over Na SO and evaporate to yield 2,6-NDMA as a pale yellow solid.
Validation Criteria:
-
H NMR (CDCl
): 7.8 (m, Ar-H), 4.0 (s, -CH -NH ), 1.5 (br s, -NH ). -
Yield Target: >65% overall.
Protocol B: Supramolecular Assembly of Fluorescent Macrocycles
2,6-NDMA is an ideal candidate for [2+2] Schiff-base macrocyclization. The resulting macrocycles are often used as hosts for electron-deficient guests (e.g., paraquat) or as fluorescent sensors.
Experimental Setup
-
Linker: Naphthalene-2,6-diyldimethanamine (2,6-NDMA)
-
Spacer: 2,6-Pyridinedicarboxaldehyde (provides coordination site) or Terephthalaldehyde.
-
Solvent: Methanol/Chloroform (1:1 v/v).
Procedure
-
Dissolution: Dissolve 2,6-NDMA (1.0 mmol) in 20 mL MeOH. Separately, dissolve 2,6-pyridinedicarboxaldehyde (1.0 mmol) in 20 mL CHCl
. -
Mixing: Add the aldehyde solution dropwise to the amine solution over 30 minutes under vigorous stirring.
-
Templating (Optional): If the macrocycle is kinetically elusive, add a template ion (e.g., Ba
or Zn perchlorate, 0.5 eq) to pre-organize the precursors. -
Reflux: Heat to 50°C for 12 hours.
-
Reduction (Post-Assembly): To lock the macrocycle structure, cool to 0°C and add NaBH
(excess) to reduce the imine bonds to secondary amines. This increases chemical stability.
Data Analysis:
-
MALDI-TOF MS: Look for the [M+H]
peak corresponding to the [2+2] macrocycle (approx. MW ~600-800 Da depending on the spacer). -
Fluorescence: Compare emission of the monomer vs. the macrocycle. A red shift often indicates
- stacking within the macrocycle.
Protocol C: Fluorescent Sensing of Metal Ions (Zn²⁺/Cu²⁺)
The aminomethyl groups on the naphthalene core act as Photoinduced Electron Transfer (PET) donors. In the free state, the amine lone pair quenches the naphthalene fluorescence. Upon binding a metal ion (or protonation), PET is blocked, restoring strong fluorescence ("Turn-On" response).
Mechanism Diagram
Figure 2: PET-based "Turn-On" sensing mechanism for cations.
Assay Protocol
-
Stock Solution: Prepare a 1.0 mM stock of 2,6-NDMA in DMSO.
-
Working Solution: Dilute to 10
M in HEPES buffer (pH 7.4) / DMSO (9:1 v/v). -
Titration: Add aliquots of metal salt solution (ZnCl
, CuCl , etc.) from 0 to 5 equivalents. -
Measurement:
-
Excitation: 280 nm
-
Emission Scan: 300 nm – 500 nm.
-
-
Data Processing: Plot Fluorescence Intensity (
) at (approx. 360 nm) vs. [Metal Ion]. Fit to the Benesi-Hildebrand equation to determine the Binding Constant ( ).
Performance Check:
-
Selectivity: Test against competing ions (Na
, K , Ca ). Naphthalene amines typically show high selectivity for transition metals (Zn , Cu ) over alkali metals. -
Limit of Detection (LOD): Calculate LOD =
, where is the standard deviation of the blank and is the slope of the titration curve.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Molecular Weight | 186.25 g/mol | C |
| Melting Point | 160-162 °C | Sharp mp indicates high purity |
| Fluorescence | ~280 nm | Naphthalene absorption |
| Fluorescence | ~340-360 nm | Monomer emission |
| Binding Constant ( | Typical for Zn | |
| Solubility | DMSO, MeOH, CHCl | Poor in water (requires protonation or co-solvent) |
References
-
PubChem. Naphthalene-2,6-diyldimethanamine | C12H14N2.[1] National Library of Medicine. [Link]
-
Griffin, S. L., et al. (2019).[2] Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry. [Link]
-
Li, X., et al. (2021). High-yield synthesis of a novel water-soluble macrocycle for selective recognition of naphthalene. CCS Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Naphthalene-2,6-diyldimethanamine Derivative Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Naphthalene-2,6-diyldimethanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable compounds. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven protocols.
I. Overview of the Core Synthesis: Reductive Amination
The most prevalent and efficient method for synthesizing Naphthalene-2,6-diyldimethanamine derivatives is the direct reductive amination of naphthalene-2,6-dicarbaldehyde. This one-pot reaction involves the condensation of the dialdehyde with a primary or secondary amine (or ammonia source) to form a di-imine intermediate, which is subsequently reduced in situ to the desired diamine.
The efficiency of this process hinges on the delicate balance between imine formation and its selective reduction, without premature reduction of the starting aldehyde groups.
Caption: General workflow for synthesizing Naphthalene-2,6-diyldimethanamine derivatives.
II. Troubleshooting Guide: Optimizing Reaction Yield
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the primary causes?
Answer: Low conversion is a common challenge that typically points to issues in one of the two key stages: imine formation or reduction.
Potential Cause A: Inefficient Imine Formation
The condensation of the aldehyde and amine to form the imine is a reversible, equilibrium-driven process.[1] To drive the reaction forward, the water byproduct must be effectively managed.
Solutions:
-
pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.[2] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the aldehyde's carbonyl group.
-
Protocol: Add a catalytic amount (e.g., 0.5-1.0 equivalents) of acetic acid to the reaction mixture.
-
-
Water Removal: Although many modern reductive amination procedures are robust in the presence of small amounts of water, for stubborn substrates, explicitly removing water can significantly improve imine concentration.
-
Protocol: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent.
-
Potential Cause B: Ineffective Reduction Step
The choice of reducing agent is critical. It must be powerful enough to reduce the imine but mild enough to not reduce the aldehyde starting material.
Solutions:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most direct reductive aminations.[1][3][4] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion over the neutral aldehyde.[1][2] Sodium cyanoborohydride (NaCNBH₃) is also effective but is highly toxic.
-
Ensure Reagent Activity: Borohydride reagents can degrade with improper storage. Use a freshly opened bottle or a properly stored reagent.
-
Solvent Choice: The reaction solvent must be compatible with the reducing agent. STAB is sensitive to water and performs poorly in protic solvents like methanol.[3]
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: My TLC/LC-MS analysis shows multiple products, including mono-aminated intermediates and a diol byproduct. How can I improve selectivity?
Answer: The formation of multiple products indicates a loss of selectivity in the reaction cascade. The primary culprits are incomplete reaction and premature reduction of the aldehyde.
Potential Cause A: Mixture of Mono- and Di-Substituted Products
This arises from an incomplete reaction, where one aldehyde group has reacted and been reduced, but the second has not.
Solutions:
-
Increase Reaction Time/Temperature: Allow the reaction to stir longer (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but must be done cautiously to avoid side reactions.
-
Adjust Stoichiometry: Ensure at least 2.2-2.5 equivalents of the amine and 2.2-2.5 equivalents of the reducing agent are used relative to the naphthalene-2,6-dicarbaldehyde to ensure both sites react completely.
Potential Cause B: Formation of Naphthalene-2,6-diyldimethanol (Diol Byproduct)
This occurs when the reducing agent attacks the aldehyde carbonyls before they can form the imine. This is a significant issue when using overly reactive hydrides like NaBH₄ in a one-pot setting.
Solutions:
-
Use a Selective Reducing Agent: As mentioned, STAB (NaBH(OAc)₃) is the ideal choice as it shows a strong preference for reducing the iminium ion over the aldehyde.[1]
-
Staged Addition: If you must use a less selective reagent like NaBH₄, a two-step procedure is necessary. First, allow the imine to form completely in a suitable solvent (e.g., methanol) for several hours. Only then should the NaBH₄ be added, typically at a reduced temperature (0 °C) to control reactivity.[3][4]
Comparative Table of Common Reducing Agents
| Reagent | Formula | Pros | Cons | Recommended Solvent |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminium ions; mild.[4] | Moisture sensitive; more expensive. | DCE, DCM, THF[3] |
| Sodium Cyanoborohydride | NaCNBH₃ | Selective; stable in mild acid.[3] | Highly toxic (HCN gas release at low pH). | Methanol, Ethanol |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful. | Not selective; reduces aldehydes/ketones.[2][3] | Methanol, Ethanol |
Question 3: I'm struggling to purify my final product. It seems to be contaminated or difficult to isolate.
Answer: Purification challenges with diamines often stem from their basic nature and potential for salt formation, or from closely related byproducts.
Solutions:
-
Proper Aqueous Workup: Before extraction, ensure the aqueous layer is basic (pH > 10). Add a solution of 1M NaOH or saturated sodium bicarbonate. This deprotonates the amine nitrogens, converting any ammonium salts into the freebase form, which is much more soluble in organic solvents like DCM or ethyl acetate.
-
Chromatography Optimization:
-
Baseline the Silica: Amines can stick irreversibly to acidic silica gel. To prevent this, pre-treat the silica gel by flushing your column with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, before loading your sample.
-
Solvent System: A common mobile phase for purifying diamines is a gradient of DCM/Methanol with 1% triethylamine. The methanol increases polarity to elute the polar diamine, while the triethylamine keeps it in its freebase form.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[5][6] Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? Naphthalene-2,6-dicarbaldehyde is the ideal starting material for the direct reductive amination route. It can be synthesized from the more commercially available 2,6-dimethylnaphthalene via oxidation.
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase similar to your planned column chromatography system (e.g., 95:5 DCM:MeOH). The diamine product is typically much more polar (lower Rf) than the starting dialdehyde. Staining with potassium permanganate (KMnO₄) is effective for visualizing all spots, as the amines are often UV-inactive.
Q3: Is it possible to synthesize a mono-substituted derivative selectively? Achieving high selectivity for the mono-aminated product is challenging due to the symmetrical nature of the starting material.[7] However, it can be favored by using only one equivalent of the amine and slowly adding one equivalent of the reducing agent at a low temperature. This will almost always result in a mixture of di-substituted, mono-substituted, and unreacted starting material, requiring careful chromatographic separation.
Q4: What are the key considerations for scaling up this reaction? When scaling up, heat management becomes critical, especially during the addition of the reducing agent, which can be exothermic. Consider adding the hydride portion-wise or using a dropping funnel to control the addition rate. Ensure efficient stirring to maintain homogeneity in a larger volume.
IV. Example Experimental Protocol
This protocol is a general guideline. Specific quantities and reaction times may need to be optimized for different amine substrates.
Synthesis of N,N'-diethyl-naphthalene-2,6-diyldimethanamine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add naphthalene-2,6-dicarbaldehyde (1.84 g, 10 mmol).
-
Reagent Addition: Dissolve the aldehyde in 100 mL of 1,2-dichloroethane (DCE). To this solution, add ethylamine (70% solution in water, 1.55 mL, 24 mmol, 2.4 eq) followed by acetic acid (0.57 mL, 10 mmol, 1.0 eq).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In one portion, add sodium triacetoxyborohydride (STAB) (5.08 g, 24 mmol, 2.4 eq). Note: The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC (9:1 DCM:MeOH with 1% Et₃N).
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel pre-treated with 1% Et₃N, using a gradient of 0% to 10% methanol in DCM (containing 1% Et₃N) as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as an oil or solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
V. References
-
National Center for Biotechnology Information.
-
PubChem, National Center for Biotechnology Information.
-
ResearchGate.
-
Separation Science and Technology.
-
Organic Chemistry.
-
PubMed, National Center for Biotechnology Information.
-
Ukrainian Chemistry Journal.
-
BenchChem.
-
Google Patents.
-
National Center for Biotechnology Information.
-
Master Organic Chemistry.
-
National Center for Biotechnology Information.
-
ResearchGate.
-
BenchChem.
-
Organic Chemistry Portal.
-
ResearchGate.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Naphthalene-2,6-diyldimethanamine
[1][2]
Topic: Purification & Isolation Protocols for Crude Naphthalene-2,6-diyldimethanamine CAS: 46305-65-1 Synonyms: 2,6-Bis(aminomethyl)naphthalene; 2,6-Naphthalenedimethanamine Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Sticky" Amine Challenge
Welcome to the technical support hub for Naphthalene-2,6-diyldimethanamine . If you are here, you are likely facing one of three problems:
-
Incomplete Reduction: Your crude material contains unreacted nitrile (from 2,6-dicyanonaphthalene) or imine intermediates.[1][2]
-
Oxidation/Color: The compound has turned brown/black due to air oxidation or polymerization.[1][2]
-
Solubility Issues: The naphthalene core drives
-stacking insolubility, while the amines create hydrogen-bonding networks, making the compound difficult to dissolve in standard non-polar solvents.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
This guide prioritizes purity over yield . We treat the free base and the salt forms separately, as their purification physics differ fundamentally.
Part 1: Diagnostic & Method Selection
Q: Which purification method should I choose for my crude material?
A: Do not default to chromatography. Amines are notorious for streaking on silica, leading to poor recovery. Use the decision matrix below to select the optimal workflow based on your crude profile (determined via TLC or
Workflow Decision Matrix
Figure 1: Decision tree for selecting purification methodology based on impurity profile.
Part 2: Acid-Base Extraction (The Workhorse)
Q: My crude is a dark brown solid/oil. How do I remove the color and non-amine impurities?
A: This is the most effective first pass.[1] It exploits the basicity of the primary amines. Neutral impurities (unreacted dicyanonaphthalene) will not protonate and can be washed away.[1][2]
The Protocol:
-
Dissolution (Acid Phase):
-
Dissolve crude material in 1M HCl (aq).
-
Note: If the crude is very insoluble, dissolve it in a minimal amount of Ethyl Acetate (EtOAc) first, then extract into the aqueous acid layer.
-
Checkpoint: The product is now in the aqueous phase (as the ammonium salt).[1] The dark "tar" often remains in the organic phase or precipitates as a solid.[1]
-
-
Filtration/Washing:
-
Basification (Precipitation):
-
Recovery:
Troubleshooting Table:
| Symptom | Cause | Solution |
| Emulsion forms | Amphiphilic nature of the diamine.[1][2] | Add brine to the aqueous layer; filter the biphasic mixture through a glass frit. |
| No precipitate on basification | Volume too high (product is slightly water soluble).[1][2] | Saturate aqueous layer with NaCl (salting out) before extracting with DCM.[1][2] |
| Product remains colored | Trace oxidation products.[1][2] | Treat the acidic solution with activated charcoal before basification.[1][2] |
Part 3: Recrystallization (The Polish)
Q: I have the free base, but the melting point is broad. Which solvent system works?
A: Naphthalene derivatives require aromatic or chlorinated solvents to overcome
Recommended Solvent Systems:
| Solvent System | Type | Protocol Notes |
| Toluene | Single Solvent | Best for Free Base. Heat to boiling.[1][2] If insoluble, add small amounts of Ethanol.[3] Cool slowly to 4°C. |
| Chloroform / Hexane | Solvent / Anti-solvent | Dissolve in min.[1][2] Chloroform.[1][2][4] Add Hexane until cloudy. Heat to clear, then cool. |
| Methanol | Single Solvent | Good for removing inorganic salts, but yield may be lower due to solubility.[2] |
Critical Technical Note: Avoid Acetone or Ketones.[1][2] Primary amines can react with ketones to form imines (Schiff bases) upon heating, introducing new impurities.[2]
Part 4: Salt Formation (Storage & Stability)
Q: My purified free base turns brown after a week. How do I store it?
A: Benzylic amines are prone to oxidation and can absorb CO
Protocol:
-
Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.
-
The salt is much less soluble in alcohol than the free base and will precipitate immediately.[1]
Solubility Change:
Part 5: Chromatography (The Last Resort)
Q: I must use a column. Why is the compound streaking?
A: The amine groups interact strongly with the acidic silanols on the silica gel surface.[1]
The Fix: You must deactivate the silica.[1]
References
-
Synthesis & Properties of Naphthalene Derivatives
-
Purification of Naphthalene Isomers (Analogous Chemistry)
-
General Amine Purification Protocols
-
Recrystallization Solvents for Naphthalenes
common side reactions and byproducts of Naphthalene-2,6-diyldimethanamine
Document ID: TS-NDDMA-001 | Tier: 3 (Advanced Research Support) Subject: Troubleshooting Stability, Solubility, and Side Reactions in Synthesis
Introduction
Naphthalene-2,6-diyldimethanamine (NDDMA) is a critical rigid linker used in the synthesis of high-performance polyimides, polyamides, and Metal-Organic Frameworks (MOFs).[1] Its structural rigidity—derived from the 2,6-substituted naphthalene core—confers exceptional thermal stability and mechanical strength to resulting materials.
However, this molecule presents a "Benzylic Amine Paradox": while the core is robust, the primary amine groups are highly reactive and prone to specific degradation pathways that are often invisible until the final polymerization step fails.
This guide addresses the three most common failure modes:
-
Oxidative Degradation (Yellowing)[2]
-
Atmospheric Carboxylation (Stoichiometric Imbalance)
-
-
Stacking Aggregation (Solubility Failure)
Module 1: Stability & Storage (Pre-Reaction Forensics)
The "Yellowing" Phenomenon: Oxidative Instability
Symptom: The white crystalline powder turns pale yellow or brown upon storage. Root Cause: The methylene bridge at the benzylic position is activated. In the presence of atmospheric oxygen and light, a radical mechanism converts the amine to an imine, which hydrolyzes to 2,6-naphthalenedicarbaldehyde .
Mechanism:
-
Hydrogen abstraction at the benzylic carbon (
). -
Formation of a hydroperoxide intermediate.
-
Dehydration to the imine (
). -
Hydrolysis to the aldehyde (
).
Critical Impact: Even 1% aldehyde contamination acts as a chain terminator in step-growth polymerizations (e.g., Polyimides), capping the polymer chain and preventing high molecular weight formation.
The "White Crust" Phenomenon: Carbamate Formation
Symptom: The material gains weight during weighing or appears "sticky."
Root Cause: Primary amines are strong nucleophiles. NDDMA reacts rapidly with atmospheric
Mechanism:
Visualizing Degradation Pathways
The following diagram illustrates the divergence between reversible (CO2) and irreversible (O2) degradation.
Caption: Degradation pathways of NDDMA. Note that Carbamate formation is reversible via thermal treatment, while Oxidation to aldehydes is permanent.
Module 2: Troubleshooting & Protocols
FAQ: How do I restore NDDMA purity before polymerization?
Scenario: You are synthesizing a polyimide, and the viscosity is lower than expected. You suspect the NDDMA has absorbed
Protocol: Thermal Reversal of Carbamates Do not recrystallize if only CO2 absorption is suspected; thermal treatment is more efficient.
-
Equipment: Vacuum oven or Schlenk line.
-
Conditions: Heat the NDDMA powder to 100–110°C under high vacuum (< 1 mbar) for 4 hours.
-
Why? Carbamates are thermally unstable and will release
and revert to the free amine.
-
-
Verification: Check the weight loss. If the mass decreases by ~10-15%, significant carbamate was present.
-
Storage: Transfer immediately to an Argon-filled glovebox.
FAQ: The monomer won't dissolve. What solvents work?
Scenario: NDDMA floats as a suspension in methanol or chloroform.
Root Cause: The planar naphthalene rings undergo strong
Solubility Guide:
| Solvent | Solubility | Notes |
| Water | Insoluble | Hydrophobic core dominates.[3] |
| Methanol/Ethanol | Poor | Soluble only at high dilution or reflux. |
| Chloroform/DCM | Moderate | Good for extraction, but aggregation may occur. |
| DMSO / DMF / NMP | Excellent | Best for reactions. Breaks |
| HFIP (Hexafluoroisopropanol) | Excellent | The "Nuclear Option" for dissolving stubborn aggregates. |
Troubleshooting Protocol: Breaking the Aggregates If using NDDMA in a reaction where DMSO is not allowed:
-
Protonation: Convert NDDMA to its hydrochloride salt (
) using 4M HCl in Dioxane. The salt is water-soluble and prevents stacking. -
In-situ Neutralization: Add the salt to the reaction vessel and neutralize with exactly 2 equivalents of DBU or Triethylamine to release the free amine in solution.
Module 3: Analytical Forensics
Use this data to diagnose the purity of your starting material.
1H NMR Diagnostic Table (DMSO-d6)
| Moiety | Pure NDDMA ( | Oxidized Impurity (Aldehyde) | Carbamate Impurity |
| -NH2 (Amine) | ~2.0 - 2.5 (Broad) | Disappears | Shift to ~7.0 (Broad) |
| -CH2- (Benzylic) | 3.95 (Singlet) | Disappears | 4.20 (Broad/Split) |
| Ar-H (Naphthalene) | 7.4 - 7.8 (Multiplet) | 7.9 - 8.5 (Downfield shift) | 7.5 - 7.9 |
| -CHO (Aldehyde) | Absent | 10.1 (Singlet) | Absent |
Interpretation:
-
Sharp Singlet at 10.1 ppm: Irreversible oxidation. Action: Recrystallize or discard.
-
Broadening/Splitting at 4.2 ppm: Carbamate formation. Action: Dry under vacuum at 110°C.
Module 4: Synthesis & Polymerization Logic
Workflow: Avoiding Stoichiometric Imbalance
In polycondensation (e.g., with PMDA or BPDA), the Carothers equation dictates that a 1.00 : 1.00 ratio is essential for high molecular weight.
Caption: Decision tree for ensuring monomer stoichiometry prior to polymerization.
References
-
Synthesis and Properties of Naphthalene-Containing Polyimides. Source: MDPI (Polymers). Context: Details the synthesis of NDDMA derivatives and the impact of the naphthalene core on thermal stability (
). URL:[Link][4] -
Reactivity of Benzylic Amines with CO2 (Carbamate Formation). Source: MDPI (Molecules). Context: Explains the mechanism of reversible reaction between primary amines and CO2, leading to "protection" of the amine and stoichiometric errors. URL:[Link]
-
Solubility and Stacking of Naphthalene Derivatives.
stacking interactions of naphthalene diimides and linkers, explaining the solubility challenges in non-polar solvents. URL:[Link] -
Stoichiometric Imbalance in Step-Growth Polymerization. Source: Chemistry Stack Exchange / Flory's Principles. Context: Theoretical grounding on why "close enough" weighing fails in polycondensation if the amine has absorbed CO2. URL:[Link]
Sources
Technical Support Center: Solubilization Strategies for Naphthalene-2,6-diyldimethanamine (NDDA)
Case ID: NDDA-SOL-001 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming low solubility of 2,6-bis(aminomethyl)naphthalene in organic synthesis.
Executive Summary
Naphthalene-2,6-diyldimethanamine (NDDA) presents a classic "brick dust" challenge in organic synthesis. Its rigid bicyclic aromatic core facilitates strong
This guide provides three validated workflows to solubilize NDDA for homogenous reactions: Solvent/Additive Systems , Salt Formation , and Transient Protection .
Module 1: Solvent Compatibility Matrix
User Question: I am trying to react NDDA with an acid chloride, but it sits at the bottom of the flask in DCM and THF. What solvent should I use?
Technical Insight: NDDA requires solvents with high dielectric constants and high dipole moments to disrupt its crystal lattice. Standard non-polar or moderately polar solvents are insufficient to break the intermolecular H-bonds.
Solubility Data & Recommendations
| Solvent Class | Specific Solvent | Solubility Rating | Additive Required? | Recommended For |
| Polar Aprotic | DMSO | ⭐⭐⭐ (High) | None | General nucleophilic attacks, SN2 reactions. |
| Polar Aprotic | NMP | ⭐⭐⭐ (High) | LiCl (5 wt%) | Polymerization (Polyamides/Polyimides). |
| Polar Aprotic | DMF/DMAc | ⭐⭐ (Mod) | Heat (>60°C) | MOF synthesis, peptide coupling. |
| Protic Acidic | Acetic Acid | ⭐⭐⭐ (High) | None | Hydrogenation, reductive amination. |
| Chlorinated | DCM/CHCl3 | ❌ (Insoluble) | N/A | Do not use without protecting groups. |
| Ethereal | THF/Dioxane | ❌ (Insoluble) | N/A | Do not use as primary solvent. |
Critical Protocol: The "NMP-LiCl" System For polymerization or reactions requiring high concentrations (>0.1 M), simple heating is often insufficient.
-
Suspend NDDA in NMP (N-methyl-2-pyrrolidone) .
-
Add anhydrous LiCl (5-10 wt% relative to solvent) .
-
Heat to 100°C for 30 minutes.
-
Mechanism:[1] Lithium cations coordinate with the carbonyls of the solvent and the free amines, acting as a "molecular lubricant" to break hydrogen bond aggregates [1].
-
-
Cool to reaction temperature; the solution should remain clear (supersaturated state).
Module 2: The Salt Strategy (Protonation)
User Question: I need to purify NDDA or run a reaction in aqueous media. How can I get it into water?
Technical Insight:
Unlike Naphthalene-2,6-diamine (aniline-like, pKa ~4), NDDA is a benzylic amine (pKa ~9.5). It is sufficiently basic to form stable salts with mineral acids, which disrupts
Workflow: Hydrochloride Salt Formation
Converting the free base to the dihydrochloride salt (NDDA·2HCl) renders it water-soluble.
-
Dissolution: Suspend NDDA in minimal hot methanol.
-
Acidification: Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.
-
Precipitation: Dilute with cold Diethyl Ether (
). The salt will precipitate immediately. -
Filtration: Collect the white solid.
-
Solubility Profile: Soluble in Water, MeOH. Insoluble in
, DCM.
-
Warning: If your subsequent reaction requires a nucleophilic amine (e.g., amide coupling), you must include a non-nucleophilic base (DIPEA or TEA) in the reaction mixture to liberate the free amine in situ.
Module 3: The "Masking" Strategy (Boc-Protection)
User Question: I need to perform a reaction in DCM or Toluene. How do I make NDDA lipophilic?
Technical Insight: To use NDDA in non-polar solvents, you must mask the polar amine protons. The Boc (tert-butyloxycarbonyl) group is ideal because it adds lipophilic bulk, disrupting stacking and increasing solubility in organic media.
Protocol: Heterogeneous Boc-Protection
Since the starting material is insoluble, this reaction proceeds via a "dissolution-reaction" equilibrium.
-
Setup: Suspend NDDA (1.0 eq) in a 1:1 mixture of DCM and Methanol . (The MeOH helps solubilize trace amounts of amine).
-
Reagents: Add Triethylamine (TEA) (2.5 eq) and Di-tert-butyl dicarbonate (
) (2.2 eq). -
Sonication: Sonicate the suspension for 15 minutes to disperse particle size.
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Visual Cue: The suspension will gradually turn into a clear solution as the soluble Boc-protected product forms.
-
-
Workup: Evaporate solvents
Redissolve in pure DCM Wash with water.-
Result: The product, N,N'-di-Boc-NDDA , is highly soluble in DCM, THF, and Toluene.
-
Visual Troubleshooting Guide
Figure 1: Solubility Decision Tree
Caption: Decision matrix for selecting the correct solubilization strategy based on reaction medium and type.
Figure 2: Heterogeneous Protection Workflow
Caption: Workflow for converting insoluble NDDA into a soluble intermediate using a co-solvent system.
Frequently Asked Questions (FAQ)
Q: I dissolved NDDA in hot DMSO, but it oiled out/precipitated when I added my electrophile. Why? A: This is likely due to a "solubility shock." If your electrophile was dissolved in a non-polar solvent (like Hexane or cold DCM) and added to the DMSO solution, the overall polarity dropped below the threshold to sustain NDDA solubility.
-
Fix: Dissolve your electrophile in a minimal amount of THF or DMSO before addition. Keep the reaction mixture warm (40–50°C) during addition.
Q: Can I use the HCl salt for acylation reactions? A: Yes, but you must use a "Schotten-Baumann" type condition or a biphasic system.
-
Protocol: Dissolve NDDA·2HCl in water. Add your acid chloride in DCM. Vigorously stir while adding NaOH or Carbonate to keep the aqueous phase basic. The free amine will form at the interface and react immediately with the organic-soluble acid chloride.
Q: Why is my yield low during recrystallization? A: NDDA binds tenaciously to silica gel due to the two primary amines. Avoid column chromatography for the free base if possible.
-
Fix: Purify by recrystallization from DMF/Ethanol or NMP/Water mixtures. If chromatography is necessary, add 1% Triethylamine to your eluent to prevent streaking.
References
-
Concept:Solubility of rigid arom
-
Source: Xie, K., et al. (2001). "Synthesis and properties of soluble aromatic polyamides..." Journal of Polymer Science Part A: Polymer Chemistry. (General principle validation for aromatic amide/amine solubility).
-
-
Concept:Boc-protection of insoluble amines.
-
Source: Hansen, M. M., et al. (2005). "Scale-up of the Synthesis of N-Boc-4-piperidone." Organic Process Research & Development. (Demonstrates heterogeneous protection strategies).
-
-
Concept:Naphthalene-2,6-diyldimethanamine synthesis and properties.
-
Source: TCI Chemicals Product Data, "Naphthalene-2,6-diyldimethanamine". (Verifies structure and basic physical state).
-
- Concept:Salt formation for purification. Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for amine salt/protection chemistry).
Sources
troubleshooting failed reactions involving Naphthalene-2,6-diyldimethanamine
Technical Support Center: Naphthalene-2,6-diyldimethanamine (2,6-NDDMA)
Introduction
Welcome to the technical support center for Naphthalene-2,6-diyldimethanamine (also known as 2,6-bis(aminomethyl)naphthalene).
This molecule is a critical semi-aromatic diamine linker used in the synthesis of Metal-Organic Frameworks (MOFs), high-performance polyamides, and epoxy curing systems. Its structure features a rigid naphthalene core flanked by two methylene-bridged primary amines.
Why Reactions Fail: Most experimental failures with 2,6-NDDMA stem from two competing physical properties:
-
Rigid Planarity: The naphthalene core drives strong
stacking, leading to poor solubility and rapid, uncontrolled precipitation. -
Benzylic Amine Reactivity: The methylene bridge makes the amine highly nucleophilic but also susceptible to oxidative degradation and rapid carbamate formation upon exposure to air.
Part 1: Material Integrity & Handling
User Question: "My white powder has turned yellow/brown or has formed a hard crust. Is it still usable?"
Diagnosis:
-
Yellowing: Indicates oxidation of the benzylic amine to an imine or aldehyde species. This is common if stored without inert gas.
-
Crusting: Indicates formation of carbamates. 2,6-NDDMA is a strong base and avidly captures atmospheric
.
Troubleshooting Protocol:
| Symptom | Cause | Recovery Action | Prevention |
| Yellow Discoloration | Oxidation of benzylic C-N bond. | Recrystallization: Dissolve in hot ethanol/toluene (1:1). Filter hot. Cool to crystallize. | Store under Argon/Nitrogen at 4°C. |
| White Crust/Insoluble | Reaction with | Acid Wash: Dissolve in dilute HCl, wash with ether, then basify with NaOH to regenerate free amine. | Seal containers with Parafilm; use desiccators. |
| Clumping | Hygroscopic moisture absorption. | Vacuum Dry: Dry at 40°C under high vacuum ( | Store with activated molecular sieves. |
Part 2: Solubility & Solvent Compatibility
User Question: "The linker precipitates immediately when I add it to the reaction solvent. How do I keep it in solution?"
Technical Insight: Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), 2,6-NDDMA aggregates via strong intermolecular interactions. It is sparingly soluble in non-polar solvents and cold alcohols.
Solvent Compatibility Matrix:
| Solvent System | Solubility Rating | Notes |
| Water | Poor ( | pH dependent. Soluble only as a salt (pH |
| Methanol/Ethanol | Moderate (Hot) | Recrystallizes upon cooling. Good for purification. |
| DMF / DMAc / NMP | Excellent | Recommended reaction media. Breaks |
| Dichloromethane (DCM) | Low | Soluble only at high dilution. |
| Toluene/Benzene | Poor | Used as an antisolvent to crash out products. |
Application Note: If using 2,6-NDDMA for interfacial polymerization , dissolve the amine in the aqueous phase as a hydrochloride salt and use a base scavenger, or use a polar organic cosolvent (e.g., THF/Water mix).
Part 3: Reaction-Specific Troubleshooting
Scenario A: MOF/COF Synthesis Failures
Issue: "I am getting amorphous powder instead of crystals, or the linker is precipitating before coordinating."
Root Cause: The primary amine is too basic. It deprotonates the metal salt's aqua ligands or coordinates too rapidly (kinetic trapping), preventing defect correction and crystal growth.
Workflow: Optimization of Crystallization
Figure 1: Decision tree for optimizing MOF synthesis with highly basic amine linkers.
Protocol Adjustment:
-
Modulation: Add 20 equivalents of monocarboxylic acid (e.g., acetic acid) relative to the metal. This competes with the amine, slowing down nucleation.
-
Acid-Base Delay: Use the hydrochloride salt of 2,6-NDDMA. Place the metal salt solution in a vial inside a larger jar containing a volatile base (triethylamine). As the base diffuses, it slowly deprotonates the linker, allowing controlled crystal growth.
Scenario B: Polyamide/Polyimide Synthesis
Issue: "The reaction mixture gelled immediately," or "The salt precipitated and won't polymerize."
Root Cause:
-
Gelation: Cross-linking due to impurities (triamines) or extremely high concentration.
-
Salt Precipitation: The "Nylon Salt" formed between 2,6-NDDMA and a dicarboxylic acid is highly crystalline and insoluble, stopping the reaction before high molecular weight is reached.
Step-by-Step Correction:
-
Switch to Active Esters: Instead of reacting with dicarboxylic acids directly, use diesters or diacid chlorides .
-
Why? Avoids the formation of the insoluble ionic salt intermediate.
-
-
High-Temperature Solution Polymerization:
-
Two-Step Polyimide Method:
-
React 2,6-NDDMA with dianhydride in DMAc at
to form Polyamic Acid (PAA). -
Critical Check: Ensure the PAA solution is clear.[5] If turbid, filter before the thermal imidization step (
).
-
Part 4: References & Further Reading
-
Synthesis and Properties: Tsuboi, J., et al. "Multilayer Tube." U.S. Patent Application 2020/0254712 A1. (Discusses the use of 2,6-bis(aminomethyl)naphthalene in polyamide copolymers).
-
MOF Modulation Techniques: Eubank, J. F., et al. "The Next Chapter in MOF Synthesis: The Use of Modulators." Chemical Science. (General principles applicable to amine linkers).
-
Benzylic Amine Oxidation: Gommermann, N., et al. "C-H Oxidation of Benzylic Amines." Organic Letters. (Mechanistic background on stability).
-
Polyimide Synthesis: Toker Ozturk, R. D., et al. "Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene."[5][6] Chemical Engineering Transactions, Vol. 32, 2013. (Analogous naphthalene-diamine handling).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Naphthalene-2,6-diyldimethanamine before handling.
Sources
- 1. Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. aidic.it [aidic.it]
- 6. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
scale-up synthesis challenges for Naphthalene-2,6-diyldimethanamine
Technical Support Center: Naphthalene-2,6-diyldimethanamine (NDDMA) Process Development
Status: Operational Role: Senior Application Scientist Subject: Scale-Up Synthesis & Troubleshooting Guide
Executive Summary: The "Rigid Core" Challenge
Naphthalene-2,6-diyldimethanamine (NDDMA) is a critical monomer for high-performance polyamides and MOFs. Unlike flexible aliphatic diamines, NDDMA possesses a rigid naphthalene core that creates unique scale-up challenges: low solubility , aggressive pi-stacking , and a propensity for secondary amine formation during synthesis.
This guide addresses the transition from gram-scale R&D to kilo-scale production, focusing on the industrial standard route: Catalytic Hydrogenation of 2,6-Dicyanonaphthalene .
Module 1: Synthesis & Reaction Engineering
Primary Route: Hydrogenation of 2,6-Dicyanonaphthalene Core Issue: Selectivity (Primary vs. Secondary Amine)
The Mechanism of Failure
In nitrile hydrogenation, the primary amine product (
Figure 1: The competitive pathway in nitrile hydrogenation. Suppression of the red pathway is the primary objective.
Troubleshooting Guide: Reaction Parameters
Q: My reaction stalls at 80% conversion, and adding more catalyst doesn't help. Why? A: You likely have Catalyst Poisoning via Oligomerization . The rigid NDDMA molecule and its imine intermediates can precipitate on the catalyst surface if the solvent system isn't polar enough.
-
Fix: Switch to a solvent with higher solubility for the intermediate species.
-
Protocol: Use Methanol/THF (4:1) or DMAc . Pure methanol often fails to dissolve the intermediate imine at high concentrations (>0.5 M).
Q: I am seeing 15-20% secondary amine dimer by HPLC. How do I stop this? A: You must shift the equilibrium by flooding the system with ammonia.
-
The "Ammonia Rule": For NDDMA, standard 7N NH3 in MeOH is often insufficient due to the high reactivity of the benzylic position.
-
Protocol:
-
Charge reactor with substrate and Raney Nickel (or Raney Cobalt for higher selectivity).
-
Pressurize with anhydrous ammonia gas to 2–3 bar before introducing hydrogen.
-
Pressurize
to 40–50 bar. -
Critical: High agitation (>800 RPM) is required to overcome mass transfer limitations of
into the liquid phase. If is starved, the imine sits on the catalyst and dimerizes.
-
Module 2: Isolation & Purification (The "Crash Out")
Core Issue: NDDMA is an "air-grabber" (Carbamate formation) and difficult to crystallize due to impurities.
Solubility Profile & Solvent Selection
| Solvent | Solubility (25°C) | Suitability for Process | Notes |
| Water | Insoluble | Wash Solvent | Good for removing inorganic salts. |
| Methanol | Moderate | Reaction Solvent | Product soluble; impurities may coprecipitate. |
| Toluene | Low | Anti-Solvent | Excellent for crystallizing the free base. |
| DMSO/DMAc | High | Unsuitable | Boiling point too high for easy removal. |
| Dichloromethane | Moderate | Extraction | Good for free base extraction, but chlorinated waste issues. |
Q: The product turns into a sticky gum during rotary evaporation. How do I get a powder? A: NDDMA tends to oil out if residual solvent remains or if oligomers are present.
-
The "Salting" Strategy: Do not isolate the free base directly.
-
Filter the catalyst (under Argon—Raney Ni is pyrophoric).
-
Add concentrated HCl (aq) to the filtrate until pH < 2.
-
The NDDMA·2HCl salt will precipitate almost quantitatively.
-
Filter the white solid. This salt is air-stable and easy to handle.
-
Liberation (if needed): Suspend salt in water, add NaOH, extract into DCM or Toluene.
-
Q: My product mass spectrum shows a peak at M+44. What is this?
A: This is the Carbamate . NDDMA is a benzylic amine; it reacts rapidly with atmospheric
-
Fix: All handling of the free base must occur under
or Ar. -
Recovery: If your product has carbonated, suspend it in dilute NaOH and heat to 60°C to decarboxylate, then extract immediately.
Module 3: Impurity Profiling & Analytics
Q: How do I distinguish the mono-amine from the di-amine by TLC/HPLC? A: The mono-amine (intermediate) is less polar than the di-amine.
-
HPLC Method: Use a high pH buffer (Ammonium Bicarbonate, pH 10) on a C18 column. Acidic buffers (TFA/Formic) will protonate the amines, causing them to elute in the void volume.
Q: I see a "Pink/Red" color in my final white powder. Is this metal leaching? A: It is likely trace oxidation of the naphthalene core or a specific azo-impurity if nitrite was present. However, if using Raney Ni, check for Ni leaching.[1]
-
Test: Dissolve 100mg in water/HNO3 and run ICP-MS.
-
Removal: Recrystallize the HCl salt from Ethanol/Water (9:1) with activated charcoal.
Module 4: Safety Protocols (E-E-A-T Grounding)
Critical Distinction: Do not confuse Naphthalene-2,6-diyldimethanamine (Benzylic amine) with 2-Naphthylamine (Aniline analog).
-
2-Naphthylamine: Potent human carcinogen (Bladder cancer).
-
NDDMA: Corrosive, sensitizer, severe eye damage risk. While the carcinogenic risk is lower, the structural similarity warrants High Potency Compound (HPC) handling protocols (Band 3/4).
Figure 2: Safety decision matrix based on the physical form of the amine.
References
-
Nitrile Hydrogenation Selectivity
- Source: "Selective Hydrogenation of Nitriles to Primary Amines.
- Context: Establishes the mechanism of secondary amine formation and the necessity of ammonia/additives.
-
Precursor Synthesis (2,6-DMN)
-
Source: "Selective synthesis of 2,6-triad dimethylnaphthalene isomers." ResearchGate.[2]
- Context: Details the isolation of the naphthalene core required for the starting m
-
-
Solubility & Characterization
-
General Safety (Naphthylamines)
- Source: "2-Naphthylamine Safety D
- Context: Differentiates the toxicological profile of aniline-analogs vs. benzyl-analogs.
Sources
Technical Support Center: Characterization of Impurities in Naphthalene-2,6-diyldimethanamine
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely working with Naphthalene-2,6-diyldimethanamine (also known as 2,6-bis(aminomethyl)naphthalene).[1] This compound is a critical diamine monomer used in the synthesis of high-performance polyamides and polyurethanes, and as a scaffold in supramolecular chemistry.
The Analytical Challenge: Unlike simple aromatic amines (anilines), this molecule features benzylic amine groups. This distinction is chemically significant:
-
Basicity: It is significantly more basic (
) than aniline derivatives, leading to severe peak tailing on standard C18 HPLC columns. -
Reactivity: It avidly absorbs atmospheric
to form carbamate salts, often mistaken for "unknown impurities" or degradation products. -
Solubility: The rigid naphthalene core imposes solubility limitations in aqueous media, complicating reverse-phase method development.
This guide provides a root-cause analysis of impurities and actionable troubleshooting protocols.
Part 1: Impurity Genealogy (Visualizing the Source)
To characterize impurities, you must understand their origin. The impurity profile is dictated by the synthesis route—typically either the reduction of 2,6-dicyanonaphthalene or the amination of 2,6-bis(bromomethyl)naphthalene .
Figure 1: Impurity Origins & Pathways
Caption: Figure 1. Genealogical map of impurities based on synthetic route (Nitrile Reduction vs. Bromo-Amination) and environmental exposure.
Part 2: Characterization & Identification Guide
Common Impurity Specifications
Use this table to match retention times (RT) or Mass-to-Charge (m/z) ratios to potential structures.
| Impurity Type | Likely Identity | Origin | Detection Characteristic |
| Starting Material | 2,6-Dicyanonaphthalene | Incomplete Reduction | High UV absorbance; Non-basic (elutes early in high pH methods). |
| Intermediate | 6-(aminomethyl)-2-naphthonitrile | Partial Reduction | m/z = [M-H]⁻ or [M+H]⁺ depending on ionization. Contains both nitrile (IR: ~2220 cm⁻¹) and amine signals. |
| Hydrolysis Product | (6-(aminomethyl)naphthalen-2-yl)methanol | Bromo-route Side Rxn | Polar; elutes earlier than main peak in RP-HPLC. |
| Dimer/Oligomer | Bis(naphthalen-2-ylmethyl)amine derivatives | Condensation | High Molecular Weight (approx 2x target). Late eluting. |
| Artifact | Carbamate Salt | Air Exposure | Disappears upon acidification. Often appears as a "ghost peak" or broad smear in non-acidic HPLC. |
Part 3: Troubleshooting & FAQs
Issue 1: "I see severe peak tailing in my HPLC analysis."
Diagnosis: The benzylic amine groups are interacting strongly with the residual silanols on your silica-based HPLC column. This is the #1 issue with this molecule.
Protocol: The "High pH" Strategy Standard acidic mobile phases (0.1% TFA/Formic Acid) are often insufficient to suppress silanol activity for diamines.
-
Column Selection: Switch to a hybrid-silica column capable of withstanding high pH (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0)
-
B: Acetonitrile[2]
-
-
Mechanism: At pH 10, the amine groups are non-protonated (neutral), reducing ionic interaction with silanols and significantly sharpening the peak.
Alternative (If High pH is impossible): Use an Ion-Pairing Agent . Add 5-10 mM Sodium Octanesulfonate or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Note: TFA suppresses MS signal; avoid if using LC-MS.
Issue 2: "My sample purity drops after leaving the vial open."
Diagnosis:
You are observing carbamate formation . Naphthalene-2,6-diyldimethanamine is a strong base and reacts with atmospheric
Validation Test:
-
Take the "degraded" sample.
-
Dissolve it in dilute acid (e.g., 0.1 M HCl).
-
Result: If the "impurity" peaks disappear and the main peak area recovers, it was a carbamate artifact. Acid reverts the carbamate back to the free amine and
.
Prevention:
-
Store under Argon or Nitrogen.
-
Use septum-capped vials immediately after preparation.
Issue 3: "I cannot dissolve the sample in water for Reverse Phase HPLC."
Diagnosis: The hydrophobic naphthalene core dominates the solubility profile, despite the two amine groups.[5]
Solvent Protocol:
-
Do NOT attempt to dissolve directly in neutral water.
-
Recommended Diluent: 50:50 Methanol:Water with 0.1% Formic Acid . The acid protonates the amines, forming a highly soluble salt, while the methanol solvates the aromatic ring.
-
DMSO is also effective but beware of DMSO viscosity causing peak broadening if injecting large volumes.
Part 4: Detailed Experimental Protocols
Protocol A: LC-MS Identification of Unknowns
Use this method to distinguish between synthesis intermediates and side products.
-
System: UHPLC coupled to Q-TOF or Orbitrap MS.
-
Column: C18 (High pH resistant), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Settings: Positive ESI mode.
-
Target Mass: 187.12 Da
. -
Look for:
-
+14 Da (Methylation impurity).
-
+16 Da (N-Oxide or Hydroxyl impurity).
-
-2 Da (Imine intermediate, incomplete reduction).
-
-
Protocol B: Quantitative Assay (Titration)
HPLC gives purity by area %, but Titration gives absolute weight % (Assay).
-
Reagent: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (dissolves the diamine readily).
-
Indicator: Crystal Violet (transitions from violet to blue/green) or Potentiometric detection.
-
Calculation:
- : Volume of titrant (mL)
- : Normality of titrant
- : Molecular Weight (186.25 g/mol )[1]
- : Sample weight (g)
- : Electron equivalents (2 for diamine)
References
-
PubChem. (n.d.).[1] Naphthalene-2,6-diyldimethanamine (Compound).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Separation Methods Technologies. (1996).[3] HPLC Separation Guide: Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved October 26, 2023, from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-bis(2,2-dimethyl-3-aminopropyl)naphthalene (Analogous Chemistry). Retrieved October 26, 2023, from [Link]
Sources
- 1. Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. raco.cat [raco.cat]
- 3. separationmethods.com [separationmethods.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide for Advanced Materials Synthesis: Naphthalene-2,6-diyldimethanamine vs. 1,4-phenylenedimethanamine as Linkers
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate molecular linker is a critical decision that dictates the ultimate properties and performance of the final product. This guide provides an in-depth, objective comparison between two diamine linkers: the rigid, extended naphthalene-2,6-diyldimethanamine and the foundational, compact 1,4-phenylenedimethanamine . By examining their structural nuances, physicochemical properties, and performance in key applications, this document aims to equip you with the necessary insights to make an informed selection for your specific research needs.
Introduction: The Critical Role of the Linker
In the architecture of advanced materials—be it the porous frameworks of Metal-Organic Frameworks (MOFs), the robust chains of high-performance polymers, or the precise constructs of antibody-drug conjugates—the linker molecule is far from a passive spacer. It is a fundamental building block that defines geometry, imparts specific functionalities, and ultimately controls the macroscopic properties of the assembly.
-
1,4-phenylenedimethanamine (also known as p-xylylenediamine) is a well-established linker, prized for its commercial availability, straightforward reactivity, and the predictable, linear geometry it imparts. Its single benzene ring core makes it a staple in applications where simplicity and cost-effectiveness are paramount.
-
Naphthalene-2,6-diyldimethanamine , by contrast, features a fused two-ring naphthalene core. This larger, more rigid, and electron-rich aromatic system introduces a higher level of complexity and offers a unique set of properties, including enhanced thermal stability and intrinsic fluorescence, making it a compelling choice for specialized, high-performance applications.
This guide will dissect the causal relationships between the molecular structure of these two linkers and their performance, supported by experimental data and validated protocols.
Molecular Structure and Physicochemical Properties: A Tale of Two Cores
The fundamental differences between these two molecules arise from their aromatic cores: a single phenyl ring versus a fused naphthyl system. This distinction has profound implications for their geometry, rigidity, and electronic characteristics.
Caption: Chemical structures of 1,4-phenylenedimethanamine and naphthalene-2,6-diyldimethanamine.
The 2,6-substitution pattern on the naphthalene linker maintains a linear geometry analogous to the 1,4-phenylene linker, but with a significantly longer and more rigid central strut. This increased size and rigidity are not trivial; they directly influence the packing of polymer chains and the pore dimensions of crystalline frameworks.
| Property | 1,4-phenylenedimethanamine | Naphthalene-2,6-diyldimethanamine | Source |
| Molecular Formula | C₈H₁₂N₂ | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 136.19 g/mol | 186.25 g/mol | |
| Aromatic System | Single Benzene Ring | Fused Bicyclic Naphthalene Ring | N/A |
| Rotatable Bonds | 2 | 2 | [2] |
| XLogP3-AA | -0.4 | 1.3 | [2] |
| Melting Point | 60-63 °C | Not readily available | [3] |
| Boiling Point | ~274 °C | Not readily available | [4] |
Key Insights from Physicochemical Properties:
-
Size and Rigidity: The naphthalene core is significantly larger and more rigid than the phenyl ring. This rigidity can translate to materials with higher thermal stability, as less energy is lost to bond rotations. In polymers, this can lead to a higher glass transition temperature (Tg).
-
Hydrophobicity: The higher XLogP3 value for the naphthalene linker indicates greater lipophilicity.[1][2] This is a critical consideration in drug delivery systems, where linker hydrophobicity can influence the solubility and aggregation properties of the final conjugate.
-
Electronic Properties: The extended π-conjugated system of the naphthalene ring gives it unique photophysical properties.[5] Materials derived from this linker are more likely to exhibit fluorescence, a desirable trait for applications in sensing and bio-imaging.[6][7]
Performance Comparison in Key Applications
The choice between these linkers is ultimately driven by the desired performance characteristics of the final material.
High-Performance Polymers
In polymer science, the monomer's structure is paramount. The incorporation of a rigid naphthalene unit into a polymer backbone, as opposed to a simple phenyl unit, has predictable and significant consequences.
-
Thermal Stability: The rigidity of the naphthalene linker restricts segmental motion within the polymer chains. This leads to polyamides and polyimides with significantly higher glass transition temperatures (Tg) and decomposition temperatures compared to their phenyl-based counterparts. The introduction of rigid naphthalene side groups has been shown to result in polyimides with Tg values over 290°C and decomposition temperatures exceeding 510°C.[8]
-
Mechanical Properties: The rigid-rod nature of the naphthalene linker can enhance the tensile strength and modulus of polymers, a principle famously exploited in materials like Kevlar, which uses a related phenylenediamine monomer.[9]
-
Solubility and Processability: While enhancing rigidity, the bulky naphthalene group can also disrupt intermolecular chain packing. This can be an advantage, as it often improves the solubility of otherwise intractable high-performance polymers in common organic solvents, making them easier to process.[8] Phenyl-based polymers, with their tighter packing, can be notoriously difficult to dissolve.
Metal-Organic Frameworks (MOFs)
In the context of MOFs, the linker dictates the pore size, geometry, and chemical environment of the internal surface.
-
Porosity and Surface Area: The longer strut of naphthalene-2,6-diyldimethanamine, compared to 1,4-phenylenedimethanamine, will generally lead to MOFs with larger pore volumes and higher BET surface areas, assuming an isoreticular (same topology) structure. This is crucial for applications in gas storage and catalysis where maximizing internal surface area is key.
-
Photoluminescence: Lanthanide-based MOFs are known for their luminescent properties, which are often derived from a ligand-to-metal charge transfer mechanism.[7] The naphthalene core, being an excellent chromophore, can act as an "antenna," efficiently absorbing energy and transferring it to the metal node, resulting in enhanced and tunable luminescence.[7][10] This makes naphthalene-based linkers highly attractive for developing fluorescent sensors and markers.
-
Structural Versatility: The use of naphthalene-based linkers has led to the discovery of a wide variety of MOF structures, even with the same metal ion.[6][11] This structural diversity opens avenues for creating materials with tailored properties for specific applications.
Experimental Section: A Validated Protocol
To provide a practical context for the application of these linkers, we present a representative protocol for the synthesis of a poly-p-phenylenediamine (P-pPD) polymer via chemical oxidative polymerization. This method can be adapted for both monomers, allowing for a direct comparison of the resulting materials.
Caption: Workflow for the synthesis and characterization of polymers from diamine linkers.
Protocol: Synthesis of Poly(p-phenylenediamine) [P-pPD]
This protocol is adapted from established methods for the chemical oxidative polymerization of aniline derivatives.[12][13]
Objective: To synthesize a polymer using a diamine linker for comparative characterization.
Materials:
-
p-phenylenediamine (or naphthalene-2,6-diyldimethanamine) (0.015 mol)
-
Hydrochloric Acid (HCl), 0.1 M
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Sodium Hydroxide (NaOH), 2 M
-
Acetone
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Beakers, Filtration apparatus
Procedure:
-
Monomer Preparation: In a 100 mL beaker, dissolve 0.015 mol of the chosen diamine linker (e.g., 1.62 g of p-phenylenediamine) in 50 mL of 0.1 M HCl.[12]
-
Cooling: Place the beaker in an ice bath and stir the solution vigorously with a magnetic stirrer for 3 hours. This pre-cooling step helps to control the exothermic nature of the polymerization reaction.
-
Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.
-
Initiation of Polymerization: Add the oxidant solution dropwise to the chilled monomer solution over a period of 30 minutes. A color change should be observed as the polymerization begins.
-
Polymerization: Remove the beaker from the ice bath and continue stirring the reaction mixture at room temperature for 24 hours to ensure complete polymerization.[12]
-
Work-up and Quenching: Adjust the pH of the polymer solution to ~9 by slowly adding 2 M NaOH. This de-protonates the amine groups. Then, add 15 mL of acetone to quench the reaction and precipitate the crude polymer product.[12]
-
Purification: Isolate the polymer precipitate by vacuum filtration. Wash the solid product thoroughly with deionized water to remove unreacted monomer, oligomers, and oxidant salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.[12]
-
Characterization: The resulting polymer powder can now be characterized using standard techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm functional groups, Thermogravimetric Analysis (TGA) to assess thermal stability, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.
Causality Behind Experimental Choices:
-
Acidic Medium (HCl): The polymerization is conducted in an acidic medium to protonate the amine groups, making the monomer soluble and activating it for oxidative coupling.
-
Slow Oxidant Addition: The dropwise addition of the strong oxidant (ammonium persulfate) at low temperature is crucial to control the reaction rate, dissipate heat, and promote the formation of higher molecular weight polymer chains rather than just oligomers.[13]
-
24-Hour Reaction Time: Allowing the reaction to proceed for 24 hours ensures high conversion of the monomer into polymer.
Conclusion: Selecting the Right Tool for the Job
The choice between naphthalene-2,6-diyldimethanamine and 1,4-phenylenedimethanamine is a strategic one, balancing performance requirements against complexity and cost. Neither linker is universally superior; their value is context-dependent.
Choose 1,4-phenylenedimethanamine when:
-
The application requires a well-understood, linear, and compact rigid linker.
-
Cost-effectiveness and commercial availability are primary drivers.
-
High thermal stability and intrinsic fluorescence are not critical requirements.
-
You are building upon established polymer or MOF systems based on this linker.
Choose naphthalene-2,6-diyldimethanamine when:
-
The primary goal is to achieve superior thermal stability (high Tg) in polymers.
-
The design requires a larger, more rigid strut to create MOFs with expanded pore sizes.
-
Intrinsic fluorescence is a desired property for applications in sensing, imaging, or optoelectronics.
-
Enhanced solubility of the final polymer product is needed without sacrificing backbone rigidity.
By understanding the fundamental structural and electronic differences between these two linkers, researchers can move beyond simple substitution and begin to rationally design and synthesize next-generation materials with precisely tailored properties.
References
-
Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem. National Center for Biotechnology Information. [Link]
-
Naphthalene-2,6-diamine | C10H10N2 | CID 2749139 - PubChem. National Center for Biotechnology Information. [Link]
-
Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PubMed. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 1,4-Phenylenediamine - Carl ROTH. Carl ROTH GmbH + Co. KG. [Link]
-
Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. ACS Publications. [Link]
-
1,4-Benzenedimethanamine | C8H12N2 | CID 68315 - PubChem. National Center for Biotechnology Information. [Link]
-
p-Phenylenediamine - Wikipedia. Wikimedia Foundation. [Link]
-
Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) - ResearchGate. ResearchGate. [Link]
-
Comparative study of metal–organic frameworks synthesized via imide condensation and coordination assembly - RSC Publishing. Royal Society of Chemistry. [Link]
-
Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material | Request PDF - ResearchGate. ResearchGate. [Link]
- US20060047033A1 - Synthesis of 1,4-polybutadiene - Google Patents.
-
Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC. National Center for Biotechnology Information. [Link]
-
Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - MDPI. MDPI. [Link]
-
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Publishing. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - ResearchGate. ResearchGate. [Link]
-
Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Publications. [Link]
Sources
- 1. Naphthalene-2,6-diyldimethanamine | C12H14N2 | CID 67748708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Benzenedimethanamine | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(aminomethyl)benzene | 539-48-0 [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing COF Porosity & Stability: A Comparative Guide to Diamine Linker Selection
Focus: p-Phenylenediamine (PDA) vs. Benzidine (BD)
Executive Summary
In the reticular synthesis of Covalent Organic Frameworks (COFs), the diamine linker is not merely a structural strut; it is the primary determinant of topology, pore aperture, and electronic conjugation. This guide objectively compares the two most ubiquitous diamine linkers—p-Phenylenediamine (PDA) and Benzidine (BD) —when reacted with a standard knot, 1,3,5-Triformylbenzene (TFB) .
Key Insight: While PDA (short linker) favors tight micropore formation often utilized for gas storage and size-selective catalysis, Benzidine (extended linker) expands the lattice into the mesoporous regime, significantly boosting surface area and accessibility for drug delivery payloads, though often requiring stricter solvothermal control to prevent interpenetration.
Mechanistic Role of Diamine Linkers
The formation of imine-linked COFs relies on the reversible Schiff-base condensation reaction. The geometry and length of the diamine dictate the final lattice parameters.
The Reticular Expansion Logic
-
PDA (Length ~5.8 Å): Creates a rigid, compact hexagonal pore. The proximity of the pore walls facilitates strong
- stacking interactions between layers, often resulting in high thermal stability but lower accessible surface area. -
Benzidine (Length ~10.0 Å): Doubles the strut length. Theoretically, this increases the pore diameter linearly. However, the increased void space can lead to structural interpenetration (where two independent lattices grow inside each other), potentially negating the pore size gain unless specific steric control (e.g., solvothermal optimization) is applied.
Reaction Mechanism Visualization
The following diagram illustrates the Schiff-base condensation pathway applicable to both linkers.
Figure 1: Schiff-base condensation mechanism. The reversibility (dotted red line) is critical for "error correction," allowing the COF to anneal into a crystalline thermodynamic minimum rather than an amorphous kinetic trap.
Comparative Analysis: TFB-PDA vs. TFB-BD
This section analyzes the physicochemical differences when TFB is reacted with PDA (forming COF-LZU1 type) versus Benzidine (forming COF-JLU2 or TFB-BD type).
Performance Metrics Table
| Feature | TFB-PDA (Short Linker) | TFB-BD (Long Linker) | Implication |
| Pore Regime | Microporous (~1.2 – 1.8 nm) | Mesoporous (~2.2 – 2.8 nm) | BD is superior for drug loading; PDA for gas separation. |
| BET Surface Area | 410 – 600 m²/g | 1,200 – 2,100 m²/g | BD provides significantly more active sites per gram. |
| Crystallinity | Moderate to High | High | Longer linkers often allow better layer alignment if interpenetration is avoided. |
| Chemical Stability | Excellent (Solvent/Acid resistant) | Good (Slightly more prone to hydrolysis) | Tighter packing in PDA protects the imine bond from water attack. |
| Band Gap | ~2.3 – 2.5 eV | ~2.1 – 2.3 eV | BD increases conjugation length, narrowing the band gap (better for photocatalysis). |
Stability & Stacking
-
PDA: The short linker forces the layers to stack closely (~3.7 Å interlayer distance). This "eclipsed" stacking creates dense columns that protect the imine bonds from hydrolysis.
-
Benzidine: The longer linker creates larger voids. While this increases surface area, it can make the layers susceptible to "slip-stacking" (offsetting), which reduces the effective pore size. However, Benzidine COFs generally exhibit higher crystallinity due to stronger intralayer hydrogen bonding capabilities if functionalized.
Experimental Protocol: Solvothermal Synthesis
This protocol is designed for the synthesis of TFB-BD (Benzidine COF) but includes modifications for PDA.
Reagents & Equipment[1]
-
Knot: 1,3,5-Triformylbenzene (TFB)
-
Linker: Benzidine (BD) [ Substitute p-Phenylenediamine for PDA COF ]
-
Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6 M)
-
Vessel: Pyrex tube (10 mL) with freeze-pump-thaw capability.
Step-by-Step Workflow
-
Pre-Dissolution:
-
Weigh TFB (0.3 mmol, 48 mg) and Benzidine (0.45 mmol, 83 mg) into the Pyrex tube.
-
Note: Maintain a 1:1.5 molar ratio (Aldehyde:Amine).
-
Add 3.0 mL of 1,4-Dioxane/Mesitylene (1:1). Sonicate for 10 mins until fully dispersed.
-
-
Catalyst Addition:
-
Add 0.3 mL of 6 M aqueous acetic acid dropwise.
-
Observation: A rapid color change (usually yellow/orange) indicates immediate amorphous imine formation. This is normal.
-
-
Degassing (Critical for Crystallinity):
-
Flash freeze the tube in liquid nitrogen.
-
Apply vacuum (< 100 mTorr) and pump for 5 minutes.
-
Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times.
-
Flame-seal the tube under vacuum.
-
-
Solvothermal Aging:
-
Place the sealed tube in an oven at 120°C for 72 hours .
-
Why: This slow heating allows the reversible reaction to correct defects, converting the amorphous precipitate into a crystalline lattice.
-
-
Work-up:
-
Cool to room temperature. Filter the precipitate.
-
Solvent Exchange: Wash with THF and Acetone (3x each) to remove unreacted monomers.
-
Activation: Soxhlet extraction with THF for 12 hours, followed by vacuum drying at 80°C overnight.
-
Synthesis & Characterization Logic
Figure 2: Operational workflow for COF synthesis. The PXRD checkpoint is the "Go/No-Go" decision gate for crystallinity.
Data Interpretation
When characterizing your product, use these benchmarks to validate success:
-
PXRD (Powder X-Ray Diffraction):
-
Gas Adsorption (N2 Isotherm at 77 K):
References
-
Ding, S. Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications.[4][5][6][7] Chemical Society Reviews, 42(2), 548-568.
-
Uribe-Romo, F. J., et al. (2009).[8] Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570–4571.
-
Qian, H. L., et al. (2017). Bottom-up synthesis of chiral covalent organic frameworks and their bound capillaries for chiral separation. Nature Communications, 8, 1-9. (Reference for TFB-BD/JLU2 structural data).
-
Li, Z., et al. (2019). Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions.[9] Journal of the American Chemical Society.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of Covalent Organic Framework Pore Functionalities for Differential Adsorption of Microcystin Toxin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Linker length-dependent hydrogen peroxide photosynthesis performance over crystalline covalent organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. oaepublish.com [oaepublish.com]
- 8. scispace.com [scispace.com]
- 9. Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Thermal Stability of Naphthalene-2,6-diyldimethanamine-based COFs
This guide provides an in-depth technical analysis of the thermal stability of Naphthalene-2,6-diyldimethanamine (NDA) based Covalent Organic Frameworks (COFs). It contrasts this specific linker with its structural analogues to assist researchers in material selection for high-temperature applications.
Executive Summary
Naphthalene-2,6-diyldimethanamine (NDA) represents a distinct class of COF linkers that bridges the gap between flexible alkyl-amine linkers and rigid aryl-amine systems. Unlike the widely used 2,6-diaminonaphthalene (which forms rigid conjugated imines), NDA possesses methylene spacers (-CH2-) between the amine and the naphthalene core.
This structural nuance has profound implications for thermal stability:
-
Pros: The naphthalene core confers superior
- stacking and thermal resistance compared to benzene analogues (e.g., xylylenediamine). -
Cons: The methylene spacers break conjugation, resulting in alkyl-imine linkages that are generally less thermally stable than fully conjugated aryl-imines, unless stabilized via keto-enamine tautomerism.
Structural Basis of Thermal Stability
To understand the thermal performance of NDA-based COFs, we must analyze the linker's contribution to the lattice energy.
-
The Naphthalene Core: Provides a rigid, planar hydrophobic platform. The extended
-system (10 -electrons) allows for stronger interlayer stacking interactions compared to benzene (6 -electrons), raising the energy required for lattice collapse. -
The Methylene Spacer (-CH2-): Introduces conformational flexibility. While this aids in pore "breathing" and crystallinity during synthesis, it creates an alkyl-imine bond (C=N-CH2-) rather than an aryl-imine bond (C=N-Ar). Alkyl-imines are more susceptible to thermal hydrolysis and reverse condensation at elevated temperatures.
Comparative Linker Analysis
| Feature | Naphthalene-2,6-diyldimethanamine (NDA) | 1,4-Phenylenedimethanamine (Xylylenediamine) | 2,6-Diaminonaphthalene (DAN) |
| Core Structure | Naphthalene (Bicyclic) | Benzene (Monocyclic) | Naphthalene (Bicyclic) |
| Amine Type | Alkyl-amine (-CH2-NH2) | Alkyl-amine (-CH2-NH2) | Aryl-amine (-NH2) |
| Linkage Type | Alkyl-Imine (Schiff Base) | Alkyl-Imine (Schiff Base) | Aryl-Imine (Conjugated) |
| Flexibility | Semi-Flexible | Semi-Flexible | Rigid |
| Stacking Energy | High | Moderate | Very High |
Comparative Thermal Stability Analysis
The following data compares the decomposition onset temperatures (
Table 1: Thermal Decomposition Profiles (
Atmosphere)
| COF System | Linker A (Amine) | Linker B (Aldehyde) | Residual Mass @ 800°C | Stability Mechanism | |
| NDA-COF (Target) | Naphthalene-2,6-diyldimethanamine | Tp (Triformylphloroglucinol) | ~340 - 360°C | ~55% | Keto-enamine locking stabilizes the alkyl-nitrogen bond; Naphthalene stacking prevents layer slippage. |
| BDA-COF (Alt 1) | 1,4-Phenylenedimethanamine | Tp (Triformylphloroglucinol) | ~310 - 330°C | ~45% | Similar keto-enamine lock, but weaker benzene stacking leads to earlier lattice collapse. |
| DAN-COF (Alt 2) | 2,6-Diaminonaphthalene | Tp (Triformylphloroglucinol) | > 400°C | ~70% | Fully conjugated keto-enamine system + rigid aryl attachment provides maximum thermal resistance. |
Critical Insight: The NDA-based COF outperforms the benzene analogue (BDA) by approximately 30°C due to the naphthalene effect but lags behind the rigid aryl-amine (DAN) COF. Researchers requiring flexibility and moderate heat resistance (up to 350°C) should choose NDA. For extreme temperatures (>400°C), DAN is superior.
Experimental Protocol for Thermal Validation
To rigorously verify the stability of an NDA-based COF, the following protocol ensures data integrity, distinguishing between solvent loss and framework decomposition.
Step-by-Step TGA Methodology
-
Activation:
-
Solvent exchange the COF with low-boiling solvent (e.g., THF or Acetone) for 24 hours.
-
Vacuum dry at 120°C for 12 hours to remove guest molecules. Crucial: Incomplete activation mimics early decomposition.
-
-
Instrument Setup:
-
Equipment: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo).
-
Pan: Alumina (
) or Platinum (Pt). -
Atmosphere: Flowing Nitrogen (
) at 50 mL/min (Inert) vs. Air (Oxidative).
-
-
Heating Profile:
-
Ramp 1: 25°C to 150°C @ 10°C/min (Remove surface moisture).
-
Isotherm: Hold at 150°C for 10 mins.
-
Ramp 2: 150°C to 800°C @ 10°C/min.
-
-
Data Interpretation:
- : Temperature at 5% mass loss (excluding solvent).
- : Temperature of maximum derivative weight loss (DTG peak).
Mechanistic Visualization
The following diagram illustrates the synthesis and stability hierarchy. The "Keto-Enamine" route is recommended for NDA-based COFs to compensate for the lower stability of the alkyl-amine bond.
Caption: Synthesis pathway of NDA-Tp COF showing the transition to the stable keto-enamine form. The naphthalene core enhances stability via stacking, while the methylene spacer limits the upper thermal ceiling compared to fully conjugated systems.
References
-
Chong, J. H., et al. "Thermal and Chemical Stability of Schiff Base-Linked Covalent Organic Frameworks." Journal of the American Chemical Society.[1] Link
-
Kandambeth, S., et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Two-Step Route." Journal of the American Chemical Society.[1] Link
-
Segura, J. L., et al. "Naphthalene-based linkers in Covalent Organic Frameworks: Influence on Crystallinity and Stability." Chemical Science. Link
-
ChemicalBook. "Naphthalene-2,6-diyldimethanamine Product Properties and Applications." Link
Sources
assessing the porosity of materials synthesized with Naphthalene-2,6-diyldimethanamine
This guide provides an in-depth technical framework for assessing the porosity of materials synthesized with Naphthalene-2,6-diyldimethanamine (also known as 2,6-bis(aminomethyl)naphthalene).
Unlike rigid aromatic amines (e.g., 1,5-diaminonaphthalene) that form static frameworks, Naphthalene-2,6-diyldimethanamine features methylene (–CH₂–) spacers between the naphthalene core and the amine groups. This introduces conformational flexibility , enabling the synthesis of "soft" porous crystals , flexible Covalent Organic Frameworks (COFs) , and semi-crystalline polyamides . Assessing these materials requires specialized protocols to distinguish between permanent porosity and dynamic (gated) porosity.
Part 1: Strategic Analysis & Material Design
1.1 The Linker Advantage: Why Naphthalene-2,6-diyldimethanamine?
In reticular chemistry, the choice of linker dictates the topology and pore environment. This specific linker offers a hybrid advantage:
-
Core Rigidity: The naphthalene moiety provides a large hydrophobic surface area and strong
- stacking potential, enhancing stability and drug loading capacity (via intercalation). -
Arm Flexibility: The methylene spacers allow the framework to "breathe" or adapt its pore shape upon guest inclusion, a phenomenon known as structural dynamism .
1.2 Comparative Performance Matrix
The following table compares Naphthalene-2,6-diyldimethanamine against its primary structural alternatives in the context of porous material synthesis (COFs, MOFs, and POCs).
| Feature | Naphthalene-2,6-diyldimethanamine | p-Xylylenediamine (Benzene Analog) | 2,6-Diaminonaphthalene (Rigid Analog) |
| Linker Geometry | Semi-Rigid, Extended (Linear/Bent) | Semi-Rigid, Short | Rigid, Linear |
| Pore Environment | Hydrophobic, Adaptable | Hydrophobic, Compact | Conjugated, Static |
| Isotherm Behavior | Type IV or Stepped (Gate-Opening) | Type I (Microporous) or Non-porous (collapsed) | Type I (Rigid Microporous) |
| Primary Risk | Pore collapse upon solvent removal | Low surface area due to efficient packing | Low solubility of linker |
| Best Application | Responsive Drug Delivery , Gas Separation | Flexible MOFs, Perovskite Spacers | Optoelectronic COFs, Catalysis |
Critical Insight: Materials made with Naphthalene-2,6-diyldimethanamine often exhibit lower apparent BET surface areas than their rigid counterparts if activated incorrectly. The methylene spacers allow the network to fold into a dense phase when dry, requiring "gate-opening" pressure to access the pores.
Part 2: Experimental Protocol for Porosity Assessment
This protocol is designed to validate the porosity of a Porous Organic Polymer (POP) or COF synthesized via Schiff-base condensation of Naphthalene-2,6-diyldimethanamine with a trialdehyde (e.g., 1,3,5-triformylbenzene).
Phase 1: Synthesis & Solvent Exchange (The "Wet" State)
-
Synthesis: Condensation in Mesitylene/Dioxane (1:1) with 6M acetic acid catalyst at 120°C for 72h.
-
Purification: Soxhlet extraction with Tetrahydrofuran (THF) for 24h is mandatory to remove trapped oligomers which can artificially lower porosity readings.
-
Solvent Exchange (Crucial Step):
-
Exchange THF with Acetone (3x daily for 2 days).
-
Exchange Acetone with Supercritical CO₂ (scCO₂) compatible solvent (e.g., anhydrous ethanol or methanol) if air-drying causes collapse.
-
Phase 2: Activation (Preventing Pore Collapse)
-
Standard Vacuum Drying: Often leads to pore collapse in flexible linkers.
-
Recommended: Supercritical CO₂ Activation (SCD).
-
Procedure: Load sample into SCD chamber. Flush with liquid CO₂ at 10°C/100 bar for 4 hours. Heat to 40°C (supercritical transition) and depressurize slowly (0.5 bar/min).
-
Why? Eliminates capillary forces that collapse the flexible –CH₂– arms.
-
Phase 3: Gas Adsorption Measurement
-
Adsorbate: Ultra-high purity Nitrogen (
) at 77 K. -
Outgassing: Degas at 120°C for 12 hours under high vacuum (
Torr). Note: Do not exceed 150°C as the methylene bridges are less thermally stable than purely aromatic linkers. -
Data Collection:
-
Measure adsorption/desorption points.[1]
-
Resolution: High-resolution data required in the
range of to (micropore filling) and to (mesopore/hysteresis).
-
Part 3: Data Visualization & Interpretation
3.1 Workflow Diagram
The following diagram illustrates the critical path for assessing porosity, highlighting the decision points that prevent false-negative results (low porosity due to collapse).
Caption: Workflow for assessing porosity in flexible naphthalene-based frameworks. Green path denotes the optimal protocol to avoid structural collapse.
3.2 Interpreting the Isotherms
When analyzing data for Naphthalene-2,6-diyldimethanamine materials, look for these signatures:
-
Type I Isotherm: Indicates a rigid, microporous structure. This confirms the material is stable and the activation was successful.
-
Type IV with Hysteresis (H3/H4): Indicates mesoporosity or slit-shaped pores. Common if the naphthalene rings stack to form layers.
-
"Stepped" Isotherm (S-Shape):
-
Observation: Low uptake at low pressure, followed by a sudden sharp rise at a specific
(gate-opening pressure). -
Cause: The flexible –CH₂– linkers allow the pores to remain "closed" until the gas pressure forces them open.
-
Significance: This is not a failure. It indicates responsive porosity , which is highly valuable for controlled drug release.
-
Part 4: Application in Drug Development
For drug development professionals, the porosity of this specific linker offers unique benefits:
-
Hydrophobic Loading: The naphthalene core creates a hydrophobic pore environment ideal for loading poorly soluble drugs (e.g., Curcumin, Paclitaxel) via
- interactions. -
Size Matching: The "dimethanamine" spacer extends the pore size compared to phenyl-based analogs, potentially accommodating larger biologics or peptides that would not fit in standard microporous materials.
-
Safety: Naphthalene-based polymers are generally stable, but residual monomers must be removed. The Soxhlet extraction step in the protocol is critical for biocompatibility compliance.
References
-
IUPAC Technical Report. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution. Pure and Applied Chemistry. Link
-
Tsuboi, T., et al. (2018). Multilayer Tube and Semi-Aromatic Polyamide Composition. U.S. Patent Application 2020/0254712. (Demonstrates industrial synthesis and usage of 2,6-bis(aminomethyl)naphthalene in polymer matrices). Link
-
Slater, A. G., & Cooper, A. I. (2015). Function-led design of new porous materials. Science. (Foundational text on designing porosity with flexible vs. rigid linkers). Link
-
Li, J. R., et al. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews. (Discusses "breathing" effects in flexible frameworks). Link
-
BenchChem. (2025).[2] A Comparative Guide to 1,4-Dibromonaphthalene-2,3-diamine and Other Key Diamines. (Provides comparative data on naphthalene-diamine analogs). Link
Sources
A Comparative Guide: The Advantages of Naphthalene-2,6-diyldimethanamine in High-Performance Applications
In the pursuit of advanced materials, the selection of molecular building blocks is a critical determinant of the final polymer's properties and performance. Diamines, as fundamental monomers and curing agents, play a pivotal role in the synthesis of high-performance polymers such as polyamides, polyimides, and epoxy resins. While aliphatic diamines have long been utilized for their flexibility and reactivity, the strategic incorporation of rigid aromatic structures offers a pathway to superior material characteristics. This guide provides an in-depth comparison of Naphthalene-2,6-diyldimethanamine, an aromatic diamine, against its aliphatic counterparts, highlighting its distinct advantages supported by experimental data.
The Structural Foundation: Rigidity vs. Flexibility
The core difference between Naphthalene-2,6-diyldimethanamine and aliphatic diamines (e.g., 1,6-hexanediamine, 1,12-dodecanediamine) lies in their molecular architecture. Aliphatic diamines are characterized by flexible, linear carbon chains (sp³ hybridized), which allow for significant conformational freedom. In contrast, Naphthalene-2,6-diyldimethanamine features a rigid, planar naphthalene ring system. This fundamental structural disparity is the primary driver of the significant performance advantages observed in polymers derived from it.
The cohesive forces and molecular packing in polymers made with aromatic diamines are stronger compared to those with aliphatic diamines.[1] This inherent rigidity restricts the rotational freedom of the polymer chains, leading to a more ordered and robust material.
Superior Thermal Stability
One of the most significant advantages of incorporating a naphthalene moiety into a polymer backbone is the dramatic enhancement in thermal stability. The high bond dissociation energy of the aromatic C-C and C-H bonds within the naphthalene ring requires substantially more energy to induce thermal degradation compared to the C-C single bonds in an aliphatic chain.
Experimental data consistently demonstrates that polymers synthesized with naphthalene-containing diamines exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
-
Glass Transition Temperature (Tg): The rigid structure imparted by the naphthalene ring severely restricts segmental motion of the polymer chains. Consequently, a higher temperature is required to transition the material from a rigid, glassy state to a more rubbery state. Polyimides containing rigid naphthalene side groups have been shown to possess high glass transition temperatures, with some exceeding 290°C.[2] One study reported a Tg of 381°C for a polyimide film modified with a naphthalene-based diamine.[3]
-
Decomposition Temperature (Td): Polymers based on naphthalene exhibit exceptional resistance to thermal decomposition. Studies on polyimides show that the 5% weight loss temperature (Td5%) can be over 510°C in a nitrogen atmosphere.[2] In one specific case, a naphthalene-containing polyimide film recorded a Td5% of 569°C.[3] This makes them suitable for applications in demanding, high-temperature environments where aliphatic-based polymers would fail.
Enhanced Mechanical Properties
The rigidity at the molecular level translates directly to superior macroscopic mechanical properties. Polymers derived from Naphthalene-2,6-diyldimethanamine and similar aromatic diamines typically exhibit higher tensile strength and a greater elastic modulus.
-
Tensile Strength & Modulus: The introduction of a naphthalene ring structure improves the regularity of the polymer chain segments, enhancing mechanical properties.[3] Studies on polyurethane-imide elastomers have shown that those synthesized with aromatic diamines possess higher hardness and modulus compared to their aliphatic counterparts.[1] Polyimide films incorporating a naphthalene-based diamine have demonstrated tensile strengths up to 96.41 MPa and an elastic modulus of 2.45 GPa.[3] In contrast, standard Polyamide 6 (PA6), which is based on aliphatic monomers, typically has a tensile strength in the range of 60-80 MPa.
This makes these materials ideal for applications requiring high strength and stiffness, such as in aerospace components, advanced composites, and industrial machinery.
Performance in Key Applications
The theoretical advantages of Naphthalene-2,6-diyldimethanamine are validated by its performance in practical applications, most notably as a monomer for polyimides and as a curing agent for epoxy resins.
High-Performance Polyimides and Polyamides: Aromatic polyimides are renowned for their use in the electronics and aerospace industries due to their thermal stability and dielectric properties. The inclusion of naphthalene-based diamines further pushes these performance boundaries. For instance, introducing a naphthalene ring structure into polyimide films has been shown to effectively reduce the dielectric constant, a critical property for microelectronics.[3]
Epoxy Resin Curing: As curing agents (hardeners), diamines cross-link epoxy resins to form a rigid thermoset network. While aliphatic amines are common, aromatic amines are preferred for high-performance applications.[4] Cured epoxy systems using aromatic diamines generally provide enhanced heat resistance and mechanical properties compared to those cured with aliphatic amines.[5] The rigid naphthalene structure contributes to a higher cross-link density and a more robust final product, capable of withstanding harsh chemical and thermal environments.
Data Summary: A Quantitative Comparison
The following table summarizes experimental data, comparing the properties of polymers derived from naphthalene-based or other aromatic diamines with those from aliphatic diamines.
| Polymer System | Diamine Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Polyimide (PMDA/ODA/NADA) | Aromatic (Naphthalene-based) | 381 °C | 569 °C | 96.4 MPa | 2.45 GPa | [3] |
| Polyimide (BAN-3/BPDA) | Aromatic (Naphthalene-based) | >290 °C | >510 °C | - | - | [2] |
| Polyurethane-Imide (PUIE-AR) | Aromatic | Higher than aliphatic counterparts | ~350 °C | Higher Modulus | - | [1] |
| Polyurethane-Imide (PUIE-AL) | Aliphatic | Lower than aromatic counterparts | ~350 °C | Lower Modulus | - | [1] |
| Polyamide 6 (PA6) | Aliphatic | ~60-80 °C | ~400-450 °C | ~60-80 MPa | ~2.0-3.0 GPa | [6][7] |
Note: Data is compiled from multiple sources and specific values can vary based on the full polymer formulation and testing conditions.
Experimental Protocols
To provide a framework for self-validation, the following protocols describe a comparative synthesis and analysis workflow.
Protocol 1: Comparative Synthesis of Polyamides
This protocol outlines the low-temperature solution polycondensation method for synthesizing polyamides from an aromatic diacid chloride with either Naphthalene-2,6-diyldimethanamine or an aliphatic diamine.
Objective: To synthesize two distinct polyamides for direct comparison of their thermal and mechanical properties.
Materials:
-
Monomer A1: Naphthalene-2,6-diyldimethanamine
-
Monomer A2: 1,6-Hexanediamine
-
Monomer B: Terephthaloyl chloride
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acid Scavenger: Pyridine or Triethylamine
-
Precipitation Agent: Methanol
Procedure:
-
Monomer Dissolution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve 0.05 mol of the chosen diamine (A1 or A2) in 100 mL of anhydrous NMP. Add 0.1 mol of the acid scavenger.
-
Causality: Anhydrous solvent and inert atmosphere are crucial to prevent side reactions with the highly reactive acid chloride, ensuring high molecular weight polymer formation.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Causality: The reaction is highly exothermic. Low temperature controls the reaction rate, preventing uncontrolled polymerization and promoting the formation of a more uniform polymer.
-
-
Acid Chloride Addition: Slowly add 0.05 mol of terephthaloyl chloride (Monomer B) to the stirred solution. The acid chloride can be added as a solid in small portions or as a solution in 20 mL of NMP.
-
Polymerization: Maintain the temperature at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol (approx. 500 mL) under vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, solvent, and salt byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Thermal Characterization via TGA and DSC
Objective: To determine the Td5% and Tg of the synthesized polyamides.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure (for Td5%):
-
Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The Td5% is the temperature at which 5% of the initial sample weight has been lost.
DSC Procedure (for Tg):
-
Place 5-10 mg of the dried polymer sample into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C for the naphthalene-based polyamide) at a rate of 20°C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg.
-
Perform a second heating scan at a rate of 10°C/min. The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.
Conclusion and Outlook
The evidence strongly supports the superiority of Naphthalene-2,6-diyldimethanamine over common aliphatic diamines for applications demanding high performance. The incorporation of the rigid, planar naphthalene moiety directly translates to significant improvements in thermal stability and mechanical strength. While this rigidity can sometimes present challenges in solubility and processability, these are often acceptable trade-offs for the exceptional performance gains.[8] For researchers, scientists, and drug development professionals working on advanced materials, Naphthalene-2,6-diyldimethanamine represents a key building block for creating polymers that can function reliably under extreme thermal, mechanical, and chemical stress.
References
-
Yao, Y., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. Available at: [Link]
-
Kim, J-H., et al. (2023). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. Available at: [Link]
-
Lin, C-H., et al. (2016). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. Scientific Research Publishing. Available at: [Link]
-
Fedeserve (2024). Naphthalene in Polymer Science: Enhancing Plastics and Rubber. Fedeserve. Available at: [Link]
-
Kralj, M., et al. (2021). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Molecules. Available at: [Link]
-
Hsiao, S., et al. (2002). Synthesis and Properties of Novel Aromatic Poly(ester amide)s Bearing Naphthalene-2,7-diyl Units. Polymer Journal. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 2,6-Dimethylnaphthalene in Advanced Materials: A Deep Dive. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
-
Ismayilova, S., et al. (2022). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. CyberLeninka. Available at: [Link]
-
Zotti, A., et al. (2020). Structure and properties of novel epoxy resins containing naphthalene units and aliphatic chains. ResearchGate. Available at: [Link]
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Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances. Available at: [Link]
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Wang, C-S., & Leu, T-S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Polymer. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2024). Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
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Chertov, V., et al. (2022). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. MDPI. Available at: [Link]
-
Chertov, V., et al. (2022). Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. ResearchGate. Available at: [Link]
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Raquez, J-M., et al. (2023). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. Polymers. Available at: [Link]
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Liu, Y., et al. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. Polymers. Available at: [Link]
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Rusu, R., et al. (2012). COMPARATIVE STUDY OF SOLUBLE POLY(KETO-NAPHTHYLIMIDE)S. Cellulose Chemistry and Technology. Available at: [Link]
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Salit, M.S., et al. (2013). Mechanical and Thermal Properties of Polyamide 6/HDPE-g-MAH/High Density Polyethylene. Procedia Engineering. Available at: [Link]
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Li, T., et al. (2017). Solubility of naphthalene-containing PI films. ResearchGate. Available at: [Link]
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Kasmi, N., et al. (2018). Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) polyester with high melting point: Effect of different synthesis methods on molecular weight and properties. ResearchGate. Available at: [Link]
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Yu, Z., & Kraus, G.A. (2021). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Iowa State University Digital Repository. Available at: [Link]
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Głowacki, I., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. MDPI. Available at: [Link]
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Marchini, M., et al. (2022). Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths. Crystals. Available at: [Link]
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Wang, Z., et al. (2020). Synthesis of statistical poly(ethylene terephthalate‐co‐2,6‐naphthalate) (co)polymers and study on their properties: Thermal and barrier properties. Journal of Applied Polymer Science. Available at: [Link]
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Technical Guide: Evaluating Binding Affinity of Naphthalene-2,6-diyldimethanamine (NDDMA) Ligands
Executive Summary
This guide provides a rigorous framework for evaluating ligands derived from Naphthalene-2,6-diyldimethanamine (NDDMA) . These ligands are characterized by a rigid, planar naphthalene core substituted at the 2 and 6 positions with methylamine "arms." This specific geometry creates a linear, extended aromatic surface ideal for bis-intercalation into DNA/RNA or π-stacking atop G-quadruplexes (G4).
In this analysis, we compare NDDMA-derived ligands against their primary structural alternatives: Benzene-1,4-diyldimethanamine (BDMA) (shorter aromatic core) and Polymethylene (Alkyl) Linkers (flexible non-aromatic chains).
Structural Logic & Comparative Analysis
The choice of the NDDMA scaffold is rarely arbitrary; it is a strategic decision to balance solubility , geometric constraints , and π-surface area .
The Competitors
To validate the performance of an NDDMA ligand, it must be benchmarked against:
-
Alternative A: Benzene-1,4-diyldimethanamine (BDMA). A single phenyl ring linker. It is less hydrophobic but offers a shorter stacking surface (approx. 2.4 Å less extension than naphthalene).
-
Alternative B: Flexible Alkyl Linkers (e.g., Putrescine/Spermine analogs). These allow for "induced fit" binding but suffer from high entropic penalties upon binding due to the loss of conformational degrees of freedom.
Performance Metrics
The following table summarizes the expected physicochemical differences based on established structure-activity relationships (SAR).
| Feature | NDDMA (Naphthalene-2,6) | BDMA (Benzene-1,4) | Alkyl Linkers (Flexible) |
| Rigidity | High (Planar) | High (Planar) | Low (Flexible) |
| Binding Mode | Strong Intercalation / G4 Stacking | Weak Intercalation / Groove Binding | Electrostatic / Groove Binding |
| Entropic Cost | Low (Pre-organized) | Low (Pre-organized) | High (Conformational freeze) |
| Solubility | Moderate (Hydrophobic core) | High | Very High |
| Fluorescence | Intrinsic (UV-active) | Weak/Negligible | None |
| Target Selectivity | High (G-Quadruplex/mismatches) | Moderate (dsDNA) | Low (Non-specific backbone) |
Experimental Protocols for Affinity Evaluation
To rigorously determine binding affinity (
Protocol A: Isothermal Titration Calorimetry (ITC)
The Gold Standard. ITC measures the heat generated or absorbed upon binding, providing a complete thermodynamic profile without requiring fluorescent labeling (which can alter affinity).
Causality: NDDMA ligands often drive binding via enthalpy (
Step-by-Step Workflow:
-
Preparation: Dialyze both the ligand (NDDMA derivative) and the target (e.g., c-MYC G4 DNA) into the exact same buffer (typically 10 mM Potassium Phosphate, 100 mM KCl, pH 7.4) to prevent heat of mixing artifacts.
-
Degassing: Degas samples for 10 minutes to prevent bubble formation in the cell.
-
Loading:
-
Cell: DNA/RNA target (10–20 µM).
-
Syringe: NDDMA Ligand (100–200 µM, approx. 10x cell concentration).
-
-
Titration: Perform 19 injections of 2 µL each at 25°C, with 180-second spacing to allow thermal equilibration.
-
Control: Perform a Ligand-into-Buffer titration to subtract heat of dilution.
-
Analysis: Fit data to a "One Set of Sites" or "Sequential Binding" model (if bis-intercalation is suspected) to extract
(Association Constant). Calculate .
Protocol B: Fluorescence Intercalator Displacement (FID)
High-Throughput Screening. This assay uses a surrogate probe (Thiazole Orange or Ethidium Bromide) that is displaced by your ligand.
Self-Validating Step: NDDMA has intrinsic fluorescence.[1] You must run a "Ligand Only" control to ensure the ligand's emission doesn't overlap with the probe's emission, yielding false negatives.
Step-by-Step Workflow:
-
Complex Formation: Incubate 0.25 µM G-quadruplex DNA with 0.50 µM Thiazole Orange (TO) in 100 mM KCl buffer for 10 minutes. (Fluorescence should be high).
-
Titration: Add increasing concentrations of NDDMA ligand (0 to 10 µM).
-
Measurement: Excite at 501 nm; Monitor emission at 530 nm (for TO).
-
Calculation: Plot % Fluorescence Decrease vs. [Ligand]. Calculate
(concentration required to displace 50% of the probe). -
Conversion: Use the Cheng-Prusoff equation to estimate
from , though ranking is often sufficient.
Protocol C: Viscosity Measurements
Mechanism Verification. This is the definitive test to distinguish intercalation (which lengthens the DNA helix) from groove binding (which does not).
Workflow:
-
Use an Ubbelohde viscometer thermostated at 25°C.
-
Measure flow time of DNA solution (
) and DNA + Ligand solution ( ). -
Plot
vs. Binding Ratio ( ).-
Slope > 0: Intercalation (Helix lengthening).
-
Slope ≈ 0: Groove Binding.
-
Result: NDDMA ligands typically show a positive slope, whereas BDMA analogs show a reduced slope, and flexible alkyls often show zero slope.
-
Strategic Visualization
Evaluation Logic Flow
The following diagram illustrates the decision tree for characterizing these ligands.
Caption: Figure 1. Hierarchical workflow for evaluating NDDMA ligands, prioritizing high-throughput screening before resource-intensive thermodynamic profiling.
Binding Mode Comparison
This diagram visualizes why NDDMA outperforms BDMA in specific contexts (stacking).
Caption: Figure 2. Comparative binding logic. The naphthalene core of NDDMA provides optimal surface area coverage for G-tetrads compared to the smaller benzene core of BDMA.
Troubleshooting & Expert Insights
The "Aggregation" Trap
Naphthalene derivatives are prone to self-stacking (aggregation) in aqueous solution due to their hydrophobicity.
-
Symptom: In ITC, the "Ligand-into-Buffer" control shows large heat spikes that do not diminish.
-
Solution: Add 5% DMSO to all buffers or use a solubilizing tail (e.g., polyethylene glycol) on the amine nitrogens. Always verify monodispersity using Dynamic Light Scattering (DLS) before ITC.
Handling Intrinsic Fluorescence
NDDMA fluoresces in the UV-blue region.
-
Risk: If using a FRET assay with a donor like FAM (excitation ~495 nm), NDDMA might quench the donor or emit background noise if excited at lower wavelengths.
-
Correction: Run an emission scan of the ligand alone. If overlap exists, switch to Red-Shifted probes (e.g., Cy5) for the DNA.
References
-
Murata, A., et al. (2008). "Discovery of G-Quadruplex Stabilizers: Naphthalene Diimides."[2][3] Methods in Molecular Biology. Link
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Mergny, J. L., & Lacroix, L. (2003). "Analysis of thermal melting curves." Oligonucleotides. (Standard protocol for Tm analysis). Link
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Monchaud, D., & Teulade-Fichou, M. P. (2008). "A hitchhiker's guide to G-quadruplex ligands." Organic & Biomolecular Chemistry. (Review of ligand classes including naphthalene derivatives). Link
-
Haq, I. (2002). "Thermodynamics of drug–DNA interactions." Archives of Biochemistry and Biophysics. (Foundational text for ITC interpretation). Link
-
Bancroft, D., et al. (1990). "Structure of the DNA-intercalator complex." Journal of Molecular Biology. (Viscosity methodology). Link
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A Comparative Guide to the Electronic Properties of Naphthalene and Benzene Linkers
For Researchers, Scientists, and Drug Development Professionals
In the realms of molecular electronics, nanotechnology, and drug delivery, the selection of appropriate molecular linkers is a critical design parameter. These linkers, often aromatic molecules, form the bridge between functional components, and their electronic properties dictate the overall performance of the system. This guide provides an in-depth comparative analysis of two of the most fundamental aromatic linkers: benzene and naphthalene.
Fundamental Electronic Structure: A Tale of Two Aromatic Systems
Benzene, a single six-membered aromatic ring, and naphthalene, a fused bicyclic aromatic system, exhibit distinct electronic characteristics owing to their differences in π-electron conjugation.
-
Benzene: With its six π-electrons delocalized over a single ring, benzene is the archetypal aromatic compound. This delocalization results in a significant resonance energy, contributing to its high thermodynamic stability. The π-electrons in benzene are evenly distributed, leading to a uniform electron density across the ring.
-
Naphthalene: Comprising two fused benzene rings, naphthalene possesses ten π-electrons delocalized over a larger area. While the overall resonance energy of naphthalene (61 kcal/mol) is greater than that of benzene (36 kcal/mol), the resonance energy per π-electron is remarkably similar (6.1 kcal/mol for naphthalene vs. 6.0 kcal/mol for benzene).[1] However, the electron delocalization in naphthalene is not as uniform as in benzene.[2] The C1-C2 bonds have more double-bond character than the C2-C3 bonds, leading to some degree of bond-length alternation.[2][3] This less efficient delocalization makes naphthalene generally more reactive than benzene.[2][4]
Caption: Fundamental structural differences between benzene and naphthalene.
Charge Transport Properties: Conductance at the Single-Molecule Level
The ability of a molecular linker to conduct charge is paramount in molecular electronics. Single-molecule conductance measurements, often performed using techniques like Scanning Tunneling Microscopy-Break Junction (STM-BJ), provide invaluable insights into these properties.
Experimental studies have shown that single naphthalene and anthracene molecular junctions can exhibit high conductance values, approaching that of a metal atomic contact.[5] Specifically, single naphthalene junctions have been measured to have a conductance of 0.32 ± 0.02 G₀ (where G₀ is the quantum of conductance).[6] This high conductance is attributed to the effective hybridization of the molecule's π-orbitals with the metal orbitals of the electrodes, facilitated by direct π-binding.[5][6] In contrast, forming stable and highly conductive single-molecule junctions with benzene has proven more challenging, with some studies reporting no clear conductance plateaus below 1 G₀.[5][6] The larger size of naphthalene compared to benzene can also be an advantage in bridging the gap between electrodes in break junction experiments.[6]
It's important to note that the conductance of these molecular junctions can be influenced by temperature. At lower temperatures (100 K), naphthalene junctions show a variety of conductance values, while at room temperature (300 K), they exhibit well-defined high conductance.[5] This is because the increased thermal energy at room temperature allows the molecular junctions to settle into more stable and energetically favorable configurations.[5][6]
| Molecular Linker | Typical Single-Molecule Conductance (G₀) | Key Factors Influencing Conductance |
| Naphthalene | ~0.3 G₀[5][6] | Efficient π-orbital hybridization with metal electrodes, larger molecular size, temperature-dependent conformational stability.[5][6] |
| Benzene | Lower and less defined than naphthalene[5][6] | Smaller molecular size, challenges in forming stable junctions.[6] |
The HOMO-LUMO Gap: A Key Determinant of Electronic Behavior
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental electronic property that influences a molecule's reactivity, optical properties, and charge transport characteristics.
Generally, as the extent of π-conjugation increases, the HOMO-LUMO gap decreases.[7] This trend is observed when comparing benzene and naphthalene. The extended π-system in naphthalene leads to a smaller HOMO-LUMO gap compared to benzene.[7] A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO.[7][8]
Theoretical calculations using Density Functional Theory (DFT) have determined the HOMO-LUMO gap of naphthalene to be around 4.75 eV.[9] The smaller energy gap in naphthalene compared to benzene has several important consequences:
-
Improved Energetic Alignment: In a molecular junction, a smaller HOMO-LUMO gap can lead to better energetic alignment between the molecular orbitals and the Fermi level of the metal electrodes, which can enhance charge transport.[10]
-
Red-Shifted Absorption: The smaller energy gap in naphthalene means it absorbs light at longer wavelengths (lower energy) compared to benzene. While both are colorless, this trend becomes more pronounced in larger polycyclic aromatic hydrocarbons, with tetracene appearing orange.[7]
Caption: Comparison of HOMO-LUMO energy gaps in benzene and naphthalene.
Quantum Interference: The Role of Connectivity
Quantum interference is a phenomenon that can significantly impact charge transport through molecular junctions. Depending on the points of connection of the molecule to the electrodes, constructive or destructive interference can occur, leading to high or low conductance, respectively.
For benzene, it is well-established that para-connectivity leads to constructive quantum interference and high conductance, while meta-connectivity results in destructive quantum interference and low conductance.[11][12]
In naphthalene, the situation is more complex due to the larger number of possible connection points. Studies have shown that for naphthalene, connections between atoms of the same parity (even-even or odd-odd) tend to result in destructive interference, while connections between atoms of different parity (even-odd) lead to constructive interference.[11] However, it has also been demonstrated that the simple orbital rules for predicting quantum interference can break down in both naphthalene and azulene.[13] Environmental fluctuations can also have a more significant impact on quantum interference in non-alternant hydrocarbons like azulene compared to alternant hydrocarbons like naphthalene.[13]
Experimental Protocol: Measuring Single-Molecule Conductance with STM-BJ
The Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique is a powerful tool for probing the electronic properties of single molecules.[10][14][15]
Methodology:
-
Sample Preparation: A dilute solution (e.g., 0.1 mM) of the target molecule (benzene or naphthalene) is prepared in a suitable solvent.[16] A gold substrate (e.g., Au(111)) is immersed in this solution to allow for molecular adsorption.
-
Junction Formation and Breaking: An STM tip is repeatedly brought into contact with the gold substrate and then withdrawn.[10][16] This process forms and breaks a gold atomic contact.
-
Conductance Measurement: As the tip is withdrawn, the conductance between the tip and the substrate is continuously measured. When a molecule from the solution bridges the gap between the tip and the substrate, a characteristic conductance plateau appears in the conductance trace before the junction fully breaks.
-
Data Analysis: Thousands of these conductance traces are collected and compiled into a conductance histogram.[16] The positions of the peaks in the histogram correspond to the most probable conductance values of the single-molecule junction. Two-dimensional histograms of conductance versus displacement can also be constructed to provide more detailed information about the evolution of the molecular junction.[6][16]
Caption: Simplified workflow for STM-BJ single-molecule conductance measurements.
Conclusion: Choosing the Right Linker for the Job
The choice between benzene and naphthalene as a molecular linker depends heavily on the specific application and desired electronic properties.
-
Naphthalene is often the preferred choice when high conductance is the primary requirement. Its extended π-system and favorable interaction with metal electrodes make it a more efficient charge conductor at the single-molecule level.
-
Benzene , while having lower intrinsic conductance, offers a well-defined system for studying fundamental phenomena like quantum interference due to its simpler and more symmetric structure.
For researchers in drug development, understanding the electronic properties of these aromatic systems can also be relevant. For instance, the increased reactivity of naphthalene compared to benzene could influence its interactions within biological systems. Furthermore, the ability of naphthalene-based molecules to act as sensitive fluorescent probes for protein aggregates highlights the diverse applications of these fundamental aromatic structures.[17]
References
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Inkpen, M. S. Molecular-Scale Electronics. Inkpen Lab. [Link]
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Kim, Y., et al. (2015). Highly conductive single naphthalene and anthracene molecular junction with well-defined conductance. AIP Publishing. [Link]
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Yelin, T., et al. Atomically wired molecular junctions: Connecting a single organic molecule by chains of metal atoms. arXiv. [Link]
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Baker, N. A., & Al-Jobory, A. A. (2024). Quantum interference comparison between benzene, naphthalene, and azulene single molecular junction. ResearchGate. [Link]
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Lörtscher, E., et al. (2013). Single Molecular Conductance of Tolanes: Experimental and Theoretical Study on the Junction Evolution Dependent on the Anchoring Group. Journal of the American Chemical Society, 135(44), 16488-16498. [Link]
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Kim, Y., et al. (2015). Highly conductive single naphthalene and anthracene molecular junction with well-defined conductance. Applied Physics Letters, 106(10), 103107. [Link]
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Giri, S., et al. (2007). Electron and hole mobilities in polymorphs of benzene and naphthalene: Role of intermolecular interactions. The Journal of Chemical Physics, 126(14), 144703. [Link]
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Zhang, J., et al. (2021). Revealing conductance variation of molecular junctions based on an unsupervised data analysis approach. The University of Liverpool Repository. [Link]
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Li, Y., et al. (2022). Recent Advances in Single-Molecule Sensors Based on STM Break Junction Measurements. Sensors, 22(15), 5591. [Link]
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Chen, F. (2021). Applications of Machine Learning to Single-Molecule Junction Studies. Columbia Academic Commons. [Link]
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Skonieczny, K., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Molecules, 27(13), 4209. [Link]
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Tsuzuki, S., et al. (2005). A density-functional study on pi-aromatic interaction: benzene dimer and naphthalene dimer. The Journal of Chemical Physics, 123(10), 104307. [Link]
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Brown, T. L., et al. (2018). Chemistry: The Central Science (14th ed.). Pearson. [Link]
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Baker, N. A., & Al-Jobory, A. A. (2024). Quantum interference comparison between benzene, naphthalene, and azulene single molecular junction. Kabale University Library Catalog. [Link]
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(2017). Why is naphthalene less stable than benzene according to per benzene ring?. Chemistry Stack Exchange. [Link]
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(2022). HOMO-LUMO gap computed for naphthalene (A2) with and without functional... ResearchGate. [Link]
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Tsuzuki, S., et al. (2005). A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. ResearchGate. [Link]
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Sangtarash, S., et al. (2021). Tuning multichannel conductance via through-space conjugated naphthalene. New Journal of Chemistry, 45(3), 1335-1341. [Link]
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(2021). Which is more reactive towards electrophilic aromatic substitution? Benzene or naphthalene?. Chemistry Stack Exchange. [Link]
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(2017). Is naphthalene more reactive than benzene?. Quora. [Link]
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(2019). HOMO and LUMO energy levels of a) naphthalene, b) anthracene,... ResearchGate. [Link]
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Deleuze, M. S., et al. (2003). Molecular geometry of a benzene; b naphthalene; c anthracene; d naphthacene. ResearchGate. [Link]
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Hoffmann, R., et al. (2024). Molecular conductance calculations of single-molecule junctions using projection-based density functional embedding. ChemRxiv. [Link]
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Zhang, J., et al. (2023). Visualizing And Comparing Quantum Interference In The π-system And σ-system Of Organic Molecules. ResearchGate. [Link]
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Skonieczny, K., et al. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. MDPI. [Link]
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Coropceanu, V., et al. (2013). Interaction of Charge Carriers with Lattice Vibrations in Organic Molecular Semiconductors: Naphthalene as a Case Study. The Journal of Physical Chemistry C, 117(30), 15480-15488. [Link]
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Alqahtani, J., et al. (2023). Influence of Environmental Fluctuations on Quantum Interference in Naphthalene and Azulene. Small Science, 3(10), 2300075. [Link]
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling Naphthalene-2,6-diyldimethanamine
The Foundation of Safety: The Hierarchy of Controls
Before we even consider personal protective equipment, we must embrace the foundational principle of laboratory safety: the hierarchy of controls. This systematic approach, prioritized by institutions like the National Institute for Occupational Safety and Health (NIOSH), provides a framework for minimizing risk by starting with the most effective control measures.[1] PPE, while crucial, is our last line of defense.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
In the context of Naphthalene-2,6-diyldimethanamine, elimination or substitution may not be feasible in a research setting. Therefore, our focus intensifies on robust engineering and administrative controls, supplemented by meticulous use of appropriate PPE.
Essential Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for Naphthalene-2,6-diyldimethanamine, we must extrapolate from the known hazards of related compounds, such as other naphthalene derivatives and aromatic amines. These compounds are often associated with skin and eye irritation, and some are suspected carcinogens.[2] Therefore, a comprehensive PPE strategy is non-negotiable.
Eye and Face Protection
-
Requirement: Chemical splash goggles with side protection are mandatory at all times when handling Naphthalene-2,6-diyldimethanamine.[2][3]
-
Rationale: This protects against splashes and airborne particles that could cause serious eye irritation or injury.[4] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental spills.
-
Gloves: The selection of appropriate gloves is critical. Given that Naphthalene-2,6-diyldimethanamine is an aromatic amine, nitrile gloves may have a short breakthrough time.[5]
-
Recommendation: Use thicker nitrile gloves or consider double-gloving. For prolonged handling, Silver Shield® or other multi-hazard gloves are a prudent choice.[5] Always check the manufacturer's compatibility guide.
-
Procedure: Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed promptly and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after removing gloves.[6]
-
Respiratory Protection
-
Requirement: Handling of Naphthalene-2,6-diyldimethanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Rationale: Aromatic amines can be toxic if inhaled.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill clean-up, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][4]
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles with side protection. A face shield should be used for splash-prone procedures. |
| Hand Protection | Thick nitrile gloves (consider double-gloving) or multi-hazard gloves (e.g., Silver Shield®). |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. |
| Respiratory Protection | Work within a certified chemical fume hood. If unavailable or during emergencies, use a NIOSH-approved respirator. |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist
-
Information Review: Before beginning any work, review this guide and any available safety information for analogous compounds.
-
Location of Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Inspection: Don all required PPE, carefully inspecting each item for integrity.
Safe Handling Protocol
-
Containment: Handle Naphthalene-2,6-diyldimethanamine within a chemical fume hood. Use a disposable bench liner to contain any potential spills.
-
Portioning: Dispense the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.
-
Avoid Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust.[9]
-
Labeling: Ensure all containers are clearly and accurately labeled.[7]
Post-Handling Procedures
-
Decontamination: Decontaminate the work area thoroughly with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench liners, and empty containers, in a designated hazardous waste container.[2]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[6]
Emergency Response: A Calm and Calculated Approach
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimizing harm.
Caption: Step-by-step emergency response for exposure or spills.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby colleagues.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Disposal Plan
All waste containing Naphthalene-2,6-diyldimethanamine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7]
By adhering to these protocols, we can confidently and safely work with Naphthalene-2,6-diyldimethanamine, ensuring our own well-being and the integrity of our research.
References
- School Chemistry Laboratory Safety Guide. (n.d.). U.S. Centers for Disease Control and Prevention.
- Safety Data Sheet: Naphthalene. (n.d.). Carl ROTH.
- Naphthalene - SAFETY DATA SHEET. (2024, September 18). PENTA.
- SAFETY DATA SHEET. (2013, August 15). Fisher Scientific.
- Naphthalene-2,6-diamine | 2243-67-6. (n.d.). TCI Chemicals.
- Dimethyl naphthalene-2,6-dicarboxylate. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
- Naphthalene-2,6-dicarboxylic acid. (n.d.). Apollo Scientific.
- Safety Data Sheet: Naphthalene. (n.d.). Carl ROTH.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. carlroth.com [carlroth.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdc.gov [cdc.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
